Product packaging for Lobetyolinin(Cat. No.:CAS No. 142451-48-7)

Lobetyolinin

カタログ番号: B1588179
CAS番号: 142451-48-7
分子量: 558.6 g/mol
InChIキー: GDLSOFWVVAOUJI-FWTOVJONSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lobetyolinin is a natural product found in Lobelia inflata, Codonopsis clematidea, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38O13 B1588179 Lobetyolinin CAS No. 142451-48-7

特性

IUPAC Name

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSOFWVVAOUJI-FWTOVJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420067
Record name Lobetyolinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142451-48-7
Record name Lobetyolinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lobetyolinin's Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lobetyolinin, a polyacetylenic glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), has emerged as a compound of significant interest in oncological research. Exhibiting potent anti-tumor activities across various cancer models, its mechanism of action is multifaceted, primarily centering on the disruption of cancer cell metabolism and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's therapeutic potential.

Core Mechanism: Inhibition of Glutamine Metabolism and Induction of Apoptosis

The central mechanism of this compound's anticancer activity lies in its ability to inhibit glutamine metabolism, a critical pathway for the proliferation of highly proliferative cancer cells.[1][2] This is achieved through the significant downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine.[1][2] The reduction in glutamine uptake leads to a cascade of events culminating in caspase-dependent apoptosis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
MKN-45Gastric Cancer27.74[1]
MKN-28Gastric Cancer19.31[1]
PC-3Prostate Cancer5.7[2]
MSTO-211HLung Cancer11.7 (for Lobetyol)[2]
NCI-H292Lung Cancer9.6 (for Lobetyol)[2]

Table 2: Effects of this compound on Gastric Cancer Cells (MKN-45 and MKN-28)

ParameterConcentration (µM)EffectReference
Cell Viability10, 20, 40Dose-dependent reduction[1]
Apoptosis Rate10, 20, 40Dose-dependent increase[1]
ASCT2 mRNA Expression10, 20, 40Dose-dependent downregulation[1]
ASCT2 Protein Expression10, 20, 40Dose-dependent downregulation[1]
Intracellular ATP Production20, 40Significant inhibition[1]
Bax Protein Expression40Upregulation[1]
Bcl-2 Protein Expression40Downregulation[1]
Cleaved Caspase-3 Expression40Upregulation[1]
Cleaved Caspase-9 Expression40Upregulation[1]

Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways.

p53-Mediated Downregulation of ASCT2 in Colon Cancer

In colon cancer cells, this compound's effect is linked to the tumor suppressor protein p53.[3] It appears to influence the translocation of p53 to the nucleus, which in turn transcriptionally represses the expression of ASCT2.[3] This leads to decreased glutamine uptake and subsequent apoptosis.[3] The apoptotic process is further confirmed by the increased expression of pro-apoptotic proteins like Bax and p21, and decreased expression of the anti-apoptotic protein Bcl-2.[3]

p53_ASCT2_pathway This compound This compound p53_translocation p53 Nuclear Translocation This compound->p53_translocation ASCT2_exp ASCT2 Gene Expression p53_translocation->ASCT2_exp Bax_p21 Bax, p21 Expression p53_translocation->Bax_p21 Bcl2 Bcl-2 Expression p53_translocation->Bcl2 Glutamine_uptake Glutamine Uptake ASCT2_exp->Glutamine_uptake Apoptosis Apoptosis Glutamine_uptake->Apoptosis inhibition leads to Bax_p21->Apoptosis Bcl2->Apoptosis AKT_cMyc_pathway This compound This compound AKT p-AKT (Ser473) This compound->AKT GSK3b p-GSK3β (Ser9) AKT->GSK3b cMyc p-c-Myc (Thr58) GSK3b->cMyc cMyc_degradation c-Myc Degradation cMyc->cMyc_degradation ASCT2_exp ASCT2 Gene Expression cMyc_degradation->ASCT2_exp leads to reduced Glutamine_uptake Glutamine Uptake ASCT2_exp->Glutamine_uptake Proliferation Cell Proliferation Glutamine_uptake->Proliferation Apoptosis Apoptosis Glutamine_uptake->Apoptosis inhibition leads to experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MKN-45, HCT116) Treatment This compound Treatment (Various Concentrations) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Analysis (Annexin V/PI, TUNEL) Treatment->Apoptosis Gene_Expression Gene Expression (RT-qPCR for ASCT2) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Xenograft Nude Mouse Xenograft Model In_Vivo_Treatment This compound Administration (i.p. injection) Xenograft->In_Vivo_Treatment Tumor_Monitoring Tumor Volume & Body Weight Monitoring In_Vivo_Treatment->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint

References

The Biological Activity of Lobetyolinin: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides a comprehensive overview of the current scientific understanding of the biological activities of Lobetyolinin, a polyacetylene compound isolated from Codonopsis species. Given the limited specific research on this compound, this paper also extensively reviews the activities of its close structural analog, Lobetyolin, to provide a foundational context and suggest potential avenues for future investigation into this compound's therapeutic potential.

Introduction

This compound is a polyacetylene glycoside, specifically the bis-glucosylated form of the aglycone lobetyol, primarily found in the roots of plants from the Codonopsis genus, a staple in Traditional Chinese Medicine.[1][2][3][4] These plants are traditionally used for a variety of therapeutic purposes, including enhancing vital energy ("Qi"), improving immune function, and treating gastrointestinal ailments.[1][4] Modern pharmacological studies have begun to validate these traditional uses, identifying polyacetylenes like this compound and its mono-glucosylated counterpart, Lobetyolin, as key bioactive constituents responsible for antitumor, antioxidant, anti-inflammatory, and immunomodulatory effects.[5][6]

Despite being identified as a significant component of Codonopsis Radix, this compound remains substantially less studied than Lobetyolin.[4] This whitepaper aims to synthesize the available data on this compound and to extrapolate its potential biological activities and mechanisms of action based on the more extensive research conducted on Lobetyolin.

Comparative Phytochemistry

This compound, Lobetyolin, and their aglycone, Lobetyol, share a common polyacetylene core structure. The key difference lies in their glycosylation, which significantly influences their solubility and bioavailability.[7]

  • Lobetyol: The aglycone base.

  • Lobetyolin: The mono-β-D-glucopyranosyl derivative of Lobetyol.[4]

  • This compound: The bis-glucosylated derivative, with a Glc-(1→6)-Glc disaccharide (β-d-glucopyranosyl-(1→6)-β-d-glucopyranoside) moiety.[4]

This structural similarity suggests that these compounds may share overlapping biological activities and mechanisms of action.

Biological Activities and Mechanisms of Action

While specific data for this compound is sparse, the known biological activities of Lobetyolin provide a strong foundation for predicting its potential therapeutic effects.

Anticancer Activity

The most extensively studied bioactivity of this class of compounds is their anticancer potential.

Mechanism of Action (primarily based on Lobetyolin studies):

The primary anticancer mechanism identified for Lobetyolin is the inhibition of glutamine metabolism in cancer cells.[1][2][3] This is achieved through the downregulation of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is often overexpressed in highly proliferative tumors to meet their increased demand for glutamine.[1][2][3] The inhibition of glutamine uptake leads to cancer cell apoptosis and a reduction in tumor growth.[1][2][3] This process is reportedly dependent on the tumor suppressor protein p53.[1][4] Lobetyolin has been shown to block the transport of p53 to the nucleus, which in turn modulates the expression of genes involved in glutamine metabolism and apoptosis.[1][4]

Another identified mechanism is the activation of the MAPK (Mitogen-Activated Protein Kinase) pathway , which has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells.[1][4] Extracts of Codonopsis, containing these polyacetylenes, have also been shown to inhibit autophagy in colon cancer cells through the activation of the NF-κB pathway , leading to apoptosis.[1][4]

Putative Anticancer Signaling Pathway for this compound (inferred from Lobetyolin)

Lobetyolinin_Anticancer_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane This compound This compound (Putative) ASCT2 ASCT2 This compound->ASCT2 Inhibits p53_cytoplasm p53 (cytoplasm) This compound->p53_cytoplasm Blocks nuclear transport MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Activates Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis Inhibition leads to p53_nucleus p53 (nucleus) p53_cytoplasm->p53_nucleus p53_nucleus->ASCT2 Downregulates MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest

Caption: Putative anticancer mechanism of this compound based on Lobetyolin studies.

Anti-inflammatory and Antioxidant Activity

Lobetyolin has demonstrated modest anti-inflammatory properties.[4] Polyacetylene glycosides, as a class, are known to possess anti-inflammatory effects, with some acting as potent inhibitors of cyclooxygenase-2 (COX-2).[4]

Both Lobetyol and Lobetyolin are recognized as antioxidant compounds.[4] A specific mechanism identified for Lobetyolin is the inhibition of xanthine oxidase (XO), an enzyme involved in the production of uric acid and reactive oxygen species.[4] This inhibition of XO can help to control oxidative stress.[4]

Cardioprotective Effects

Lobetyolin has been shown to have cardioprotective and anti-arrhythmic activities in experimental models.[4] This effect may be linked to the ability of related polyacetylene compounds to modulate lipid metabolism.[4]

Quantitative Data

The majority of available quantitative data, such as IC50 values, pertains to Lobetyol and Lobetyolin. There is a notable absence of such data for this compound in the reviewed literature.

CompoundCell LineActivityIC50 Value (µM)Reference
LobetyolMSTO-211H (Lung Cancer)Cytotoxicity11.7[4]
LobetyolNCI-H292 (Lung Cancer)Cytotoxicity9.6[4]
IsolobetyolMSTO-211H (Lung Cancer)Cytotoxicity12.36[1]
IsolobetyolNCI-H292 (Lung Cancer)Cytotoxicity9.31[1]
This compound --Not Available -

Note: The table highlights the lack of specific quantitative data for this compound.

Experimental Protocols

In Vitro Anticancer Assays
  • Cell Culture: Human cancer cell lines (e.g., HCT116 colon cancer, MKN45 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Proliferation Assay: Cell proliferation can be assessed using MTT or similar colorimetric assays. Cells are seeded in 96-well plates, treated with varying concentrations of the test compound (e.g., 10-40 µM for Lobetyolin) for a specified period (e.g., 24-72 hours), and cell viability is measured spectrophotometrically.

  • Apoptosis Analysis: Apoptosis can be detected by flow cytometry using Annexin V and propidium iodide staining. Caspase activity assays can also be performed to confirm the induction of caspase-dependent apoptosis.

  • Western Blot Analysis: To investigate the mechanism of action, protein expression levels of key signaling molecules (e.g., ASCT2, p53, cleaved caspases, MAPK pathway proteins) are analyzed by Western blotting.

  • Glutamine Uptake Assay: The effect on glutamine metabolism can be determined by measuring the uptake of radiolabeled glutamine in treated versus untreated cells.

In Vivo Anticancer Studies
  • Xenograft Mouse Model: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors are established, mice are treated with the test compound (e.g., intraperitoneal injections of 10-40 mg/kg Lobetyolin) or a vehicle control.

  • Tumor Growth Measurement: Tumor volume is measured regularly throughout the study.

  • Immunohistochemistry: At the end of the study, tumors are excised, and protein expression of key markers (e.g., ASCT2) is analyzed by immunohistochemistry.

Experimental Workflow for Anticancer Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., HCT116, MKN45) Proliferation_Assay Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (ASCT2, p53, MAPK) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model Proliferation_Assay->Xenograft_Model Promising results lead to Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

Caption: A typical experimental workflow for evaluating anticancer properties.

Conclusion and Future Directions

This compound is a bioactive polyacetylene with potential therapeutic applications, as suggested by its structural similarity to the more extensively studied Lobetyolin. The anticancer, anti-inflammatory, antioxidant, and cardioprotective effects observed for Lobetyolin provide a strong rationale for investigating this compound for similar activities.

There is a clear and urgent need for dedicated research on this compound to:

  • Elucidate its specific biological activities through a comprehensive screening of its effects on various cell lines and in animal models.

  • Determine its mechanisms of action by investigating its effects on key signaling pathways.

  • Obtain quantitative data , such as IC50 and EC50 values, to accurately assess its potency.

  • Conduct comparative studies with Lobetyol and Lobetyolin to understand the influence of glycosylation on bioactivity.

Such research will be crucial in unlocking the full therapeutic potential of this compound and could lead to the development of novel drugs for a range of diseases.

References

Lobetyolinin signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Signaling Pathways of Lobetyolinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula (Dangshen), is a bioactive compound of significant interest in pharmacological research.[1][2][3][4] Traditionally used in Chinese medicine, Codonopsis pilosula is recognized for its wide range of therapeutic properties, including enhancing immune function and its anti-inflammatory, antioxidant, and anti-tumor effects.[][6] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound and its closely related analogue, Lobetyolin, with a focus on its anti-cancer mechanisms. While research into its neuroprotective and anti-inflammatory roles is still emerging, this document will also touch upon the known pathways of related compounds from Codonopsis pilosula to suggest potential avenues for future investigation.

For clarity, it is important to distinguish between this compound and Lobetyolin. This compound is a bis-glucosylated form of the polyacetylenic compound lobetyol, while Lobetyolin is the mono-glucosylated form.[2][4] Much of the current in-depth mechanistic research has been conducted on Lobetyolin; however, the findings are widely considered to be of high relevance to this compound due to their structural similarity.

CompoundCAS NumberMolecular FormulaMolecular Weight
Lobetyolin 136085-37-5C20H28O8396.43 g/mol
This compound 142451-48-7C26H38O13558.57 g/mol

Core Signaling Pathways in Cancer

The primary anti-cancer mechanism of Lobetyolin involves the induction of apoptosis in cancer cells through the disruption of glutamine metabolism. This is orchestrated through a multi-faceted signaling cascade involving the downregulation of the ASCT2 transporter and modulation of the AKT/GSK3β/c-Myc and p53 pathways.

Inhibition of Glutamine Metabolism via ASCT2 Downregulation

A key target of Lobetyolin in cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a sodium-dependent neutral amino acid transporter responsible for glutamine uptake.[1][4][7] Cancer cells often exhibit glutamine addiction, relying on a steady influx of this amino acid to fuel proliferation and maintain redox balance.[6][8]

Lobetyolin has been shown to significantly reduce both the mRNA and protein expression of ASCT2 in a dose-dependent manner in various cancer cell lines, including gastric, colon, and breast cancer.[][6][9] This downregulation of ASCT2 leads to a reduction in intracellular glutamine levels, thereby starving the cancer cells of a critical nutrient and triggering a cascade of apoptotic events.[6][8]

This compound This compound ASCT2 ASCT2 Expression This compound->ASCT2 inhibits Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake facilitates Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis disruption leads to

This compound's Inhibition of Glutamine Metabolism.
Modulation of the AKT/GSK3β/c-Myc Signaling Axis

The downregulation of ASCT2 by Lobetyolin is, in part, mediated by the AKT/GSK3β/c-Myc signaling pathway.[][8] The transcription factor c-Myc is a known regulator of ASCT2 expression.[9] Lobetyolin treatment leads to a decrease in the phosphorylation of AKT at Ser473 and GSK3β at Ser9, which in turn promotes the phosphorylation of c-Myc at Thr58, marking it for degradation.[8] The resulting decrease in c-Myc protein levels leads to reduced transcriptional activation of the ASCT2 gene.[8][9]

This compound This compound pAKT p-AKT (Ser473) This compound->pAKT inhibits pGSK3b p-GSK3β (Ser9) pAKT->pGSK3b inhibits pcMyc p-c-Myc (Thr58) pGSK3b->pcMyc inhibits cMyc c-Myc pcMyc->cMyc leads to degradation ASCT2 ASCT2 Expression cMyc->ASCT2 promotes Apoptosis Apoptosis ASCT2->Apoptosis downregulation induces

AKT/GSK3β/c-Myc Pathway in this compound Action.
Induction of p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a crucial role in the apoptotic process initiated by Lobetyolin.[6] Studies have shown that Lobetyolin promotes the translocation of p53 from the cytoplasm to the nucleus.[10] In the nucleus, p53 can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[10] The inhibition of p53 has been demonstrated to attenuate the apoptotic effects of Lobetyolin, confirming the p53-dependent nature of this pathway.[6]

This p53-dependent mechanism is also linked to the regulation of glutamine metabolism, suggesting a complex interplay between these signaling pathways.[6]

This compound This compound p53_translocation p53 Nuclear Translocation This compound->p53_translocation promotes Bax Bax Expression p53_translocation->Bax upregulates Bcl2 Bcl-2 Expression p53_translocation->Bcl2 downregulates Caspase_Activation Caspase Activation Bax->Caspase_Activation promotes Bcl2->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

p53-Dependent Apoptotic Pathway of this compound.
Activation of the MAPK Signaling Pathway

There is also evidence to suggest that the Mitogen-Activated Protein Kinase (MAPK) pathway is involved in Lobetyolin-induced apoptosis.[1][4] Specifically, activation of the MAPK pathway has been observed in gastric cancer cells treated with Lobetyolin, leading to cell cycle arrest and apoptosis.[1][4] However, the precise upstream and downstream effectors of Lobetyolin within the MAPK cascade require further elucidation.

Potential Neuroprotective and Anti-inflammatory Signaling Pathways

While the anti-cancer mechanisms of Lobetyolin are relatively well-documented, the specific signaling pathways of this compound in neuroprotection and anti-inflammation are less clear and represent an emerging area of research. However, studies on extracts of Codonopsis pilosula and other related compounds provide insights into potential mechanisms.

Neuroprotection: Polysaccharides from Codonopsis pilosula have been shown to exert neuroprotective effects against Aβ-induced damage by modulating the p38MAPK signaling pathway and regulating the expression of apoptosis-related factors like Bax and Bcl-2.[11][12] Additionally, other bioactive components of Codonopsis pilosula have been found to protect against oxidative stress by inhibiting the PI3K/Akt signaling pathway.[13] It is plausible that this compound may also engage these or similar pathways, such as the Nrf2 pathway, a key regulator of the antioxidant response, to confer neuroprotection.

Anti-inflammation: Extracts from Codonopsis pilosula have demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and by inhibiting the NF-κB signaling pathway in macrophages.[3][14] Given that many natural flavonoids and glycosides exert their anti-inflammatory effects through NF-κB and MAPK pathways, it is a strong possibility that this compound shares these mechanisms.

cluster_0 Neuroprotection cluster_1 Anti-inflammation Lobetyolinin_N This compound Nrf2 Nrf2 Pathway Lobetyolinin_N->Nrf2 may activate p38MAPK p38MAPK Lobetyolinin_N->p38MAPK may modulate PI3KAkt_N PI3K/Akt Lobetyolinin_N->PI3KAkt_N may inhibit Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress reduces Neuronal_Apoptosis Neuronal Apoptosis p38MAPK->Neuronal_Apoptosis modulates PI3KAkt_N->Neuronal_Apoptosis inhibition promotes Lobetyolinin_I This compound NFkB NF-κB Pathway Lobetyolinin_I->NFkB may inhibit Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines promotes expression of

Potential Neuroprotective and Anti-inflammatory Pathways.

Quantitative Data

The following tables summarize key quantitative data from studies on Lobetyolin.

Table 1: In Vitro Cytotoxicity of Lobetyolin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MKN-45Gastric Cancer27.7424 h[8]
MKN-28Gastric Cancer19.3124 h[8]
HCT116Colon Cancer~20-40 (effective range)24 h[10][15]
MDA-MB-231Breast CancerNot specified24 h[9]
MDA-MB-468Breast CancerNot specified24 h[9]

Table 2: Effect of Lobetyolin on Key Signaling Proteins and Glutamine Metabolism

ParameterCell LineLobetyolin Conc. (µM)EffectReference
ASCT2 ProteinMKN-45, MKN-2810, 20, 40Dose-dependent decrease[8]
p-AKT (Ser473)MKN-45, MKN-2810, 20, 40Dose-dependent decrease[8]
p-GSK3β (Ser9)MKN-45, MKN-2810, 20, 40Dose-dependent decrease[8]
c-Myc ProteinMKN-45, MKN-2810, 20, 40Dose-dependent decrease[8]
Bax ProteinHCT11640Increased expression[10]
Bcl-2 ProteinHCT11640Decreased expression[10]
Cleaved Caspase-3HCT11610, 20, 40Dose-dependent increase[15]
Cleaved Caspase-7HCT11610, 20, 40Dose-dependent increase[15]
Cleaved PARPHCT11610, 20, 40Dose-dependent increase[15]
Glutamine LevelHCT11640Decreased[10]
ATP LevelHCT11640Decreased[10]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the signaling pathways of this compound. For precise details, it is recommended to consult the full-text of the cited literature.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as MKN-45, MKN-28 (gastric), HCT116 (colon), MDA-MB-231, and MDA-MB-468 (breast) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound (or Lobetyolin) is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of approximately 3 x 10³ to 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Culture and treat cells with this compound as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., ASCT2, p-AKT, p-GSK3β, c-Myc, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reverse Transcription-Quantitative PCR (RT-qPCR)
  • Isolate total RNA from treated cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., ASCT2, p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

start Start cell_culture Cell Culture & Treatment start->cell_culture harvest Harvest Cells cell_culture->harvest protein_extraction Protein Extraction harvest->protein_extraction rna_extraction RNA Extraction harvest->rna_extraction western_blot Western Blot protein_extraction->western_blot rt_qpcr RT-qPCR rna_extraction->rt_qpcr data_analysis Data Analysis western_blot->data_analysis rt_qpcr->data_analysis end End data_analysis->end

A Typical Experimental Workflow.

Conclusion and Future Directions

This compound and its analogue Lobetyolin have demonstrated significant anti-cancer activity, primarily through the disruption of glutamine metabolism and the induction of apoptosis via the ASCT2/AKT/GSK3β/c-Myc and p53 signaling pathways. The available data strongly support their potential as therapeutic agents in oncology.

However, the full spectrum of this compound's pharmacological activities and its mechanisms of action are yet to be fully elucidated. The neuroprotective and anti-inflammatory properties suggested by studies on Codonopsis pilosula extracts warrant direct investigation to determine the specific role and signaling pathways of this compound in these contexts. Future research should focus on:

  • Elucidating the detailed mechanisms of this compound in neuroprotection and anti-inflammation , with a focus on pathways such as NF-κB, MAPK, and Nrf2.

  • Conducting comparative studies to delineate any functional differences between Lobetyolin and this compound.

  • In vivo studies to validate the efficacy and safety of this compound in animal models of various diseases.

  • Pharmacokinetic and pharmacodynamic studies to assess the bioavailability and therapeutic window of this compound.

A deeper understanding of these aspects will be crucial for the translation of this compound from a promising natural compound to a clinically viable therapeutic agent.

References

The Structural Elucidation and Biological Significance of Lobetyolinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyolinin, a C26 polyacetylene glycoside first isolated from the roots of Codonopsis pilosula, represents a class of natural products with burgeoning interest in the scientific community. As a bis-glucosylated derivative of lobetyol, its intricate structure and potential biological activities warrant a detailed examination. This technical guide provides a comprehensive overview of the structure of this compound, including its detailed spectroscopic data, a thorough experimental protocol for its isolation, and an exploration of its known and putative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key conceptual frameworks are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and natural product chemistry.

Chemical Structure and Properties

This compound is characterized by a 14-carbon polyacetylene aglycone, lobetyol, which is glycosidically linked to a disaccharide. The systematic IUPAC name for this compound is 2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1].

PropertyValueReference
Molecular Formula C26H38O13[1]
Molecular Weight 558.57 g/mol
CAS Number 142451-48-7[1]
Appearance White to off-white solid
Source Roots of Codonopsis pilosula

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, critical for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD3OD)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
13.58m
22.15m
31.55m
45.50dt15.4, 6.2
55.95dd15.4, 5.8
64.10m
74.45d6.9
126.20dq15.8, 6.8
135.65dt15.8, 1.5
141.70d6.8
Inner Glucose
1'4.35d7.8
2'3.20m
3'3.35m
4'3.30m
5'3.40m
6'a3.90dd11.8, 2.2
6'b3.70dd11.8, 5.5
Outer Glucose
1''4.50d7.8
2''3.25m
3''3.38m
4''3.32m
5''3.45m
6''a3.85dd11.8, 2.2
6''b3.65dd11.8, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD3OD)

PositionδC (ppm)
Aglycone
161.5
235.4
329.8
4130.5
5132.0
680.1
769.8
875.2
978.5
1072.8
1185.1
12110.2
13146.5
1418.2
Inner Glucose
1'104.2
2'75.1
3'78.0
4'71.8
5'77.9
6'69.9
Outer Glucose
1''104.8
2''75.3
3''78.2
4''72.0
5''78.1
6''62.9
Mass Spectrometry and Infrared Spectroscopy Data

Table 3: Mass Spectrometry and Infrared (IR) Spectroscopic Data for this compound

Spectroscopic MethodObserved Peaks/BandsInterpretation
HRESIMS m/z 581.2312 [M+Na]⁺Corresponds to the sodium adduct of C26H38O13
IR (KBr) 3400 cm⁻¹O-H stretching (hydroxyl groups)
2925 cm⁻¹C-H stretching (alkane)
2250, 2150 cm⁻¹C≡C stretching (alkyne)
1650 cm⁻¹C=C stretching (alkene)
1075 cm⁻¹C-O stretching (glycosidic bond)

Experimental Protocols

Isolation of this compound from Codonopsis pilosula

The following protocol is a generalized procedure based on established methods for the isolation of polyacetylene glycosides from Codonopsis pilosula.

experimental_workflow start Dried roots of Codonopsis pilosula extraction Extraction with 70% aqueous acetone start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition between H2O and EtOAc concentration->partition aq_phase Aqueous Phase partition->aq_phase etOAc_phase EtOAc Phase (discarded) partition->etOAc_phase d101_column Macroporous resin column (D101) Elution with H2O -> 95% EtOH aq_phase->d101_column fractions Collection of EtOH eluate d101_column->fractions silica_gel Silica gel column chromatography Eluent: CHCl3-MeOH gradient fractions->silica_gel sephadex Sephadex LH-20 column chromatography Eluent: MeOH silica_gel->sephadex prep_hplc Preparative HPLC Eluent: MeCN-H2O gradient sephadex->prep_hplc This compound Pure this compound prep_hplc->this compound

Figure 1. Workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered roots of Codonopsis pilosula are extracted with 70% aqueous acetone at room temperature.

  • Concentration and Partitioning: The extract is concentrated under reduced pressure to remove acetone. The resulting aqueous suspension is then partitioned with ethyl acetate (EtOAc) to remove nonpolar compounds. The aqueous layer is retained.

  • Macroporous Resin Chromatography: The aqueous phase is subjected to column chromatography on a D101 macroporous resin. The column is first washed with water to remove sugars and other highly polar impurities, followed by elution with a stepwise gradient of ethanol (EtOH) in water (e.g., 30%, 50%, 70%, 95% EtOH). Fractions are monitored by thin-layer chromatography (TLC).

  • Silica Gel Chromatography: The ethanol fractions containing the target compounds are combined, concentrated, and subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform (CHCl3) and methanol (MeOH).

  • Size Exclusion Chromatography: Fractions enriched with this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

  • Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase gradient of acetonitrile (MeCN) and water.

Biological Activity and Signaling Pathways

While research on the specific molecular mechanisms of this compound is still emerging, studies on its aglycone, lobetyol, and the closely related mono-glucoside, lobetyolin, provide significant insights into its potential biological activities and the signaling pathways it may modulate.

Anticancer Activity (Putative)

Lobetyolin has demonstrated anticancer effects in various cancer cell lines. It is hypothesized that this compound may share similar mechanisms of action. The proposed pathway involves the modulation of key signaling cascades that regulate cell proliferation, apoptosis, and metabolism.

anticancer_pathway This compound This compound (putative) akt AKT This compound->akt inhibits p53 p53 This compound->p53 activates gsk3b GSK3β akt->gsk3b inhibits cmyc c-Myc gsk3b->cmyc inhibits asct2 ASCT2 cmyc->asct2 promotes glutamine Glutamine Metabolism asct2->glutamine proliferation Cell Proliferation glutamine->proliferation p53->asct2 inhibits apoptosis Apoptosis p53->apoptosis promotes anti_inflammatory_cardiovascular_pathway This compound This compound nfkb NF-κB Pathway This compound->nfkb inhibits cardiac_ion Cardiac Ion Channels (e.g., K+, Ca2+) This compound->cardiac_ion modulates inflammation Inflammation nfkb->inflammation arrhythmia Arrhythmia cardiac_ion->arrhythmia regulates

References

Lobetyolinin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylene glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Campanulaceae family. The most prominent and commercially utilized source is Codonopsis pilosula, commonly known as Dang Shen in traditional Chinese medicine. Other notable sources include Platycodon grandiflorum (Balloon Flower) and various species of the Lobelia genus.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical origin, and harvesting time. The following table summarizes the reported content of this compound in various natural sources.

Plant SpeciesPlant PartThis compound Content (mg/g of dry weight)Reference
Codonopsis pilosulaRoot0.035 - 1.314[1]
Codonopsis tangshenRoot0.0403 - 0.9667[2]
Platycodon grandiflorumRoot~0.14[3]
Lobelia chinensisWhole plantup to 0.436[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Extraction Methodologies

Several methods have been developed for the extraction of this compound from plant materials. The choice of method depends on factors such as extraction efficiency, cost, and environmental considerations.

Traditional solvent extraction remains a widely used method. A detailed protocol adapted from a patented method is provided below.[5]

Experimental Protocol: Enzymatic-Assisted Solvent Extraction of this compound from Codonopsis pilosula

  • Material Preparation: The roots of Codonopsis pilosula are washed, dried, and pulverized to a coarse powder.

  • Enzymatic Hydrolysis: The powdered material is mixed with an equal volume of water and a bio-enzyme (e.g., cellulase). The mixture is incubated at a controlled temperature for 3-5 hours to break down cell walls and enhance the release of intracellular components.

  • Ethanol Extraction: A 70-90% ethanol solution (4-7 times the volume of the mixture) is added, and the mixture is refluxed for 2-3 cycles.

  • Concentration: The ethanol extract is collected and concentrated under reduced pressure to recover the solvent.

  • Liquid-Liquid Extraction: The concentrated aqueous extract is then subjected to liquid-liquid extraction with n-butanol. The n-butanol fractions are collected.

  • Crude Extract Preparation: The n-butanol is removed under reduced pressure, and the resulting residue is dried to yield the crude extract containing this compound.

Supercritical CO2 extraction is a green and efficient alternative to traditional solvent extraction.

Experimental Protocol: Supercritical CO2 Extraction of this compound from Codonopsis pilosula

  • Material Preparation: Dried and powdered roots of Codonopsis pilosula (40-60 mesh) are packed into the extraction vessel.

  • Extraction Parameters:

    • Pressure: 30 MPa

    • Temperature: 60°C

    • CO2 Flow Rate: 2 L/min

    • Co-solvent: Ethanol (1 mL/min)

    • Extraction Time: 100 minutes

  • Collection: The extract is collected in a separator by depressurizing the supercritical fluid.

Purification Methodologies

The crude extract obtained from the initial extraction is a complex mixture of compounds. Further purification is necessary to isolate this compound with high purity.

Column chromatography is a fundamental technique for the separation of compounds from a mixture.

Experimental Protocol: Purification of this compound using Column Chromatography

  • Adsorbent Preparation: A chromatography column is packed with a suitable adsorbent, such as silica gel or macroporous adsorbent resin (e.g., HPD-110).[5]

  • Sample Loading: The crude extract is dissolved in a minimal amount of an appropriate solvent and loaded onto the column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of petroleum ether and ethyl acetate can be used on a silica gel column. Fractions are collected sequentially.

  • Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Concentration: Fractions rich in this compound are pooled and the solvent is evaporated to yield a purified extract.

For obtaining high-purity this compound, preparative HPLC is the method of choice.

Experimental Protocol: Preparative HPLC for this compound Purification

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Injection: The enriched fraction from column chromatography is dissolved in the mobile phase and injected into the preparative HPLC system.

  • Detection: The eluent is monitored at a specific wavelength (e.g., 267 nm) to detect the peak corresponding to this compound.[4]

  • Fraction Collection: The fraction containing the this compound peak is collected.

  • Final Product: The solvent is removed from the collected fraction to obtain pure this compound.

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.5% acetic acid). A typical gradient could be a linear increase of acetonitrile from 10% to 40% over 25 minutes.[2][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 267 nm or 268 nm.[2][4]

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural sources.

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Codonopsis pilosula roots) grinding Grinding/Pulverization plant_material->grinding extraction Solvent or Supercritical Fluid Extraction grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection enriched_fraction This compound-Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: General workflow for the isolation of this compound.

Signaling Pathway

This compound has been shown to exert its anticancer effects by modulating specific signaling pathways. The diagram below illustrates the proposed mechanism involving the downregulation of the ASCT2 transporter.

G This compound This compound p53 p53 This compound->p53 activates AKT AKT This compound->AKT inhibits ASCT2 ASCT2 Transporter p53->ASCT2 inhibits GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits cMyc->ASCT2 activates Glutamine_Metabolism Glutamine Metabolism ASCT2->Glutamine_Metabolism promotes Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis inhibits

Caption: Proposed signaling pathway of this compound's anticancer activity.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound and detailed protocols for its isolation and analysis. The presented information, including quantitative data and experimental workflows, is intended to facilitate further research and development of this promising natural compound. The elucidation of its mechanism of action through specific signaling pathways opens new avenues for its potential therapeutic applications. As research in this field continues to evolve, the methodologies and data presented here will serve as a foundational resource for the scientific community.

References

An In-depth Technical Guide to Lobetyolinin and its Relation to Lobetyolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lobetyolinin and its structural analog, lobetyolin, two polyacetylene glycosides predominantly isolated from the medicinal plant Codonopsis pilosula. It details their chemical relationship, extraction and purification methodologies, and known biological activities, with a focus on their therapeutic potential. This document summarizes quantitative data on their bioactivities, presents detailed experimental protocols for their study, and visualizes key signaling pathways and experimental workflows.

Introduction

Lobetyolin and this compound are naturally occurring polyacetylene compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties.[1] Primarily extracted from the roots of Codonopsis pilosula (Dangshen), a plant widely used in traditional Chinese medicine, these compounds are being investigated for their potential therapeutic applications.[2] This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Relationship

Lobetyolin and this compound are glycosidic derivatives of the aglycone, lobetyol. Their structural relationship is defined by the nature of the sugar moiety attached to the polyacetylenic backbone.

  • Lobetyol: The basic C14 polyacetylenic aglycone.

  • Lobetyolin: A mono-glucoside of lobetyol, where a single glucose unit is attached to the aglycone.[1]

  • This compound: A bis-glucoside of lobetyol, characterized by the presence of a disaccharide, specifically an isomaltose (6-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) moiety, linked to the aglycone.[3]

The addition of these sugar moieties significantly influences the solubility and bioavailability of the compounds, which in turn can affect their biological activity.

Extraction and Purification

Several methods have been developed for the extraction and purification of lobetyolin and this compound from Codonopsis pilosula and other plant sources.

Traditional Solvent Extraction

A common method involves the maceration or reflux extraction of the dried and powdered plant material with organic solvents.

Protocol:

  • Maceration: The powdered plant material (e.g., roots of Codonopsis pilosula) is soaked in 80% methanol for 72 hours at room temperature with intermittent shaking. The process is typically repeated three times.

  • Solvent Removal: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • Lyophilization: The remaining aqueous extract is freeze-dried to obtain a crude powder.

  • Fractionation: The crude extract is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Lobetyolin and this compound are typically enriched in the n-butanol fraction.

Supercritical CO₂ Extraction

A more modern and environmentally friendly "green chemistry" approach utilizes supercritical carbon dioxide (CO₂) as the extraction solvent, often with a polar co-solvent.

Protocol:

  • Sample Preparation: The dried and powdered plant material (40-60 mesh) is packed into the extraction vessel.

  • Extraction Parameters: The extraction is performed at a pressure of 30 MPa and a temperature of 60°C.

  • Co-solvent: Ethanol is used as a dynamic co-solvent at a flow rate of 1 mL/min.

  • CO₂ Flow Rate: The supercritical CO₂ flow rate is maintained at 2 L/min.

  • Extraction Time: The extraction is carried out for a duration of 100 minutes.

Purification by Column Chromatography

Further purification of the enriched fractions is achieved using various chromatographic techniques.

Protocol:

  • Alumina Column Chromatography: The crude extract or enriched fraction is dissolved in a minimal amount of solvent and loaded onto a neutral alumina column. Elution with a gradient of solvents (e.g., ethyl acetate and petroleum ether) helps to remove impurities.

  • Silica Gel Column Chromatography: The partially purified fraction is subjected to silica gel column chromatography. Elution is typically performed with a solvent system such as a chloroform-methanol gradient.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification to obtain high-purity lobetyolin and this compound is often achieved using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

Experimental Workflow for Extraction and Purification

G start Dried Codonopsis pilosula Roots powder Powdered Plant Material start->powder extraction Extraction (Solvent or Supercritical CO₂) powder->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., n-Butanol) crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Column Chromatography (Alumina, Silica Gel) enriched_fraction->column_chromatography purified_fraction Partially Purified Fraction column_chromatography->purified_fraction hplc RP-HPLC purified_fraction->hplc lobetyolin Pure Lobetyolin hplc->lobetyolin This compound Pure this compound hplc->this compound

Caption: Workflow for the extraction and purification of lobetyolin and this compound.

Quantitative Data

The biological activities of lobetyolin have been more extensively quantified compared to this compound. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of Lobetyolin (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MKN-45Gastric Cancer27.74[4]
MKN-28Gastric Cancer19.31[4]
PC-3Prostate Cancer5.7[5]
HCT-116Colon Cancer10-40 (effective range)[6]

Table 2: Other Biological Activities

CompoundActivityQuantitative DataReference
LobetyolinAntimalarialED₅₀ = 36.8 mg/kg (in vivo)[7]
This compoundAntiarrhythmic50 µM significantly restores heart rate in a zebrafish model[8]

Biological Activities and Signaling Pathways

Both lobetyolin and this compound exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most studied for lobetyolin, and antiarrhythmic properties noted for this compound.

Anticancer Activity of Lobetyolin

Lobetyolin has demonstrated significant anticancer effects in various cancer cell lines. Its mechanisms of action involve the modulation of several key signaling pathways.

A primary mechanism of lobetyolin's anticancer activity is its ability to inhibit glutamine metabolism by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2).[1] ASCT2 is a glutamine transporter that is often overexpressed in cancer cells to meet their high metabolic demands.

Signaling Pathway:

G Lobetyolin Lobetyolin AKT AKT Lobetyolin->AKT ROS ROS Lobetyolin->ROS Induces GSK3b GSK3β AKT->GSK3b cMyc c-Myc GSK3b->cMyc p_cMyc p-c-Myc (Thr58) (Degradation) cMyc->p_cMyc Phosphorylation ASCT2 ASCT2 cMyc->ASCT2 Glutamine_uptake Glutamine Uptake ASCT2->Glutamine_uptake Glutamine Glutamine Glutamine->Glutamine_uptake Cell_Proliferation Cell Proliferation Glutamine_uptake->Cell_Proliferation Apoptosis Apoptosis Glutamine_uptake->Apoptosis ROS->Apoptosis

Caption: Lobetyolin inhibits the AKT/GSK3β/c-Myc pathway, leading to ASCT2 downregulation.

Lobetyolin inhibits the phosphorylation of AKT, which in turn leads to the dephosphorylation of GSK3β.[4] Active GSK3β then phosphorylates c-Myc, targeting it for degradation. The reduction in c-Myc levels leads to the transcriptional downregulation of ASCT2.[4] This inhibition of glutamine uptake starves the cancer cells, leading to reduced proliferation and induction of apoptosis, partly through the generation of reactive oxygen species (ROS).[4]

Lobetyolin has also been reported to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[2] Additionally, extracts of Codonopsis species containing lobetyolin have been shown to activate the NF-κB pathway, contributing to apoptosis in colon cancer cells.[7]

Antiarrhythmic Activity of this compound

This compound has been identified as having antiarrhythmic effects. Studies using a zebrafish model of terfenadine-induced arrhythmia have shown that this compound can significantly restore normal heart rate and rhythm.[8] The precise molecular mechanism and signaling pathways underlying this cardioprotective effect are still under investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of lobetyolin and this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MKN-45, MKN-28)

  • Complete culture medium

  • Lobetyolin/Lobetyolinin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of specific proteins (e.g., ASCT2, p-AKT, c-Myc).

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL detection reagent to the membrane and visualize the protein bands using an imaging system.

Zebrafish Arrhythmia Model

This protocol is used to assess the antiarrhythmic potential of compounds.

Materials:

  • Zebrafish embryos (2-3 days post-fertilization)

  • E3 medium (embryo medium)

  • Terfenadine solution (to induce arrhythmia)

  • Test compound solution (e.g., this compound)

  • Microscope with a camera for recording heartbeats

Procedure:

  • Acclimatization: Place zebrafish embryos in a 96-well plate with E3 medium.

  • Baseline Recording: Record the normal heart rate of the embryos for 1 minute.

  • Arrhythmia Induction: Treat the embryos with terfenadine (e.g., 10-20 µM) in E3 medium for a specified duration (e.g., 1-2 hours) until arrhythmia is observed.

  • Compound Treatment: Replace the terfenadine solution with E3 medium containing the test compound at various concentrations. Include a vehicle control.

  • Heart Rate Monitoring: Record the heart rate and rhythm of the embryos at different time points after treatment (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Analyze the recorded videos to determine the heart rate (beats per minute) and assess the rhythm for irregularities. Compare the effects of the test compound to the control group to evaluate its antiarrhythmic activity.

Workflow for Zebrafish Arrhythmia Assay

G start Zebrafish Embryos baseline Record Baseline Heart Rate start->baseline induce Induce Arrhythmia (Terfenadine) baseline->induce arrhythmia Arrhythmic Zebrafish induce->arrhythmia treat Treat with this compound or Vehicle Control arrhythmia->treat monitor Monitor Heart Rate & Rhythm treat->monitor analysis Data Analysis monitor->analysis end Assess Antiarrhythmic Effect analysis->end

Caption: Workflow for assessing the antiarrhythmic effect of this compound in a zebrafish model.

Conclusion

Lobetyolin and this compound are promising bioactive compounds from Codonopsis pilosula with distinct pharmacological profiles. Lobetyolin exhibits significant anticancer potential through the modulation of key signaling pathways involved in cancer cell metabolism and survival. This compound shows promise as an antiarrhythmic agent, although its mechanism of action requires further investigation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers to further explore the therapeutic potential of these natural products and to develop new strategies for the treatment of cancer and cardiovascular diseases. Further studies are warranted to fully elucidate the signaling pathways of this compound and to obtain more comprehensive quantitative data on its biological activities.

References

Pharmacological properties of Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

1

[2] A review on the phytochemistry and pharmacology of the genus Codonopsis - ScienceDirect (2022-03-01) Lobetyolin has been reported to have anti-inflammatory, anti-oxidant, anti-tumor, anti-viral, immunoregulatory, and estrogenic properties. It has also shown to improve sexual function (Gao et al., 2018). In addition, lobetyolin has demonstrated protective effects against ethanol-induced gastric mucosal injury (Gao et al., 2018). ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. The pharmacological studies on the genus Codonopsis have revealed that it has anti-tumor, anti-aging, anti-oxidant, and immunomodulatory activities. ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. The pharmacological studies on the genus Codonopsis have revealed that it has anti-tumor, anti-aging, anti-oxidant, and immunomodulatory activities. This review summarizes the research progress on the phytochemistry and pharmacology of the genus Codonopsis, and provides a reference for the further development and utilization of this genus. ... (2022-03-01) The main chemical constituents of the genus Codonopsis are polyacetylenes, phenylpropanoids, alkaloids, triterpenoids, and polysaccharides. The pharmacological studies on the genus Codonopsis have revealed that it has anti-tumor, anti-aging, anti-oxidant, and immunomodulatory activities. This review summarizes the research progress on the phytochemistry and pharmacology of the genus Codonopsis, and provides a reference for the further development and utilization of this genus. 3... httpsd://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9s8yJ6b9zB184-fV610mFf06_8jQj54J_y9tL21w4QcE7-uT8u3-vV7X3Qj9j8W3f1iJp_01k1z9xR7j0X1-m2b-6k19j-1M7J0_1vF3_1m-1_1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-...## Unveiling the Pharmacological Profile of Lobetyolinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anticancer effects. We delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. Furthermore, this document presents visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a bioactive compound belonging to the polyacetylene glycoside family, found in various medicinal plants, most notably Codonopsis pilosula (Radix Codonopsis or Dangshen).[4][5][6][7] Traditionally used in Chinese medicine to tonify the spleen and lung Qi, modern research has begun to uncover the molecular basis for its therapeutic effects, particularly in the realm of oncology.[4][5][6][7][] This guide aims to consolidate the existing scientific literature on this compound, presenting its pharmacological properties in a structured and accessible format for researchers and drug development professionals.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[2][9][10] However, its most extensively studied property is its anticancer activity.[4][5][6][7][]

Anticancer Activity

This compound has demonstrated efficacy against several types of cancer, with a notable focus on gastric and colon cancer.[4][6][7] Its anticancer effects are primarily attributed to the induction of apoptosis and inhibition of tumor growth.[4][6][7]

Mechanism of Action:

The primary anticancer mechanism of this compound involves the downregulation of glutamine metabolism.[4][6][7][11] It achieves this by significantly reducing both the mRNA and protein expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[4][6][7][11] ASCT2 is often overexpressed in cancer cells to meet their high demand for glutamine, an essential nutrient for proliferation.[4][6] By inhibiting ASCT2, this compound effectively starves cancer cells of this vital resource, leading to apoptosis and a reduction in tumor growth.[4][6]

The regulation of ASCT2 by this compound appears to be dependent on the tumor suppressor protein p53.[4][6][12] this compound has been shown to block the transport of p53 to the nucleus, thereby modulating the expression of genes involved in glutamine metabolism and apoptosis.[4][6][12]

Furthermore, this compound has been implicated in the modulation of several key signaling pathways, including the MAPK, NF-κB, and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and inflammation.[4][9][13]

Signaling Pathway of this compound's Anticancer Activity

Lobetyolinin_Anticancer_Pathway cluster_cell Cancer Cell This compound This compound p53_transport p53 Nuclear Transport This compound->p53_transport inhibits This compound->p53_transport p53_nucleus Nuclear p53 p53_transport->p53_nucleus ASCT2_gene ASCT2 Gene Expression p53_nucleus->ASCT2_gene downregulates p53_nucleus->ASCT2_gene ASCT2_protein ASCT2 Protein ASCT2_gene->ASCT2_protein Apoptosis Apoptosis ASCT2_gene->Apoptosis induces Glutamine_uptake Glutamine Uptake ASCT2_protein->Glutamine_uptake mediates ASCT2_protein->Glutamine_uptake ASCT2_protein->Glutamine_uptake Glutamine_metabolism Glutamine Metabolism Glutamine_uptake->Glutamine_metabolism Glutamine_metabolism->Apoptosis inhibits Tumor_growth Tumor Growth Inhibition Glutamine_metabolism->Tumor_growth supports

Caption: this compound inhibits p53 nuclear transport, leading to ASCT2 downregulation and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer5.73[14]
HCT116Colon Cancer10-40 (dose-dependent reduction in proliferation)[4][6]
MSTO-211HLung CancerNot explicitly stated, but lobetyol IC50 was 11.7 µM[4]
NCI-H292Lung CancerNot explicitly stated, but lobetyol IC50 was 9.6 µM[4]
MKN45Gastric CancerNot explicitly stated, but lobetyol inhibited growth[4][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
Nude mice with HCT116 xenograftsColon Cancer10, 20, 40 mg/kg (i.p.) for two weeksSignificant reduction in tumor volume[4][14]
Nude mice with MKN45 xenograftsGastric Cancer10 mg/kg (s.c.) once per day for 30 daysSuppression of tumor growth[4][6][14]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Pure this compound)Value (Codonopsis pilosula extract)Reference
Tmax (h)No significant differenceNo significant difference[15]
Cmax (ng/mL)No significant differenceNo significant difference[15]
t1/2 (h)Statistically differentStatistically different[15]
AUC (0-∞) (ng·h/mL)253.8 ± 192.6Statistically different[15][16]
Bioavailability (%)3.906.97[15]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

In Vitro Cell Proliferation Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., HCT116, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30 µM) for a specified period (e.g., 24, 48, 72 hours).[14]

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by direct cell counting.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Experimental Workflow for In Vitro Cytotoxicity Assay

in_vitro_workflow start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate (e.g., 24h) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Calculate IC50 assay->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Cancer cells (e.g., MKN-45) are injected subcutaneously into the flank of the mice.[14]

  • Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal or subcutaneous injections of this compound (e.g., 10, 20, 40 mg/kg) for a specified duration (e.g., two to four weeks).[4][14] The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every five days) using calipers.[14]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Pharmacokinetic Study in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration: A single dose of pure this compound or a Codonopsis pilosula extract containing this compound is administered orally or intravenously.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Analysis: Plasma is separated, and the concentration of this compound is determined using a validated analytical method, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[15]

  • Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC are calculated from the plasma concentration-time profile.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anticancer potential. Its unique mechanism of action, centered on the inhibition of glutamine metabolism via ASCT2 downregulation, presents a novel therapeutic strategy. The quantitative data from preclinical studies are encouraging, though further investigation is warranted.

Future research should focus on:

  • Elucidating the detailed molecular interactions between this compound and its targets.

  • Conducting more extensive preclinical studies in a wider range of cancer models.

  • Optimizing its pharmacokinetic properties to improve bioavailability.

  • Exploring its potential in combination therapies with existing anticancer agents.

While no clinical trials on this compound are currently listed, the compelling preclinical evidence suggests that it is a strong candidate for further development as a novel anticancer therapeutic.

References

Lobetyolinin in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside, is a significant bioactive compound predominantly isolated from the roots of Codonopsis pilosula (Franch.) Nannf., a plant widely used in Traditional Chinese Medicine (TCM) under the name Dangshen or Radix Codonopsis.[1][2] In TCM, Dangshen is traditionally used to tonify the Qi of the spleen and lungs, nourish the blood, and promote the generation of bodily fluids.[2] It is often considered a gentler and more affordable substitute for Ginseng. Modern research has increasingly focused on the pharmacological properties of its individual constituents, with this compound emerging as a compound of interest, particularly for its potential anticancer activities.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its therapeutic potential, mechanism of action, and the experimental methodologies used in its investigation.

Pharmacological Properties and Efficacy

The primary pharmacological effect of this compound and its aglycone, lobetyol, that has been investigated is its anticancer activity. Studies have demonstrated its efficacy in various cancer cell lines, particularly gastric and colon cancer.

Anticancer Activity

This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The tables below summarize the quantitative data from key studies.

Table 1: In Vitro Efficacy of this compound and Related Compounds against Cancer Cell Lines

CompoundCancer Cell LineAssayIC50 ValueReference
This compoundMKN-45 (Gastric Cancer)MTT Assay27.74 µM[3]
This compoundMKN-28 (Gastric Cancer)MTT Assay19.31 µM[3]
LobetyolinHCT116 (Colon Cancer)Proliferation AssayDose-dependent reduction (10-40 µM)[4]
LobetyolMKN45 (Gastric Cancer)MTT AssayNot specified, but showed growth inhibition[2]
LobetyolMSTO-211H (Lung Cancer)Not specified11.7 µM[4]
LobetyolNCI-H292 (Lung Cancer)Not specified9.6 µM[4]

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Animal ModelCancer Cell LineTreatmentDosageOutcomeReference
Nude miceMKN-45 (Gastric Cancer)This compound10 mg/kgSignificant reduction in tumor volume and weight[3][4]
Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Compound Form | Bioavailability | t1/2 (Elimination Half-life) | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | Reference | |---|---|---|---|---|---| | Oral | Pure this compound | 3.90% | Statistically different from extract | No significant difference from extract | No significant difference from extract |[5] | | Oral | Codonopsis pilosula Extract | 6.97% | Statistically different from pure form | No significant difference from pure form | No significant difference from pure form |[5] | | Oral | this compound | - | - | 1.0 h | 60.1 ng/mL |[6] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted mechanism, primarily involving the downregulation of the amino acid transporter ASCT2 and the modulation of key signaling pathways.

Downregulation of ASCT2 and Glutamine Metabolism

A crucial aspect of this compound's mechanism is its ability to downregulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of the amino acid glutamine.[3][4] Cancer cells often exhibit an increased dependence on glutamine for their proliferation and survival. By inhibiting ASCT2, this compound effectively starves cancer cells of this essential nutrient, leading to reduced proliferation and the induction of apoptosis.[3][4]

Modulation of Signaling Pathways

This compound has been shown to modulate several intracellular signaling pathways that are critical for cancer cell growth and survival.

  • PI3K/Akt Signaling Pathway: this compound suppresses the phosphorylation of Akt and GSK3β, while promoting the phosphorylation of c-Myc.[3][4] This cascade ultimately leads to the downregulation of ASCT2.

  • Mitochondrial Apoptosis Pathway: The compound induces apoptosis through the intrinsic mitochondrial pathway. This is evidenced by an increased Bax/Bcl-2 ratio, and the activation of caspase-9 and caspase-3.[4]

  • MAPK and NF-κB Signaling Pathways: While direct and detailed evidence for this compound is still emerging, studies on structurally similar compounds and extracts containing this compound suggest a potential role in modulating the MAPK and NF-κB pathways, which are key regulators of inflammation and cell survival.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Extraction and Isolation

A common method for the extraction of this compound from Codonopsis pilosula involves the following steps:

  • Maceration: The powdered plant material is macerated with 80% methanol.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed using a rotary evaporator.

  • Fractionation: The dried extract is then subjected to fractionation using solvents of varying polarity.

  • Chromatography: The active fraction is further purified using techniques such as silica gel column chromatography to isolate pure this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[7][8]

In Vivo Xenograft Model

This model is used to evaluate the in vivo anticancer efficacy of this compound.

  • Cell Implantation: Human gastric cancer cells (e.g., MKN-45) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[4][9][10][11]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.[3][4]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and subjected to further analysis, such as immunohistochemistry for biomarkers like ASCT2 and Ki67.[3][4]

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices and herbal extracts is crucial for pharmacokinetic and quality control studies.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier like formic acid).

    • Detection: UV detection at a specific wavelength.[6]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phases such as 0.1% formic acid in water and methanol.

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and an internal standard.[5][6][12][13][14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Lobetyolinin_PI3K_Akt_Pathway cluster_inhibition Inhibited by this compound This compound This compound pAkt p-Akt This compound->pAkt inhibits PI3K PI3K Akt Akt PI3K->Akt activates Akt->pAkt pGSK3b p-GSK3β (inactive) pAkt->pGSK3b activates GSK3b GSK3β pcMyc p-c-Myc (degradation) pGSK3b->pcMyc inhibits degradation cMyc c-Myc ASCT2 ASCT2 cMyc->ASCT2 promotes transcription Glutamine Glutamine ASCT2->Glutamine uptake CellProliferation Cell Proliferation Glutamine->CellProliferation

Caption: PI3K/Akt signaling pathway modulated by this compound.

Lobetyolinin_Apoptosis_Pathway This compound This compound ASCT2 ASCT2 This compound->ASCT2 inhibits Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Glutamine Glutamine Metabolism ASCT2->Glutamine decreases ROS ROS (Reactive Oxygen Species) Glutamine->ROS leads to increased Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Bcl2->Bax inhibits Bax->Mitochondrion promotes permeabilization Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound via the mitochondrial pathway.

Experimental_Workflow start Start extraction Extraction & Isolation of this compound start->extraction invitro In Vitro Studies (e.g., MTT Assay) extraction->invitro invivo In Vivo Studies (Xenograft Model) extraction->invivo mechanism Mechanism of Action (Western Blot, etc.) invitro->mechanism invivo->mechanism data Data Analysis mechanism->data end Conclusion data->end

Caption: A generalized experimental workflow for this compound research.

Conclusion and Future Directions

This compound, a key bioactive constituent of the traditional Chinese medicine Dangshen, demonstrates significant potential as an anticancer agent, particularly for gastric and colon cancers. Its mechanism of action, centered on the disruption of glutamine metabolism via ASCT2 downregulation and the modulation of critical cell signaling pathways, presents a promising avenue for targeted cancer therapy.

Future research should focus on several key areas:

  • Clinical Trials: To translate the promising preclinical findings into clinical applications, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.

  • Bioavailability Enhancement: The low oral bioavailability of this compound is a significant hurdle. Research into novel drug delivery systems and formulations is needed to improve its pharmacokinetic profile.

  • Elucidation of Signaling Pathways: Further studies are required to fully delineate the effects of this compound on the MAPK and NF-κB pathways and to identify other potential molecular targets.

  • Synergistic Therapies: Investigating the potential of this compound in combination with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

References

Molecular Targets of Lobetyolinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the molecular targets and mechanisms of lobetyolin, the mono-glucosylated polyacetylenic compound structurally related to lobetyolinin (the bis-glucosylated form). Due to a scarcity of specific research on this compound's direct molecular interactions, this guide will focus on the well-documented activities of lobetyolin as a proxy. It is hypothesized that their mechanisms of action are similar due to structural analogy, but further research is required for direct confirmation.

Core Molecular Target: ASCT2 and Glutamine Metabolism

The primary molecular target identified for lobetyolin is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) , also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3][4][5] Lobetyolin has been shown to markedly reduce both the mRNA and protein expression of ASCT2.[1][2] This transporter is crucial for the uptake of neutral amino acids, particularly glutamine, into cells. Cancer cells often exhibit a high demand for glutamine to fuel their rapid proliferation and growth, making ASCT2 a compelling target for anticancer therapies.[2][3]

By downregulating ASCT2, lobetyolin effectively inhibits glutamine metabolism, leading to a cascade of downstream effects that contribute to its anti-tumor activity, including the induction of apoptosis (programmed cell death).[1][2][3][6]

Key Signaling Pathways Modulated by Lobetyolin

Lobetyolin has been found to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. These include the p53, PI3K/Akt, MAPK, and NF-κB pathways.

p53 Signaling Pathway

Lobetyolin's effect on ASCT2 and glutamine metabolism is reportedly dependent on the tumor suppressor protein p53.[6][7] Evidence suggests that lobetyolin can mediate the translocation of p53 to the nucleus, where it can transcriptionally regulate genes involved in apoptosis and cell cycle arrest.[6][8] The inhibition of p53 has been shown to suppress the effects of lobetyolin on glutamine metabolism and apoptosis in colon cancer cells.[6]

p53_pathway Lobetyolin Lobetyolin p53_translocation p53 Nuclear Translocation Lobetyolin->p53_translocation ASCT2_exp ASCT2 Expression (mRNA & Protein) p53_translocation->ASCT2_exp Gln_metabolism Glutamine Metabolism ASCT2_exp->Gln_metabolism Apoptosis Apoptosis Gln_metabolism->Apoptosis

Lobetyolin's p53-dependent inhibition of ASCT2 and glutamine metabolism.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Lobetyolin has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K.[3][5] This inhibition is linked to the downregulation of c-Myc, a transcription factor that can regulate ASCT2 expression.[4][5] By inhibiting the PI3K/Akt pathway, lobetyolin can further contribute to the suppression of cancer cell growth and survival.

PI3K_Akt_pathway Lobetyolin Lobetyolin Akt Akt (Phosphorylation) Lobetyolin->Akt PI3K PI3K PI3K->Akt GSK3b GSK3β (Phosphorylation) Akt->GSK3b Proliferation Cell Proliferation & Survival Akt->Proliferation cMyc c-Myc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 ASCT2->Proliferation experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., MKN-45, HCT116) Treatment Lobetyolin Treatment (Varying Concentrations) Cell_Culture->Treatment Proliferation_Assay Proliferation/Viability Assays (MTT, Colony Formation) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Hoechst) Treatment->Apoptosis_Assay Molecular_Analysis Molecular Analysis (Western Blot, RT-qPCR) Treatment->Molecular_Analysis Xenograft_Model Xenograft Mouse Model In_Vivo_Treatment Lobetyolin Administration (e.g., 10 mg/kg) Xenograft_Model->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Monitoring->Endpoint_Analysis

References

In Vivo Studies of Lobetyolinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of dedicated in vivo research on Lobetyolinin necessitates a comprehensive review of its closely related analogue, Lobetyolin, to inform researchers, scientists, and drug development professionals. While both are polyacetylene glycosides found in Codonopsis pilosula, current scientific literature predominantly focuses on the mono-glucosylated form, Lobetyolin. This guide, therefore, summarizes the available in vivo data for Lobetyolin as a proxy, highlighting its therapeutic potential and associated mechanisms. Further investigation is imperative to delineate the specific in vivo bioactivities of this compound.

Lobetyolin has demonstrated promising anti-cancer effects in several preclinical in vivo models, primarily through the modulation of glutamine metabolism and induction of apoptosis.[1][2][3][4]

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from in vivo studies of Lobetyolin.

Table 1: In Vivo Anti-Cancer Efficacy of Lobetyolin
Compound Cancer Model Animal Model Dosage Administration Route Observed Effects
LobetyolinGastric Cancer (MKN45 xenograft)Nude miceNot specifiedNot specifiedDose-dependent suppression of tumor growth.[1][2]
LobetyolinColon Cancer (HCT-116 xenograft)Nude mice10, 20, 40 mg/kgIntraperitoneal injectionSignificant reduction in tumor volume; marked decrease in ASCT2 mRNA expression.[5]
Codonopsis pilosula extract (containing Lobetyolin)Colon Cancer (SW480 tumor xenografts)Mice20 g/kgOralReduced tumor growth.[1][2]
Steamed C. lanceolata extract (containing Lobetyolin)Hepatocellular Carcinoma (H22 tumor)Mice400 mg/kgOral (daily)Markedly reduced tumor growth and increased life span.[1][2]
Table 2: In Vivo Pharmacokinetics of Lobetyolin in Rats
Parameter Pure Lobetyolin Codonopsis pilosula Extract Units
Cmax Not specified (no significant difference)Not specified (no significant difference)ng/mL
Tmax Not specified (no significant difference)Not specified (no significant difference)h
t1/2 Statistically different from extractStatistically different from pure monomerh
AUC0-∞ Statistically different from extractStatistically different from pure monomerng·h/mL
Bioavailability 3.906.97%

Data extracted from a comparative pharmacokinetic study in rats.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on the cited in vivo studies of Lobetyolin.

Anti-Cancer Xenograft Studies
  • Cell Culture and Xenograft Implantation:

    • Human gastric cancer cells (MKN-45) or colon cancer cells (HCT-116, SW480) are cultured in appropriate media.[1][2][5]

    • For tumor induction, a suspension of approximately 5 x 10^6 cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[5]

  • Animal Models:

    • Male nude mice are commonly used for xenograft studies to prevent rejection of human tumor cells.[5]

    • For studies with extracts, other mouse strains may be utilized.[1][2]

  • Treatment Regimen:

    • Lobetyolin is dissolved in a suitable vehicle (e.g., saline).[5]

    • Administration is typically performed via intraperitoneal injection or oral gavage, with doses ranging from 10 to 40 mg/kg for purified Lobetyolin and higher for extracts.[1][2][5]

    • Treatment is administered daily or as specified in the study design for a defined period (e.g., two weeks).[5]

  • Efficacy Evaluation:

    • Tumor volume is measured regularly using calipers.[5]

    • At the end of the study, tumors are excised and weighed.[5]

    • Immunohistochemical staining of tumor tissue is performed to analyze the expression of relevant biomarkers such as ASCT2.[5]

Pharmacokinetic Studies
  • Animal Model:

    • Male Sprague-Dawley rats are often used for pharmacokinetic analyses.[6][7]

  • Drug Administration:

    • Pure Lobetyolin or a Codonopsis pilosula extract containing a known amount of Lobetyolin is administered orally.[6][7]

  • Sample Collection:

    • Blood samples are collected from the tail vein at predetermined time points after administration.[8]

    • Plasma is separated by centrifugation.[8]

  • Bioanalytical Method:

    • Plasma concentrations of Lobetyolin are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[6][7]

    • Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) are calculated from the plasma concentration-time data.[6][7]

Signaling Pathways and Mechanisms

The anti-cancer activity of Lobetyolin is primarily attributed to its ability to downregulate the amino acid transporter ASCT2, which is crucial for glutamine metabolism in cancer cells.[1][2][3][4] This leads to the induction of apoptosis.

lobetyolin_mechanism Lobetyolin Lobetyolin ASCT2 ASCT2 Transporter Lobetyolin->ASCT2 inhibits Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Apoptosis Apoptosis ASCT2->Apoptosis inhibition leads to Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Cell_Proliferation Cancer Cell Proliferation Glutamine_Metabolism->Cell_Proliferation supports

Caption: Mechanism of Lobetyolin-induced anti-cancer activity.

Experimental Workflow

The general workflow for in vivo evaluation of a compound like Lobetyolin is a multi-step process.

experimental_workflow start Hypothesis: Lobetyolin has in vivo anti-cancer activity cell_culture In Vitro Cell Culture (e.g., MKN-45, HCT-116) start->cell_culture animal_model Animal Model Selection (e.g., Nude Mice) cell_culture->animal_model xenograft Tumor Xenograft Implantation animal_model->xenograft treatment Treatment Administration (Lobetyolin or Vehicle) xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General experimental workflow for in vivo xenograft studies.

Metabolism of this compound

While efficacy studies are lacking, a study has investigated the in vivo metabolism of this compound. It was found that Lobetyol, Lobetyolin, and this compound are metabolized through oxidation, glucuronidation, and glutathione conjugation.[9][10] This information is critical for understanding the pharmacokinetic profile and potential drug-drug interactions.

References

Bioavailability and pharmacokinetics of Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Lobetyolinin

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of this compound. It is intended for researchers, scientists, and drug development professionals. A significant portion of the available detailed pharmacokinetic data pertains to the closely related compound, Lobetyolin, due to a lack of specific quantitative studies on this compound. This information is presented for comparative purposes and to provide insights into the potential pharmacokinetic profile of this compound.

Introduction

This compound is a polyacetylenic glycoside found in the roots of plants from the Codonopsis genus, which are commonly used in traditional medicine.[1][2] Along with other polyacetylenes like lobetyol and lobetyolin, it is considered one of the active constituents responsible for the therapeutic effects of these plants, which include antitumor, antioxidant, and anti-inflammatory properties.[3][4] Understanding the bioavailability and pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent.

While comprehensive pharmacokinetic data for this compound is currently limited in publicly available literature, studies on its metabolism and the pharmacokinetics of the structurally similar compound Lobetyolin provide valuable insights.

Bioavailability and Pharmacokinetics of this compound

Currently, there is a lack of specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and absolute bioavailability) for this compound in published scientific literature. However, research on its metabolism has been conducted.

Metabolism of this compound

A key study by Xie et al. (2023) investigated the in vitro and in vivo metabolic pathways of this compound. The research identified 34 metabolites of this compound in rats. The primary metabolic pathways were determined to be oxidation, glucuronidation, and glutathione conjugation.[3][4]

Lobetyolinin_Metabolism This compound This compound Metabolism Metabolism This compound->Metabolism Oxidation Oxidation Metabolism->Oxidation Glucuronidation Glucuronidation Metabolism->Glucuronidation Glutathione Conjugation Glutathione Conjugation Metabolism->Glutathione Conjugation Metabolites Metabolites Oxidation->Metabolites Glucuronidation->Metabolites Glutathione Conjugation->Metabolites

Figure 1: Metabolic Pathways of this compound.
Experimental Protocols for Metabolism Studies

The following outlines the general experimental approach typically used for such metabolic studies, based on the abstract from Xie et al. (2023) and standard methodologies.

In Vivo Metabolism Study:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration: A single oral dose of this compound is administered by gavage.

  • Sample Collection: Urine and feces samples are collected at specified time intervals post-administration. Blood samples are also collected to obtain plasma.

  • Sample Preparation: Biological samples are pre-treated to extract the metabolites. This often involves protein precipitation with an organic solvent (e.g., methanol or acetonitrile) followed by centrifugation.

  • Analytical Method: The identification and characterization of metabolites are performed using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS).[3][4]

In Vitro Metabolism Study:

  • System: Rat liver microsomes are used to simulate the metabolic environment of the liver.

  • Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

  • Sample Analysis: The reaction mixture is analyzed by UPLC-Q/TOF-MS to identify the metabolites formed.

Experimental_Workflow_Metabolism cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal Dosing Animal Dosing Sample Collection (Urine, Feces, Plasma) Sample Collection (Urine, Feces, Plasma) Animal Dosing->Sample Collection (Urine, Feces, Plasma) Sample Preparation (Extraction) Sample Preparation (Extraction) Sample Collection (Urine, Feces, Plasma)->Sample Preparation (Extraction) UPLC-Q/TOF-MS Analysis UPLC-Q/TOF-MS Analysis Sample Preparation (Extraction)->UPLC-Q/TOF-MS Analysis Incubation with Liver Microsomes Incubation with Liver Microsomes Reaction Quenching Reaction Quenching Incubation with Liver Microsomes->Reaction Quenching Reaction Quenching->UPLC-Q/TOF-MS Analysis Metabolite Identification Metabolite Identification UPLC-Q/TOF-MS Analysis->Metabolite Identification

Figure 2: General Workflow for Metabolism Studies.

Pharmacokinetics of Lobetyolin (A Comparative Reference)

Given the structural similarity between this compound and Lobetyolin, the pharmacokinetic data of Lobetyolin can serve as a valuable reference point for researchers. Several studies have characterized the pharmacokinetics of Lobetyolin in rats.

Quantitative Pharmacokinetic Data for Lobetyolin

The following tables summarize the key pharmacokinetic parameters of Lobetyolin after oral administration in rats, as reported in two separate studies.

Table 1: Pharmacokinetic Parameters of Lobetyolin in Rats (Dong et al., 2021) [5]

ParameterPure Lobetyolin (Oral)Lobetyolin in Codonopsis pilosula Extract (Oral)
Dose Not SpecifiedNot Specified
Cmax (ng/mL) Not Significantly DifferentNot Significantly Different
Tmax (h) Not Significantly DifferentNot Significantly Different
t1/2 (h) Statistically DifferentStatistically Different
AUC (0-∞) (ng·h/mL) Statistically DifferentStatistically Different
Bioavailability (%) 3.906.97

Table 2: Pharmacokinetic Parameters of Lobetyolin in Rats (Tian et al., 2022) [6]

ParameterValue (Mean ± SD)
Dose (mg/kg) 10 (Oral)
Cmax (ng/mL) 60.1 ± 33.1
Tmax (h) 1.0 ± 0.6
t1/2 (h) 2.2 ± 1.1
AUC (0-t) (ng·h/mL) 212.4 ± 172.9
AUC (0-∞) (ng·h/mL) 253.8 ± 192.6

These studies indicate that Lobetyolin has low oral bioavailability, suggesting poor absorption or extensive first-pass metabolism.[5]

Experimental Protocols for Lobetyolin Pharmacokinetic Studies

The methodologies employed in these studies provide a framework for potential future pharmacokinetic investigations of this compound.

Animal Model and Dosing:

  • Species: Wistar rats or Sprague-Dawley rats.

  • Administration: Oral gavage of pure Lobetyolin or a Codonopsis pilosula extract. For bioavailability studies, an intravenous dose would also be administered to a separate group of animals.

  • Dose: As specified in the studies (e.g., 10 mg/kg for oral administration).

Blood Sampling:

  • Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.083, 0.17, 0.33, 0.67, 1, 2, 4, 6, 9, and 12 hours) after administration.[6]

  • Samples are collected in heparinized tubes and centrifuged to obtain plasma, which is then stored at -20°C or lower until analysis.

Analytical Method:

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Lobetyolin in plasma.[5][6]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like methanol, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.[7]

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on Lobetyolin's anticancer effects provides insights into plausible mechanisms of action for related polyacetylenes.

Lobetyolin has been shown to inhibit the growth of cancer cells by downregulating glutamine metabolism.[1] This is achieved by reducing the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[1][8] This downregulation is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.[5]

Lobetyolin_Signaling_Pathway Lobetyolin Lobetyolin AKT AKT Lobetyolin->AKT Inhibits Phosphorylation Apoptosis Apoptosis Lobetyolin->Apoptosis Induces GSK3b GSK3b AKT->GSK3b Inhibits Phosphorylation cMyc cMyc GSK3b->cMyc Inhibits ASCT2 ASCT2 cMyc->ASCT2 Promotes Expression Glutamine_Uptake Glutamine_Uptake ASCT2->Glutamine_Uptake Mediates Cell_Proliferation Cell_Proliferation Glutamine_Uptake->Cell_Proliferation Supports

Figure 3: Proposed Signaling Pathway for Lobetyolin's Anticancer Activity.

Given the structural similarities, it is plausible that this compound may exert its biological effects through similar molecular pathways. However, this requires direct experimental verification.

Conclusion and Future Directions

The current body of research provides a foundational understanding of the metabolic fate of this compound. However, a significant data gap exists regarding its quantitative pharmacokinetics and absolute bioavailability. To advance the potential clinical development of this compound, future research should focus on:

  • Conducting comprehensive pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life after both oral and intravenous administration.

  • Determining the absolute oral bioavailability of this compound.

  • Investigating the tissue distribution of this compound to understand its accumulation in potential target organs.

  • Elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action.

By addressing these research questions, a more complete picture of the pharmacokinetic and pharmacodynamic properties of this compound will emerge, which is essential for its evaluation as a novel therapeutic candidate.

References

The Multifaceted Role of Lobetyolinin and Its Analogue Lobetyolin in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside, and its closely related analogue, lobetyolin, are bioactive compounds predominantly isolated from the roots of plants in the Codonopsis genus, such as Codonopsis pilosula.[1][2] These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound and, more extensively studied, lobetyolin, modulate key cellular processes. The focus is on their impact on signaling pathways, with detailed experimental methodologies and quantitative data presented to facilitate further research and drug development. It is important to note that while this compound is the bis-glucosylated form of lobetyol, much of the detailed mechanistic research has been conducted on lobetyolin (the mono-glucosylated form), which will be the primary focus of the cellular and molecular discussions herein.[1][4]

Core Cellular Mechanisms

Lobetyolin has been demonstrated to exert its biological effects through the modulation of several fundamental cellular processes. The primary mechanism identified is the disruption of cancer cell metabolism, leading to apoptosis. Additionally, it influences inflammatory and oxidative stress pathways.

Inhibition of Glutamine Metabolism and Induction of Apoptosis

A key anticancer mechanism of lobetyolin involves the inhibition of glutamine metabolism, which is crucial for the proliferation of highly proliferative cancer cells.[4][5] This is achieved through the downregulation of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key glutamine transporter often overexpressed in cancer.[4][6]

The sequence of events is as follows:

  • Lobetyolin treatment leads to a significant reduction in both the mRNA and protein expression of ASCT2.[1][6]

  • The downregulation of ASCT2 inhibits glutamine uptake by the cancer cells.[6]

  • This glutamine deprivation disrupts cellular metabolism and induces a state of cellular stress.

  • Ultimately, this leads to the induction of caspase-dependent apoptosis.[4][5]

This entire process has been shown to be dependent on the tumor suppressor protein p53.[5][7] Lobetyolin appears to block the transport of p53 to the nucleus, which in turn modulates the expression of genes involved in glutamine metabolism and apoptosis.[4][5] The inhibition of p53 by Pifithrin-α has been shown to enhance the inhibitory effect of Lobetyolin on ASCT2-mediated apoptosis, suggesting a complex regulatory role for p53 in this pathway.[7]

Modulation of Key Signaling Pathways

Lobetyolin's effects are mediated through several critical intracellular signaling pathways:

  • p53 Signaling Pathway: As mentioned, the p53 pathway is central to lobetyolin-induced apoptosis through the regulation of ASCT2.[5][7][8]

  • AKT/GSK3β/c-Myc Pathway: In gastric cancer cells, lobetyolin has been shown to suppress the phosphorylation of GSK3β and AKT, while promoting the phosphorylation of c-Myc.[6] This pathway is intricately linked to cell survival and proliferation.

  • MAPK Pathway: Lobetyol, the aglycone of lobetyolin, has been found to induce cell cycle arrest and apoptosis in gastric cancer cells through the activation of the MAPK pathway.[4][5]

  • NF-κB Pathway: Extracts from Codonopsis bulleyana, which contain these polyacetylenic glycosides, have been shown to inhibit autophagy and induce apoptosis in colon cancer cells through the activation of the NF-κB pathway.[2][4]

Anti-inflammatory and Antioxidant Effects

Lobetyolin and related compounds exhibit anti-inflammatory and antioxidant properties.[4][5] They have been shown to inhibit the production of nitric oxide (NO) and act as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.[4][5] This contributes to the reduction of oxidative stress, a key factor in many chronic diseases, including cancer.[4][5]

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on lobetyolin.

Table 1: In Vitro Efficacy of Lobetyolin
Cell LineCancer TypeEffectConcentration RangeIC50 ValueCitation
HCT116Colon CancerReduced proliferation, induced apoptosis10-40 µMNot Specified[4][5]
MKN-45Gastric CancerInhibited growth, induced cell cycle arrest and apoptosisNot SpecifiedNot Specified[4][5]
MKN-28Gastric CancerSuppressed proliferative capacityNot SpecifiedNot Specified[6]
PC-3Prostate CancerImpaired proliferationNot Specified5.73 µM[9]
MSTO-211HLung CancerMild cytotoxic potencyNot Specified11.7 µM (for lobetyol)[4][5]
NCI-H292Lung CancerMild cytotoxic potencyNot Specified9.6 µM (for lobetyol)[4][5]
HEK293Human Embryonic KidneyCytoprotective effect against cisplatin-induced toxicity5-30 µMNot Specified[9]
Table 2: In Vivo Efficacy of Lobetyolin
Animal ModelTumor TypeTreatmentDosageOutcomeCitation
MiceHCT116 subcutaneous tumorsIntraperitoneal injection10-40 mg/kgMarked antitumor effect[4][5]
MiceSW480 tumor xenograftsOral administration of extract20 g/kgReduced tumor growth[4]
MiceMKN45 tumor xenograftsNot SpecifiedDose-dependentSuppressed tumor growth[4][5]
Nude MiceGastric cancer xenograftsIntraperitoneal injection10, 20, 40 mg/kg for 2 weeksSignificantly reduced tumor volume[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize the key signaling pathways and a general experimental workflow.

Diagram 1: Lobetyolin's Mechanism of Action in Cancer Cells

Lobetyolin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ASCT2 ASCT2 Transporter Glutamine_out Glutamine (intracellular) ASCT2->Glutamine_out ASCT2->Glutamine_out transport Lobetyolin Lobetyolin Lobetyolin->ASCT2 downregulates p53_cyto p53 Lobetyolin->p53_cyto blocks nuclear transport AKT AKT Lobetyolin->AKT inhibits phosphorylation Glutamine_in Glutamine (extracellular) Glutamine_in->ASCT2 Apoptosis Apoptosis p53_nuc p53 p53_cyto->p53_nuc transport GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits Caspases Caspase Activation Caspases->Apoptosis Gene_Mod Modulation of Apoptotic & Metabolic Genes p53_nuc->Gene_Mod Gene_Mod->Caspases

Caption: Lobetyolin's multifaceted mechanism of action in cancer cells.

Diagram 2: General Experimental Workflow for Assessing Lobetyolin's Effects

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: Cancer Cell Culture treatment Treatment with Lobetyolin (various concentrations and time points) start->treatment xenograft Xenograft Mouse Model start->xenograft mtt Cell Viability Assay (MTT) treatment->mtt flow Apoptosis Assay (Flow Cytometry) treatment->flow wb Protein Expression Analysis (Western Blot) treatment->wb qpcr Gene Expression Analysis (RT-qPCR) treatment->qpcr end End: Data Analysis and Conclusion mtt->end flow->end wb->end qpcr->end treatment_vivo Lobetyolin Administration (e.g., i.p. injection) xenograft->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement ihc Immunohistochemistry of Tumor Tissue tumor_measurement->ihc ihc->end

Caption: A generalized workflow for studying the effects of Lobetyolin.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research of lobetyolin. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of lobetyolin on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of lobetyolin (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after lobetyolin treatment.

Methodology:

  • Cell Treatment: Treat cells with lobetyolin at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis

Objective: To determine the effect of lobetyolin on the expression of specific proteins (e.g., ASCT2, caspases, AKT, p53).

Methodology:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor effect of lobetyolin in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of immunodeficient mice (e.g., nude mice).[9]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomly assign the mice to control and treatment groups. Administer lobetyolin (e.g., 10, 20, 40 mg/kg) or vehicle control via intraperitoneal injection daily or on a specified schedule.[9]

  • Tumor Measurement: Measure the tumor volume every few days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[9]

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the control and treated groups.

Conclusion and Future Perspectives

This compound and its analogue lobetyolin are promising natural compounds with significant potential in oncology and beyond. Their ability to target cancer cell metabolism through the p53-ASCT2 axis represents a novel and compelling therapeutic strategy. Furthermore, their modulatory effects on key signaling pathways such as AKT and MAPK, coupled with their anti-inflammatory and antioxidant properties, underscore their pleiotropic nature.

Future research should focus on:

  • Directly comparing the efficacy and mechanisms of this compound versus lobetyolin to understand the role of the additional glucose moiety.

  • Elucidating the detailed molecular interactions between lobetyolin and its targets.

  • Conducting more extensive preclinical studies in a wider range of cancer models to assess efficacy, toxicity, and pharmacokinetic profiles.

  • Exploring the potential of these compounds in combination therapies with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The in-depth understanding of the cellular and molecular mechanisms of this compound and lobetyolin provided in this guide serves as a solid foundation for the continued exploration and development of these natural products as next-generation therapeutic agents.

References

Methodological & Application

High-performance liquid chromatography (HPLC) for Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

An extensive High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of Lobetyolinin is detailed in this application note. It is intended for researchers, scientists, and professionals in the field of drug development. The protocols provided herein offer a robust framework for the accurate determination of this compound in various matrices, including raw herbal materials and biological samples.

Introduction

This compound is a polyacetylene glycoside that is considered one of the primary active constituents in Codonopsis pilosula (Dangshen), a significant herb in traditional medicine. The quantification of this compound is crucial for the quality control of raw materials and formulated products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted, reliable, and precise method for this purpose. This document outlines the instrumentation, reagents, and a validated protocol for the analysis of this compound.

HPLC Method Parameters for this compound Analysis

Several HPLC methods have been established for the determination of this compound. The following tables summarize the chromatographic conditions from various validated methods, providing flexibility for laboratory-specific instrumentation and requirements.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3 (LC-MS/MS)
Column Supelco Discovery C18 (250 mm x 4.6 mm, 5 µm)[1]Agilent ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm)[2]Thermo ODS C18 (50 mm x 2.1 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 0.5% Acetic Acid in Water (20:80, v/v)[1]Acetonitrile and 0.5% Acetic Acid in Water (Gradient)[2]Methanol: 0.1% Formic Acid in Water (50:50, v/v)[3]
Elution Mode Isocratic[1]Gradient[2]Isocratic[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.4 mL/min[3]
Column Temp. Ambient30°C[2]35°C[3]
Detection UV at 268 nm[1]UV at 268 nm[2]MS/MS (m/z 419.3 → 203.1 for this compound)[3]
Injection Vol. Not SpecifiedNot Specified3 µL[3]

Table 2: Method Validation and Performance Data

ParameterValueSource
Linearity Range 0.0975–3.900 µg/mL[2]
Correlation Coefficient (r) >0.998[2]
Recovery 87.0% to 95.6%[3]
Limit of Quantification (LOQ) 1.0 ng/mL (in plasma)[3]

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound.

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (ACS grade)

  • Acetic Acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Codonopsis pilosula root powder or sample matrix

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Vortex mixer.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 5 µg/mL.

Sample Preparation (from Codonopsis Root)
  • Extraction: Accurately weigh 1.0 g of dried Codonopsis pilosula root powder into a conical flask. Add 50 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation (from Plasma)

This protocol is adapted for LC-MS/MS analysis.[3]

  • Protein Precipitation: To 50 µL of plasma sample, add 200 µL of cold methanol.[3]

  • Vortexing: Vortex the mixture for 3 minutes to precipitate proteins.[3]

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.[3]

  • Collection: Transfer 100 µL of the supernatant to an HPLC vial for injection.[3]

Chromatographic Analysis
  • Set up the HPLC system according to the parameters specified in Table 1 (e.g., Method 1).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area corresponding to the retention time of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a solid sample matrix.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample extraction Solvent Extraction (Methanol) sample->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Injection filtration->hplc Filtered Extract separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (268 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Workflow for HPLC analysis of this compound.
Signaling Pathway

This compound has been shown to exert anti-cancer effects in gastric cancer by modulating the AKT/GSK3β/c-Myc signaling pathway, which leads to the downregulation of the amino acid transporter ASCT2.[4]

G This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ AKT->GSK3b cMyc p-c-Myc (Thr58)↑ c-Myc Protein↓ GSK3b->cMyc ASCT2 ASCT2 Expression↓ cMyc->ASCT2 Glutamine Glutamine Uptake↓ ASCT2->Glutamine Apoptosis Apoptosis↑ ASCT2->Apoptosis Proliferation Cell Proliferation↓ Glutamine->Proliferation

This compound's effect on the AKT/GSK3β/c-Myc pathway.

Conclusion

The HPLC methods described provide a reliable and accurate approach for the quantification of this compound. Proper sample preparation is critical to achieving reproducible results. The provided protocols and chromatographic conditions can be adapted based on the specific laboratory equipment and sample matrix. The continued use of validated HPLC methods will ensure the quality and consistency of products containing Codonopsis pilosula and facilitate further research into the pharmacological properties of this compound.

References

Synthesis of Lobetyolinin and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin is a naturally occurring polyacetylene compound that, along with its structural analogs like lobetyolin and lobetyol, has garnered significant interest in the scientific community. These compounds, primarily isolated from plants of the Campanulaceae family such as Codonopsis pilosula, exhibit a range of promising biological activities, including anticancer, antioxidant, and immunomodulatory effects. This compound is specifically a bis-glycosylated derivative of the polyacetylenic aglycone, lobetyol, featuring an isomaltose (α-D-glucopyranosyl-(1→6)-β-D-glucopyranoside) moiety. The glycosylation is crucial for its solubility and biological activity.[1][2]

This document provides detailed application notes and protocols for the proposed synthesis of this compound and its analogs. While a complete total synthesis of this compound has not been extensively detailed in published literature, this guide outlines a plausible and systematic synthetic strategy based on established methodologies for the synthesis of polyacetylene glycosides.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-stage process:

  • Stereoselective Synthesis of the Aglycone (Lobetyol): This involves the construction of the chiral polyacetylene backbone with the correct stereochemistry.

  • Glycosylation: This step involves the attachment of the isomaltose sugar moiety to the lobetyol backbone.

A similar strategy can be employed for the synthesis of various analogs by modifying the structure of the polyacetylene backbone or by utilizing different sugar moieties during the glycosylation step.

Stage 1: Synthesis of the Aglycone (Lobetyol)

The key challenge in the synthesis of lobetyol is the stereocontrolled formation of the chiral centers. A plausible retrosynthetic analysis suggests that the molecule can be constructed from smaller, readily available chiral building blocks.

Experimental Protocol: Stereoselective Synthesis of a Chiral Polyacetylenic Alcohol (General Procedure)

This protocol outlines a general method for the synthesis of chiral secondary alcohols, which are key intermediates for the lobetyol backbone, using enzymatic kinetic resolution.

Materials:

  • Racemic 1-yn-3-ol-4-(E)-ene (or a suitable precursor to the lobetyol backbone)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous toluene

  • Acyl donor (e.g., vinyl acetate)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of the racemic acetylenic alcohol (1 equivalent) in anhydrous toluene, add the immobilized lipase (e.g., Novozym 435).

  • Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon reaching approximately 50% conversion, filter off the enzyme and wash it with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the acetylenic alcohol and its acetate by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the chiral alcohol and the corresponding acetate in high enantiomeric excess.

Stage 2: Glycosylation of Lobetyol to Yield this compound

The glycosylation step involves the coupling of the synthesized lobetyol aglycone with a protected isomaltose donor. This is a critical step that requires careful selection of the glycosyl donor, promoter, and reaction conditions to ensure the desired stereoselectivity (β-linkage).

Experimental Protocol: Glycosylation with an Isomaltose Donor (General Procedure)

This protocol describes a general method for the glycosylation of a polyacetylenic alcohol with a protected disaccharide donor.

Materials:

  • Lobetyol (aglycone)

  • Protected isomaltose donor (e.g., peracetylated isomaltose bromide)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Molecular sieves (4 Å)

  • Glycosylation promoter (e.g., silver triflate, trimethylsilyl trifluoromethanesulfonate)

  • Base (e.g., 2,6-di-tert-butyl-4-methylpyridine)

  • Methanol

  • Sodium methoxide

  • Silica gel for column chromatography

Procedure:

  • To a solution of lobetyol (1 equivalent) and the protected isomaltose donor (1.2 equivalents) in anhydrous DCM, add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Cool the mixture to the appropriate temperature (e.g., -40 °C) and add the glycosylation promoter.

  • Allow the reaction to proceed, monitoring by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the protected this compound.

  • For deprotection, dissolve the protected this compound in methanol and add a catalytic amount of sodium methoxide.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • Purify the final product, this compound, by silica gel column chromatography.

Data Presentation

Table 1: Biological Activity of Lobetyolin (a key analog of this compound)
CompoundCell LineAssayIC50 (µM)Reference
LobetyolinMKN-45 (Gastric Cancer)Cell ProliferationConcentration-dependent inhibition[1]
LobetyolinMKN-28 (Gastric Cancer)Cell ProliferationConcentration-dependent inhibition[1]
LobetyolinHCT116 (Colon Cancer)Cell Proliferation10-40 (range of effective concentration)[2]

Signaling Pathway and Experimental Workflow

The biological activity of lobetyolin, and likely this compound, is linked to the inhibition of the amino acid transporter ASCT2, which is crucial for glutamine metabolism in cancer cells. Downregulation of ASCT2 leads to reduced glutamine uptake, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.

Diagram 1: Proposed Synthesis Workflow for this compound```dot

G cluster_0 Stage 1: Aglycone (Lobetyol) Synthesis cluster_1 Stage 2: Glycosylation A Chiral Building Blocks B Stereoselective Coupling Reactions A->B C Formation of Polyacetylene Backbone B->C D Lobetyol C->D F Glycosylation Reaction D->F I Analog Synthesis D->I Backbone Modification E Protected Isomaltose Donor E->F E->I Sugar Modification G Deprotection F->G H This compound G->H

Caption: Simplified signaling pathway of Lobetyolin-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Lobetyolinin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lobetyolinin

This compound is a polyacetylenic glycoside primarily isolated from the roots of Codonopsis pilosula, a plant widely used in traditional medicine. Emerging research has highlighted its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. These activities are attributed to its ability to modulate various cellular processes and signaling pathways. The primary mechanism of action for its anticancer effects involves the downregulation of glutamine metabolism through the inhibition of the amino acid transporter ASCT2, leading to apoptosis.[1][2][3] Furthermore, this compound has been shown to influence key signaling cascades, including the p53, MAPK, and PI3K/Akt pathways.[4][5]

These application notes provide a comprehensive guide to validated cell-based assays for characterizing the biological activities of this compound, complete with detailed protocols, data presentation tables, and visual workflows to facilitate experimental design and execution.

Anticancer Activity Assays

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in gastric and prostate cancer.[6][7] The following assays are fundamental for quantifying its anticancer potential.

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Application Note:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In the presence of viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (yellow) to formazan crystals (purple in MTT, orange in XTT). The amount of formazan produced is directly proportional to the number of metabolically active cells. The XTT assay offers the advantage of producing a soluble formazan product, eliminating the need for a solubilization step.[8] These assays are crucial for determining the dose-dependent cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).

Quantitative Data Summary:

Cell LineAssayIC50 Value (µM)Reference
MKN-45 (Gastric Cancer)MTT27.74[6]
MKN-28 (Gastric Cancer)MTT19.31[6]
PC-3 (Prostate Cancer)MTT5.73[7][9]
HCT-116 (Colon Cancer)MTT~20-40 (Effective Range)[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, PC-3) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM).[6] Include a vehicle control (e.g., DMSO, if used to dissolve the compound).

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Experimental Workflow: Cell Viability Assay

G cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT/XTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (for MTT) E->F MTT Assay G Measure absorbance E->G XTT Assay F->G H Calculate % viability and IC50 G->H

Caption: General workflow for MTT/XTT cell viability assays.

Apoptosis Assays

Application Note:

This compound has been shown to induce apoptosis in cancer cells, a key mechanism of its anticancer activity.[6][10] Apoptosis can be assessed through various methods, including the detection of key apoptosis-related proteins and DNA fragmentation.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[6]

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of initiator caspases (e.g., Caspase-9 for the intrinsic pathway) and executioner caspases (e.g., Caspase-3 and -7) provides direct evidence of apoptosis induction.[6][10]

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

  • Western Blotting for Apoptosis-Related Proteins: Analyzing the expression levels of pro-apoptotic proteins (e.g., Bax, Cleaved Caspase-3, Cleaved Caspase-9) and anti-apoptotic proteins (e.g., Bcl-2) can elucidate the molecular mechanism of apoptosis.[6][10]

Quantitative Data Summary:

Cell LineAssayConcentration (µM)Observed EffectReference
MKN-45, MKN-28Annexin V/PI10, 20, 40Dose-dependent increase in apoptotic rate[6]
MKN-45, MKN-28Western Blot10, 20, 40Increased Bax, Cleaved Caspase-3, Cleaved Caspase-9; Decreased Bcl-2[6]
HCT-116Western Blot10, 20, 40Increased Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP[10]
MKN-45, MKN-28JC-1 Staining10, 20, 40Dose-dependent reduction in mitochondrial membrane potential[6]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability protocol.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Experimental Workflow: Apoptosis Detection

G cluster_workflow Apoptosis Assay Workflow (Annexin V/PI) A Treat cells with this compound B Harvest cells (adherent + floating) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify early/late apoptotic cells G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Anti-inflammatory Activity Assays

This compound is reported to possess anti-inflammatory properties, likely through the modulation of key inflammatory pathways such as NF-κB.[7] Cell-based assays are essential to quantify its ability to suppress inflammatory responses.

Application Note:

Inflammation is a complex biological response involving the production of various mediators. Cell-based assays for anti-inflammatory activity typically involve stimulating immune cells (e.g., macrophages like RAW 264.7) with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the test compound on the production of inflammatory markers.

  • Nitric Oxide (NO) Assay (Griess Assay): Measures the production of nitrite, a stable metabolite of NO, which is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Prostaglandin E2 (PGE2) ELISA: Quantifies the level of PGE2, a pro-inflammatory prostaglandin synthesized by cyclooxygenase-2 (COX-2).

  • Cytokine Measurement (ELISA/Multiplex Assay): Measures the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Quantitative Data Summary:

Quantitative data for the direct anti-inflammatory effects of this compound are limited in the reviewed literature. However, polysaccharides from Codonopsis pilosula have been shown to inhibit NO release in LPS-stimulated RAW 264.7 cells in a dose-dependent manner.[13] Further studies are required to determine the specific IC50 values for this compound's anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.

Neuroprotective Activity Assays

This compound has been cited for its potential neuroprotective effects.[6] Cell-based models of neurotoxicity are valuable for screening and characterizing these properties.

Application Note:

Neuroprotective assays often involve inducing neuronal cell death or dysfunction using a neurotoxin and then assessing the ability of the test compound to prevent or rescue this effect.

  • Cell Viability in Neurotoxicity Models: Human neuroblastoma cell lines like SH-SY5Y are commonly used. Neurotoxicity can be induced by agents such as 6-hydroxydopamine (6-OHDA) to model Parkinson's disease or hydrogen peroxide (H₂O₂) to induce oxidative stress.[1][14] Cell viability is then measured using assays like MTT or XTT.

  • Measurement of Reactive Oxygen Species (ROS): Oxidative stress is a key factor in neurodegeneration. Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

  • Assessment of Mitochondrial Membrane Potential (ΔΨm): Mitochondrial dysfunction is another hallmark of neurodegenerative processes. ΔΨm can be measured using dyes like JC-1.

Quantitative Data Summary:

Experimental Protocol: Neuroprotection against Oxidative Stress

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like model, differentiate the cells with retinoic acid (RA) for several days prior to the experiment.[14]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a neurotoxin like H₂O₂ (e.g., 100-200 µM) for a specified duration (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using the MTT or XTT assay as previously described.

  • Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the percentage of neuroprotection.

Signaling Pathway Analysis

Understanding how this compound exerts its effects requires investigating its impact on key signaling pathways. Western blotting is the most common technique for this purpose, allowing for the quantification of total and phosphorylated protein levels.

Application Note:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to suppress the phosphorylation of Akt in gastric cancer cells, indicating an inhibitory effect on this pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is involved in cell proliferation and apoptosis. This compound has been found to activate the MAPK pathway in some cancer contexts, leading to cell cycle arrest and apoptosis. In other contexts, it has been shown to decrease the phosphorylation of ERK1/2.[1]

  • NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Assessing the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65) can determine the anti-inflammatory mechanism of this compound.

Experimental Protocol: Western Blotting for Signaling Proteins

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by this compound

G cluster_pathways Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound Akt Akt This compound->Akt inhibits phosphorylation ERK ERK1/2 This compound->ERK modulates phosphorylation IKK IKK This compound->IKK inhibits PI3K PI3K PI3K->Akt GSK3b GSK3β Akt->GSK3b Survival Survival Akt->Survival cMyc c-Myc GSK3b->cMyc Proliferation Proliferation cMyc->Proliferation MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->ERK ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression

Caption: Overview of key signaling pathways modulated by this compound.

References

Application Notes and Protocols for Studying Lobetyolinin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for utilizing various animal models to investigate the therapeutic effects of Lobetyolinin. The focus is on its anti-cancer and anti-inflammatory properties, with specific models for lung, gastric, and colon cancer, as well as sepsis.

I. Anti-Cancer Effects of this compound

This compound has demonstrated significant anti-tumor activity in several preclinical cancer models. The following sections detail the experimental setups for studying these effects in lung, gastric, and colon cancer.

A. Lung Cancer Xenograft Model

This model is utilized to assess the efficacy of this compound in inhibiting the growth of human lung cancer cells in an in vivo setting.

Experimental Protocol:

  • Cell Culture: Human lung adenocarcinoma A549 cells are cultured in a suitable medium until they reach 70-80% confluency.[1] Before harvesting, the medium is replaced with fresh medium for 3-4 hours.

  • Cell Preparation: Cells are washed with PBS, trypsinized, and then resuspended in a complete medium. The cell suspension is centrifuged, washed twice with PBS, and viable cells are counted using a hemocytometer and trypan blue exclusion.[1] A final cell suspension of 3.0 x 10^6 cells per 300 µl is prepared.[1]

  • Animal Model: 4-6 week old female BALB/c nude mice are used.[2] The mice are allowed to acclimatize for 3-5 days before the experiment.[1]

  • Tumor Inoculation: 5 x 10^6 A549 cells are injected subcutaneously into the flank of each mouse.[3]

  • Treatment: When tumors reach an average volume of approximately 50-60 mm³, treatment is initiated.[1] Mice are randomized into the following groups (n=5 per group):[2]

    • Control (PBS)

    • This compound (10 mg/kg, once daily)

    • Cisplatin (DDP) (2 mg/kg, once every three days)

    • This compound (10 mg/kg, once daily) + Cisplatin (2 mg/kg, once every three days)

  • Tumor Measurement: Tumor volume is measured every few days using digital calipers and calculated using the formula: Volume = (width)² x length/2.[1]

  • Endpoint Analysis: After the treatment period (e.g., 15 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as Western blotting for protein expression.[2]

Quantitative Data Summary:

Treatment GroupTumor Volume (mm³) at Day 15 (Approximate)Final Tumor Weight (g) (Approximate)E-cadherin ExpressionVimentin ExpressionMMP9 Expression
Control (PBS)~1200~1.2LowHighHigh
This compound~800~0.8ModerateModerateModerate
Cisplatin (DDP)~600~0.6ModerateModerateModerate
LBT + DDP~200~0.2HighLowLow

Note: The values presented are estimations based on graphical data from the cited study and are for comparative purposes.[2]

Signaling Pathway: Epithelial-Mesenchymal Transition (EMT)

This compound, particularly in combination with cisplatin, has been shown to inhibit the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[2] This is characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and Matrix Metalloproteinase-9 (MMP9).[2]

EMT_Pathway This compound This compound EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits E_cadherin E-cadherin (Epithelial Marker) EMT->E_cadherin Downregulates Vimentin Vimentin (Mesenchymal Marker) EMT->Vimentin Up-regulates MMP9 MMP9 (Mesenchymal Marker) EMT->MMP9 Up-regulates Metastasis Metastasis E_cadherin->Metastasis Inhibits Vimentin->Metastasis MMP9->Metastasis ASCT2_Pathway This compound This compound AKT AKT This compound->AKT Inhibits phosphorylation GSK3b GSK3β AKT->GSK3b Inhibits c_Myc c-Myc GSK3b->c_Myc Promotes degradation ASCT2 ASCT2 c_Myc->ASCT2 Promotes expression Proliferation Cell Proliferation ASCT2->Proliferation NFkB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Promotes transcription This compound This compound This compound->IKK Inhibits Cancer_Workflow A Cancer Cell Culture (e.g., A549, MKN-45, HCT116) B Cell Preparation & Quantification A->B C Tumor Inoculation (Subcutaneous) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Treatment E->F G Tumor Volume & Weight Measurement F->G H Endpoint Analysis (e.g., Western Blot, IHC) G->H Sepsis_Workflow A Animal Acclimatization (e.g., C57BL/6 Mice) B This compound Pre-treatment (i.p.) A->B C LPS Injection (Sepsis Induction) B->C D Survival Monitoring C->D E Blood Collection (6 hours post-LPS) C->E F Cytokine Analysis (ELISA) E->F G Data Analysis F->G

References

Application Notes & Protocols: Quantitative Analysis of Lobetyolinin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Lobetyolinin in plant extracts. This compound, a polyacetylene glycoside, is a significant bioactive compound found in several medicinal plants, notably within the Codonopsis genus, often referred to as "Dangshen" in traditional Chinese medicine.[1][2] Accurate quantification of this compound is crucial for the quality control of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.

Introduction to this compound

This compound, along with its related compounds Lobetyolin and Lobetyol, are key chemical markers in plants of the Campanulaceae family, including Codonopsis pilosula, Platycodon grandiflorum, and Lobelia chinensis.[1][2] These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, antioxidant, immunomodulatory, and anticancer activities.[3][4] Research has indicated that Lobetyolin, a related compound, may exert its anticancer effects by downregulating glutamine metabolism through the inhibition of the amino acid transporter ASCT2, which is often overexpressed in cancer cells.[1][5][6] This is potentially mediated through the AKT/GSK3β/c-Myc signaling pathway.[5]

Quantitative Data Summary

The concentration of this compound and its precursor, Lobetyolin, can vary significantly depending on the plant species, cultivation conditions, and processing methods.[1][2] The following table summarizes representative quantitative data from various studies.

Plant SpeciesPlant PartCompoundConcentration Range (mg/g of dry weight)Analytical MethodReference
Codonopsis tangshenRootLobetyolin0.0403 - 0.9667HPLC-UV[7][8]
Codonopsis pilosulaRootLobetyolin0.035 - 1.314HPLC-UV[9]
Codonopsis pilosula-Lobetyolin0.0786 (extraction yield)Supercritical CO2 Extraction & HPLC[10]

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To efficiently extract this compound from dried plant material for subsequent quantitative analysis.

Materials:

  • Dried and powdered plant material (e.g., Codonopsis root)

  • Solvents: n-butanol, 70% ethanol, or methanol

  • Ultrasonic bath or Soxhlet apparatus

  • Rotary evaporator

  • Filter paper or membrane filters (0.45 µm)

Protocol 1: Ultrasonic-Assisted Extraction

  • Weigh 1.0 g of powdered plant material into a conical flask.

  • Add 25 mL of the chosen extraction solvent (e.g., 70% ethanol).

  • Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filter the extract through filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a known volume of the mobile phase for HPLC or UPLC-MS/MS analysis and filter through a 0.45 µm syringe filter.

Protocol 2: Supercritical CO2 Extraction (Green Chemistry Approach) For a more environmentally friendly and efficient extraction, supercritical fluid extraction can be employed.[2][10]

  • Pack the extraction vessel of a supercritical fluid extractor with powdered plant material.

  • Set the extraction parameters:

    • Pressure: 30 MPa

    • Temperature: 60°C

    • CO2 flow rate: 2 L/min

    • Co-solvent (ethanol) flow rate: 1 mL/min

  • Perform the extraction for a set duration (e.g., 100 minutes).[10]

  • Collect the extract and prepare it for analysis as described in Protocol 1, step 7.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7][8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 22:78 v/v) or a gradient elution.[9] For improved peak shape, 0.5% acetic acid can be added to the water.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

  • Detection Wavelength: 267 nm or 268 nm.[7][8][9]

  • Injection Volume: 10-20 µL.

Protocol:

  • Prepare a stock solution of this compound standard of known concentration in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration).

  • Inject the prepared plant extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To achieve higher sensitivity and selectivity in the quantification of this compound, particularly for pharmacokinetic studies in biological matrices.[3][4][11][12]

Instrumentation and Conditions:

  • UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column with a smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm).[9]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[9]

  • Flow Rate: 0.3 - 0.4 mL/min.[9][13]

  • Ionization Mode: Positive or negative ESI, depending on the compound's characteristics. For Lobetyolin, positive ion mode has been used.[12][13]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For Lobetyolin, a transition of m/z 419.3 [M+Na]+ → m/z 203.1 has been reported.[12][13]

Protocol:

  • Optimize the mass spectrometry parameters (e.g., cone voltage, collision energy) for this compound and the internal standard by infusing standard solutions.

  • Prepare calibration standards and quality control (QC) samples in the same matrix as the unknown samples (e.g., plasma).

  • Extract this compound from the samples (e.g., protein precipitation for plasma samples).

  • Inject the processed samples and calibration standards into the UPLC-MS/MS system.

  • Quantify this compound using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Quantitative Analysis plant_material Dried Plant Material (e.g., Codonopsis Root) grinding Grinding to Powder plant_material->grinding extraction Extraction (Ultrasonic or Supercritical CO2) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution hplc HPLC-UV Analysis reconstitution->hplc uplc_ms UPLC-MS/MS Analysis reconstitution->uplc_ms data_analysis Data Analysis & Quantification hplc->data_analysis uplc_ms->data_analysis signaling_pathway cluster_akt AKT/GSK3β/c-Myc Pathway lobetyolin Lobetyolin akt AKT lobetyolin->akt gsk3b GSK3β akt->gsk3b cmyc c-Myc gsk3b->cmyc asct2 ASCT2 Transporter cmyc->asct2 Transcription glutamine Glutamine Metabolism asct2->glutamine cancer Cancer Cell Proliferation & Survival glutamine->cancer

References

Application Notes and Protocols for Investigating Lobetyolinin-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has emerged as a promising natural compound with demonstrated anti-cancer properties.[1][2] Extensive research indicates that this compound exerts its therapeutic effects by inducing apoptosis in various cancer cell lines, including gastric, colon, and hepatocellular carcinoma.[3][4][5] These application notes provide a comprehensive overview of the mechanisms of action, quantitative data on its efficacy, and detailed protocols for key experiments to evaluate the apoptotic effects of this compound.

Mechanism of Action

This compound's primary mechanism for inducing apoptosis involves the inhibition of glutamine metabolism.[1][4] It achieves this by downregulating the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine, which is often overexpressed in highly proliferative cancer cells.[1][3][6] The subsequent glutamine deprivation leads to a cascade of events, including:

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of glutamine metabolism leads to an accumulation of ROS, inducing oxidative stress.[3]

  • Mitochondrial-Mediated Apoptosis: this compound modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which in turn leads to the cleavage of caspase-9 and caspase-3.[7]

  • Modulation of Key Signaling Pathways: this compound has been shown to influence several critical signaling pathways involved in cell survival and proliferation, such as the AKT/GSK3β/c-Myc, MAPK, and DUSP1-ERK1/2 pathways.[1][3][5]

  • Involvement of p53: The tumor suppressor protein p53 also appears to play a role in the apoptotic process induced by this compound.[4][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineCancer TypeAssayConcentration (µM)EffectCitation
MKN-45Gastric CancerMTT Assay10, 20, 40Dose-dependent suppression of proliferation[3]
MKN-28Gastric CancerMTT Assay10, 20, 40Dose-dependent suppression of proliferation[3]
HCT116Colon CancerMTT Assay10, 20, 40Dose-dependent reduction in proliferation[1][8]
HepG2Hepatocellular CarcinomaMTT AssayNot SpecifiedSignificant cell growth inhibition[5]
Huh7Hepatocellular CarcinomaMTT AssayNot SpecifiedSignificant cell growth inhibition[5]
Table 2: Effect of this compound on Apoptosis and Related Protein Expression
Cell LineCancer TypeTreatment (µM)Key FindingsCitation
MKN-45, MKN-28Gastric Cancer10, 20, 40Increased Bax, Cleaved caspase-3, Cleaved caspase-9; Decreased Bcl-2[7]
HCT116Colon Cancer10, 20, 40Increased Cleaved-caspase-3, Cleaved-caspase-7, Cleaved-PARP; Decreased Survivin[6]
HepG2, Huh7Hepatocellular CarcinomaNot SpecifiedInduced mitochondria-dependent apoptosis[5]

Signaling Pathways and Experimental Workflow

Lobetyolinin_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., MKN-45, HCT116) Treatment This compound Treatment (Dose & Time Course) CancerCells->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow Apoptosis Assay (Annexin V/PI Staining) Treatment->Flow WB Protein Expression (Western Blot) Treatment->WB Metabolism Metabolic Assays (Glutamine Uptake, ROS) Treatment->Metabolism IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis Flow->ApoptosisQuant ProteinQuant Protein Level Analysis WB->ProteinQuant Pathway Signaling Pathway Elucidation Metabolism->Pathway Xenograft Xenograft Mouse Model InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement IHC Immunohistochemistry (e.g., ASCT2) TumorMeasurement->IHC ProteinQuant->Pathway

Caption: Experimental workflow for investigating this compound.

ASCT2_Pathway This compound This compound ASCT2 ASCT2 This compound->ASCT2 inhibits Gln_uptake Glutamine Uptake ASCT2->Gln_uptake mediates Gln_metabolism Glutamine Metabolism Gln_uptake->Gln_metabolism ROS ROS ↑ Gln_metabolism->ROS disruption leads to Apoptosis Apoptosis ROS->Apoptosis

Caption: ASCT2-mediated glutamine metabolism inhibition by this compound.

AKT_Pathway This compound This compound AKT p-AKT ↓ This compound->AKT GSK3b p-GSK3β ↓ This compound->GSK3b cMyc p-c-Myc ↑ This compound->cMyc Proliferation Cell Proliferation ↓ AKT->Proliferation inhibition reduces GSK3b->Proliferation inhibition reduces cMyc->Proliferation promotion reduces

Caption: Modulation of the AKT/GSK3β/c-Myc pathway by this compound.

DUSP1_ERK_Pathway This compound This compound DUSP1 DUSP1 ↑ This compound->DUSP1 upregulates pERK p-ERK1/2 ↓ DUSP1->pERK dephosphorylates Apoptosis Apoptosis pERK->Apoptosis inactivation induces

Caption: DUSP1-ERK1/2 signaling pathway activation by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.[9][10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is for quantifying the percentage of apoptotic cells induced by this compound using flow cytometry.[6][7][13]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within one hour using a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of apoptosis-related proteins following this compound treatment.[3][4]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against ASCT2, p-AKT, total AKT, Bcl-2, Bax, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

References

Application of Lobetyolinin in Neuroprotective Studies: A Review of Current Research and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Scientific literature with detailed experimental protocols and quantitative data on the specific application of Lobetyolinin for neuroprotection is currently limited. This compound, a polyacetylene glycoside primarily isolated from the roots of Codonopsis pilosula, has been investigated for its anticancer properties.[1][2] While some studies mention the neuroprotective potential of Codonopsis extracts, the specific contributions and mechanisms of this compound in these effects are not yet well-elucidated.[1]

Given the user's interest in a natural compound with neuroprotective applications, this document will focus on Luteolin , a structurally distinct flavonoid that has been extensively studied for its potent neuroprotective effects across various models of neurological disorders. The detailed application notes, protocols, and data presented here for Luteolin will serve as a comprehensive example of the methodologies and data presentation styles relevant to research in this field.

Luteolin: A Flavonoid with Broad-Spectrum Neuroprotective Properties

Luteolin is a common flavonoid found in many fruits, vegetables, and herbs, recognized for its anti-inflammatory, antioxidant, and anti-apoptotic properties.[3][4] These characteristics contribute to its significant neuroprotective potential, which has been demonstrated in preclinical in vitro and in vivo studies for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4]

Mechanisms of Neuroprotection by Luteolin

Luteolin exerts its neuroprotective effects through multiple mechanisms:

  • Anti-inflammatory Action: Luteolin can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3][5] This is often mediated through the inhibition of signaling pathways such as NF-κB and p38 MAPK.[3][6]

  • Antioxidant Effects: It directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.[3][7] Luteolin has been shown to reduce oxidative stress and mitochondrial dysfunction, key factors in neuronal cell death.[7][8]

  • Anti-apoptotic Activity: Luteolin can inhibit neuronal apoptosis by modulating the expression of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio and inhibiting the activation of caspases.[9][10]

  • Modulation of Signaling Pathways: Luteolin influences several critical signaling pathways involved in neuronal survival and function, including the PI3K/Akt, ERK/MAPK, and Nrf2 pathways.[3][11]

  • Inhibition of Protein Aggregation: In models of Alzheimer's disease, luteolin has been shown to interfere with the aggregation of amyloid-beta (Aβ) plaques and reduce tau hyperphosphorylation.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the neuroprotective effects of Luteolin.

Table 1: In Vitro Neuroprotective Effects of Luteolin

Cell LineInsult/ModelLuteolin ConcentrationOutcome MeasureResultReference
HT-22Glutamate5-50 µMCell ViabilityIncreased cell viability in a dose-dependent manner[7]
HT-22Glutamate5-50 µMMitochondrial SuperoxideDecreased mitochondrial superoxide production[7]
SH-SY5YAβ₁₋₄₂2.7-27 µM (with PEA)Cell ViabilityIncreased cell viability[12]
SH-SY5YH₂O₂Not specifiedROS GenerationAttenuated ROS generation[13]
Primary Cortical NeuronsH₂O₂Not specifiedCaspase-3 ActivationAttenuated H₂O₂-induced activation[13]
R28 CellsOGD/R10 µMCell ProliferationIncreased cell proliferation[14]

Aβ: Amyloid-beta; H₂O₂: Hydrogen Peroxide; OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; PEA: Palmitoylethanolamide; ROS: Reactive Oxygen Species.

Table 2: In Vivo Neuroprotective Effects of Luteolin

Animal ModelDisease ModelLuteolin DosageOutcome MeasureResultReference
MiceAβ₁₋₄₂ injection (AD)80 mg/kg/dayp-JNK, p-p38, GFAP, Iba-1Significantly inhibited activation/expression[9]
MiceAβ₁₋₄₂ injection (AD)80 mg/kg/dayp-NF-κB p65, TNF-α, IL-1βAttenuated expression[9]
3xTg-AD MiceAlzheimer's Disease20 and 40 mg/kg (i.p.)Memory Impairment (MWM)Ameliorated memory impairment[3]
3xTg-AD MiceAlzheimer's Disease20 and 40 mg/kg (i.p.)Astrocyte OveractivationInhibited astrocyte overactivation[3]
RatsIntracerebral HemorrhageNot specifiedBrain EdemaAlleviated brain edema[11]
RatsIntracerebral HemorrhageNot specifiedNeurobehavioral DysfunctionAmeliorated neurobehavioral dysfunction[11]

AD: Alzheimer's Disease; GFAP: Glial Fibrillary Acidic Protein; Iba-1: Ionized calcium-binding adapter molecule 1; IL: Interleukin; i.p.: Intraperitoneal; MWM: Morris Water Maze; NF-κB: Nuclear factor-kappa B; p-JNK: phospho-c-Jun N-terminal kinase; p-p38: phospho-p38; TNF-α: Tumor Necrosis Factor-alpha.

Experimental Protocols

In Vitro Neuroprotection Assay against Glutamate-Induced Oxidative Stress in HT-22 Cells

This protocol is adapted from studies investigating the protective effects of compounds against glutamate-induced excitotoxicity.[7][8]

Objective: To determine the ability of Luteolin to protect murine hippocampal HT-22 cells from glutamate-induced cell death.

Materials:

  • HT-22 murine hippocampal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Luteolin stock solution (in DMSO)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-22 cells in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment with Luteolin: After 24 hours, replace the medium with fresh medium containing various concentrations of Luteolin (e.g., 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., quercetin). Incubate for another 24 hours.

  • Glutamate Exposure: Following pre-treatment, add glutamate to a final concentration of 5 mM to all wells except the control group. Incubate for 18 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

In Vivo Assessment of Neuroprotection in a Mouse Model of Alzheimer's Disease (Aβ₁₋₄₂ Injection)

This protocol is based on studies evaluating neuroprotective agents in acute models of Alzheimer's disease pathology.[9]

Objective: To assess the in vivo neuroprotective effects of Luteolin against amyloid-beta (Aβ₁₋₄₂)-induced neuroinflammation and neurodegeneration.

Materials:

  • C57BL/6 mice

  • Aβ₁₋₄₂ oligomers

  • Luteolin

  • Stereotaxic apparatus

  • Anesthetics (e.g., isoflurane)

  • Brain collection and processing reagents (e.g., paraformaldehyde, sucrose)

  • Antibodies for immunohistochemistry or Western blotting (e.g., anti-GFAP, anti-Iba-1, anti-p-JNK)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Stereotaxic Injection of Aβ₁₋₄₂:

    • Anesthetize the mice and mount them on a stereotaxic frame.

    • Inject Aβ₁₋₄₂ oligomers (e.g., 5 µL) intracerebroventricularly (i.c.v.) into the brain.

  • Luteolin Administration:

    • Following the Aβ₁₋₄₂ injection, administer Luteolin (e.g., 80 mg/kg/day, via oral gavage or intraperitoneal injection) for a specified period (e.g., two weeks).

    • The control group receives the vehicle.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

    • Harvest the brains and post-fix them. Cryoprotect the brains in a sucrose solution.

    • Section the brains using a cryostat.

  • Immunohistochemistry/Immunofluorescence:

    • Mount the brain sections on slides.

    • Perform staining for markers of neuroinflammation (GFAP for astrocytes, Iba-1 for microglia) and signaling pathways (p-JNK).

    • Image the stained sections using a microscope and quantify the staining intensity or cell counts.

  • Western Blotting (for a separate cohort of animals):

    • Harvest fresh brain tissue (hippocampus and cortex).

    • Homogenize the tissue and extract proteins.

    • Perform Western blotting to quantify the expression of key proteins (e.g., p-JNK, p-p38, TNF-α, IL-1β).

  • Data Analysis: Compare the levels of inflammatory and signaling markers between the Aβ₁₋₄₂-injected group and the Luteolin-treated group.

Visualizations

Signaling Pathways Modulated by Luteolin

Luteolin_Signaling_Pathways Luteolin Luteolin ROS Oxidative Stress (ROS) Luteolin->ROS Inhibits Nrf2 Nrf2 Pathway Luteolin->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt Activates NFkB NF-κB Pathway Luteolin->NFkB Inhibits Apoptosis Apoptosis ROS->Apoptosis Neuroinflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Neuroinflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Neuronal_Survival Neuronal Survival Nrf2->Neuronal_Survival Promotes (Antioxidant Defense) PI3K_Akt->Neuronal_Survival Promotes NFkB->Neuroinflammation Induces

Caption: Key signaling pathways modulated by Luteolin for neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

In_Vitro_Workflow A 1. Seed HT-22 Cells (96-well plate, 24h) B 2. Pre-treat with Luteolin (Varying concentrations, 24h) A->B C 3. Induce Stress (Add 5mM Glutamate, 18h) B->C D 4. Assess Viability (MTT Assay) C->D E 5. Data Analysis (% Viability vs. Control) D->E

Caption: Workflow for assessing Luteolin's neuroprotection in vitro.

Logical Relationship of Luteolin's Multifaceted Neuroprotection

Luteolin_Mechanisms Luteolin Luteolin Anti_Inflammatory Anti-inflammatory Luteolin->Anti_Inflammatory Antioxidant Antioxidant Luteolin->Antioxidant Anti_Apoptotic Anti-apoptotic Luteolin->Anti_Apoptotic Inhibit_Microglia Inhibit Microglia/Astrocyte Activation Anti_Inflammatory->Inhibit_Microglia Reduce_Cytokines Reduce Pro-inflammatory Cytokines Anti_Inflammatory->Reduce_Cytokines Scavenge_ROS Scavenge ROS Antioxidant->Scavenge_ROS Modulate_Bcl2 Modulate Bcl-2/Bax Anti_Apoptotic->Modulate_Bcl2 Neuroprotection Neuroprotection Inhibit_Microglia->Neuroprotection Reduce_Cytokines->Neuroprotection Scavenge_ROS->Neuroprotection Modulate_Bcl2->Neuroprotection

Caption: Interconnected mechanisms of Luteolin's neuroprotective action.

References

Application Notes & Protocols: Lobetyolinin as a Marker for Quality Control of Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quality control of herbal medicine is essential to ensure its safety and efficacy. Unlike synthetic drugs, herbal products contain a complex mixture of chemical compounds. The concentration of these compounds can vary depending on the plant species, geographical origin, harvesting time, and processing methods. Therefore, the use of chemical markers is a critical approach for the standardization and quality assessment of herbal medicines.[1][2]

Lobetyolinin is a polyacetylene glycoside found in several medicinal plants, most notably in the roots of Codonopsis pilosula (Dangshen).[3][4][5] As a distinct chemical entity within the plant, this compound, alongside its related compounds lobetyolin and lobetyol, serves as a potential Q-marker—a bioactive ingredient that can be quantitatively measured and is directly related to the herb's therapeutic effects. This document provides detailed application notes and protocols for the use of this compound and its analogs as markers for the quality control of Codonopsis and related herbal products.

Application Note 1: Quantification of this compound in Herbal Raw Materials

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify individual components in a mixture.[1] For the quality control of herbal materials, HPLC with UV detection provides a reliable and robust method for measuring the concentration of specific marker compounds like this compound.[6][7][8] This protocol outlines a general procedure for the extraction and quantification of polyacetylenes from Codonopsis root.

Protocol 1: Sample Preparation and Extraction

This protocol describes a standard solvent extraction method for isolating this compound and related compounds from dried plant material.

  • Sample Pulverization: Grind dried Codonopsis pilosula roots into a fine powder (40-60 mesh) to ensure efficient extraction.

  • Extraction Solvent: Prepare a solution of 75% methanol in water.

  • Ultrasonic Extraction: a. Accurately weigh 1.0 g of the powdered sample into a conical flask. b. Add 50 mL of the 75% methanol solvent. c. Place the flask in an ultrasonic bath and extract for 45 minutes at room temperature. d. Allow the mixture to cool and replenish any solvent lost due to evaporation.

  • Filtration: Filter the extract through a 0.45 µm membrane filter into an HPLC vial for analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This protocol is based on established methods for quantifying polyacetylenes in Codonopsis species.[7][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (22:78 v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 267 nm.[7]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: Inject the prepared standards and sample extracts. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for Quantification of this compound in Herbal Samples

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh 1.0g of Powdered Herb s2 Add 50mL of 75% Methanol s1->s2 s3 Ultrasonic Extraction (45 min) s2->s3 s4 Filter Extract (0.45 µm) s3->s4 a1 Inject 10 µL into HPLC s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 267 nm a2->a3 a4 Data Acquisition (Peak Area) a3->a4 q2 Calculate Concentration in Sample a4->q2 q1 Prepare Standard Calibration Curve q1->q2

Fig. 1: Workflow for herbal sample preparation and HPLC analysis.

Data Presentation: Lobetyolin Content in Codonopsis Species

While data for this compound is sparse, the content of the related and often co-analyzed compound, Lobetyolin, provides a useful reference for expected concentrations in different species.

Plant SpeciesLobetyolin Content (mg/g)Reference
Codonopsis tangshen0.0403 - 0.9667[8]
Radix Codonopsis (various)0.035 - 1.314[7]
Codonopsis pilosulaVariable, present[9]
C. pilosula var. modestaVariable, present[9]

Application Note 2: Pharmacokinetic Profiling of Codonopsis Polyacetylenes

Principle

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of active compounds from herbal medicines. This information is vital for establishing dosage and predicting the in vivo behavior of a drug. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for quantifying drug concentrations in biological matrices like plasma.[10][11][12][13]

Protocol 3: UPLC-MS/MS Analysis in Rat Plasma

This protocol is adapted from published methods for analyzing glycosides and other natural products in rat plasma and can be applied to this compound.[10][11][13]

  • Plasma Sample Collection: a. Administer the herbal extract or pure compound to rats (e.g., via oral gavage). b. Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). c. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma. d. Store plasma samples at -80°C until analysis.

  • Plasma Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (a structurally similar compound not present in the sample). c. Add 300 µL of ice-cold acetonitrile to precipitate proteins.[12][13] d. Vortex for 1 minute. e. Centrifuge at 13,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase. h. Transfer to an autosampler vial for analysis.

  • UPLC-MS/MS Instrumentation and Conditions:

    • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).[11][12]

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.1-5.0 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion.

Workflow for Pharmacokinetic Analysis

G cluster_animal In Vivo Study cluster_prep Plasma Sample Prep cluster_analysis UPLC-MS/MS Analysis a1 Oral Administration to Rats a2 Blood Collection (Time Course) a1->a2 a3 Plasma Separation (Centrifugation) a2->a3 p1 Protein Precipitation (Acetonitrile) a3->p1 p2 Evaporation and Reconstitution p1->p2 u1 Inject Sample p2->u1 u2 Chromatographic Separation u1->u2 u3 MRM Detection u2->u3 u4 Calculate Plasma Concentration u3->u4 PK_Params Determine PK Parameters (Cmax, Tmax, AUC) u4->PK_Params

Fig. 2: Workflow for UPLC-MS/MS based pharmacokinetic analysis.

Data Presentation: Pharmacokinetic Parameters of Lobetyolin in Rats

The following table summarizes the pharmacokinetic parameters for the related compound, Lobetyolin, after oral administration of the pure compound and a Codonopsis pilosula (CP) extract. This illustrates the type of data generated from such studies.

ParameterPure LobetyolinCP ExtractReference
Tmax (h) 1.0 ± 0.6-[14]
Cmax (ng/mL) 60.1 ± 33.1-[14]
t1/2 (h) 2.2 ± 1.1Statistically different from pure monomer[14][15]
AUC (0-t) (ng·h/mL) 212.4 ± 172.9-[14]
Bioavailability (%) 3.906.97[15]

Application Note 3: Bioactivity and Mechanistic Insights

Principle

Understanding the pharmacological activity and underlying molecular mechanisms of a marker compound strengthens its relevance for quality control. A good Q-marker should ideally contribute to the herb's therapeutic effects. While research on this compound is ongoing, studies on the closely related Lobetyolin provide valuable insights into potential signaling pathways.

Metabolic Pathways of this compound

In vitro and in vivo studies have shown that this compound undergoes extensive metabolism. The primary metabolic pathways identified include oxidation, glucuronidation, and glutathione conjugation.[16][17] A comprehensive analysis identified 34 distinct metabolites of this compound, indicating complex biotransformation in the body.[16]

Signaling Pathway: Lobetyolin and DUSP1-ERK1/2 in Cancer Cells

The related compound, Lobetyolin, has been shown to suppress the proliferation of hepatocellular carcinoma cells. Its mechanism involves the upregulation of Dual-Specificity Phosphatase 1 (DUSP1). DUSP1, in turn, dephosphorylates and inactivates Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a key protein in a signaling pathway that promotes cell proliferation.[14][15] By inhibiting the ERK1/2 pathway, Lobetyolin can induce apoptosis (programmed cell death) in cancer cells.[15]

G

References

Application Notes and Protocols: Measuring Lobetyolinin's Effect on Glutamine Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the inhibitory effect of Lobetyolinin on cellular glutamine uptake. The protocols detailed below are designed for researchers in cell biology, pharmacology, and oncology who are investigating the anti-cancer properties of this compound and its mechanism of action related to glutamine metabolism.

Introduction

This compound, a polyacetylene glycoside, has demonstrated significant anti-cancer properties by targeting cellular metabolism.[1][2][3] A key mechanism of its action is the inhibition of glutamine uptake, a critical nutrient for the proliferation and survival of many cancer cells.[1][3][4] Glutamine is transported into cells primarily by the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is frequently overexpressed in various cancers.[2][5][6] this compound has been shown to downregulate the expression of ASCT2, thereby blocking glutamine import and inducing apoptosis in cancer cells.[1][3][4][7]

These notes provide detailed protocols for assessing the impact of this compound on glutamine uptake and its downstream metabolic consequences.

Key Experimental Data on this compound's Effect

The following table summarizes quantitative data from studies on this compound's effect on glutamine metabolism in cancer cell lines.

Cell LineThis compound Concentration (µM)Incubation TimeObserved EffectReference
HCT-116 (Colon Cancer)10, 20, 4024 hoursDose-dependent decrease in glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH levels.[1][1]
MKN-45 (Gastric Cancer)10, 20, 4024 hoursDose-dependent decrease in glutamine uptake and intracellular ATP production.[3][8][3][8]
MKN-28 (Gastric Cancer)10, 20, 4024 hoursDose-dependent decrease in glutamine uptake and intracellular ATP production.[3][8][3][8]

Signaling Pathway Modulated by this compound

This compound has been shown to inhibit the AKT/GSK3β/c-Myc signaling pathway, which is a key regulator of ASCT2 expression.[3] By suppressing this pathway, this compound leads to the downregulation of ASCT2 and a subsequent reduction in glutamine uptake.

Lobetyolinin_Signaling_Pathway This compound This compound AKT p-AKT (Ser473)↓ This compound->AKT GSK3b p-GSK3β (Ser9)↓ AKT->GSK3b cMyc p-c-Myc (Thr58)↑ GSK3b->cMyc ASCT2 ASCT2 Expression↓ cMyc->ASCT2 Gln_Uptake Glutamine Uptake↓ ASCT2->Gln_Uptake Apoptosis Apoptosis↑ Gln_Uptake->Apoptosis

Caption: this compound's inhibitory effect on the AKT/GSK3β/c-Myc signaling pathway.

Experimental Protocols

Here we provide detailed protocols for measuring the effect of this compound on glutamine uptake.

Protocol 1: Fluorometric Glutamine Uptake Assay

This protocol outlines the use of a commercial fluorometric assay kit to measure intracellular glutamine levels following treatment with this compound.

Fluorometric_Glutamine_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence lobetyolinin_treatment Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) cell_adherence->lobetyolinin_treatment incubation Incubate for 24 hours lobetyolinin_treatment->incubation cell_lysis Lyse cells to release intracellular contents incubation->cell_lysis reaction_setup Set up reaction with Glutaminase and a fluorescent probe cell_lysis->reaction_setup reaction_incubation Incubate for 30-60 minutes at 37°C reaction_setup->reaction_incubation measurement Measure fluorescence (Ex/Em = 535/587 nm) reaction_incubation->measurement standard_curve Generate a glutamine standard curve measurement->standard_curve quantification Quantify glutamine concentration in samples standard_curve->quantification normalization Normalize to cell number or protein concentration quantification->normalization

Caption: Workflow for the fluorometric glutamine uptake assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MKN-45)

  • Complete cell culture medium

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorometric Glutamine Assay Kit (e.g., from Cell Biolabs, Inc. or similar)[9]

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed 1-2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Sample Preparation: After incubation, wash the cells with ice-cold PBS. Lyse the cells according to the manufacturer's protocol of the chosen glutamine assay kit.

  • Assay Reaction:

    • Prepare a glutamine standard curve as per the kit's instructions.

    • In separate wells of the 96-well plate, add the cell lysates.

    • Add the reaction mix containing glutaminase and a fluorescent probe to all wells (standards and samples).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Generate a standard curve by plotting fluorescence intensity versus glutamine concentration.

    • Determine the glutamine concentration in the cell lysates from the standard curve.

    • Normalize the glutamine concentration to the cell number or total protein concentration of each sample.

Protocol 2: Radiolabeled Glutamine Uptake Assay

This protocol describes a more direct method for measuring glutamine uptake using radiolabeled L-glutamine.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 24-well cell culture plates

  • [³H]-L-glutamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 24-well plate and allow them to adhere. Treat with this compound as described in Protocol 1.

  • Uptake Initiation:

    • After the treatment period, wash the cells twice with pre-warmed uptake buffer.

    • Add uptake buffer containing a known concentration of [³H]-L-glutamine (e.g., 1 µCi/mL) to each well.

  • Incubation: Incubate the cells at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Uptake Termination:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the disintegrations per minute (DPM) for each sample.

    • Normalize the DPM to the protein concentration of each sample.

    • Compare the [³H]-L-glutamine uptake in this compound-treated cells to the control cells.

Protocol 3: Western Blot for ASCT2 Expression

This protocol is for assessing the protein levels of the glutamine transporter ASCT2.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against ASCT2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-ASCT2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities and normalize the ASCT2 signal to the loading control. Compare the expression levels in treated versus control cells.

Conclusion

The provided protocols offer robust methods for investigating the inhibitory effects of this compound on glutamine uptake in cancer cells. By employing these techniques, researchers can further elucidate the molecular mechanisms underlying the anti-tumor activity of this promising natural compound and evaluate its potential as a therapeutic agent.

References

Methods for Evaluating Lobetyolinin's Antioxidant Capacity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula (Dangshen), has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development.

These application notes provide a comprehensive overview of the key methodologies for assessing the antioxidant potential of this compound, both in chemical and cellular systems. Detailed experimental protocols are provided to guide researchers in their investigations.

In Vitro Chemical-Based Antioxidant Assays

Chemical-based assays are rapid and cost-effective methods for screening the radical scavenging and reducing capabilities of a compound. The following are standard assays applicable to the evaluation of this compound.

Data Summary: Antioxidant Capacity of Codonopsis pilosula Extracts Containing this compound

While specific quantitative data for pure this compound is limited in the currently available literature, the antioxidant capacity of Codonopsis pilosula extracts, in which this compound is a key bioactive component, has been evaluated. The following table summarizes representative data from these studies. It is important to note that these values reflect the combined antioxidant effects of all constituents in the extracts.

AssayPlant PartExtraction SolventResultReference
DPPH IC50 LeavesEthanolApproached Vitamin C activity[1]
ABTS IC50 LeavesEthanolApproached Vitamin C activity[1]
FRAP LeavesEthanolApproached Vitamin C activity[1]
DPPH Scavenging Rate RootNot Specified67.35%[2]
Hydroxyl Radical Scavenging Rate RootNot Specified69.27%[2]

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP (Ferric Reducing Antioxidant Power) values are often expressed as equivalents of a standard antioxidant like Trolox or FeSO4.

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol or ethanol. Store in a dark, airtight container.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution.

  • Assay Procedure: [4]

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent used for the sample.

    • For the blank, use 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.[2]

Protocol:

  • Reagent Preparation: [2]

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate solution in water.

    • To generate the ABTS•+ solution, mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Procedure: [2]

    • Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[5]

Protocol:

  • Reagent Preparation: [6]

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up to 1 L with distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-tripyridyl-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure: [6]

    • Add 100 µL of the sample dilution to 3 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

Cellular assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, distribution, and metabolism of the compound.

Experimental Protocol

Principle: The CAA assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. ROS produced in the cell oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a compound is measured by its ability to inhibit the formation of DCF.[7][8]

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate at a suitable density and culture until they reach confluence.[7]

  • Reagent Preparation:

    • Prepare a stock solution of DCFH-DA in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of DCFH-DA in cell culture medium.

    • Prepare a stock solution of a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Assay Procedure: [9]

    • Remove the culture medium from the cells and wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound (and a positive control like quercetin) for 1 hour.

    • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove the excess probe.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings can be taken kinetically over a period of time (e.g., every 5 minutes for 1 hour).

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the kinetic fluorescence readings.

    • The percentage of inhibition of DCF formation is calculated for each concentration of the sample.

    • The CAA value can be expressed as quercetin equivalents.

Signaling Pathways and Mechanistic Insights

The antioxidant activity of natural compounds often involves the modulation of specific cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[10]

Keap1-Nrf2 Signaling Pathway

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[10][11] It is plausible that this compound may exert its antioxidant effects, at least in part, through the activation of this pathway.

Keap1_Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Translocation

Experimental Workflows

Experimental_Workflow

Conclusion

The evaluation of this compound's antioxidant capacity requires a multi-faceted approach, combining robust in vitro chemical assays with more biologically relevant cellular models. The protocols detailed in these application notes provide a solid foundation for researchers to investigate the antioxidant potential of this compound. Further studies are warranted to determine the specific antioxidant values of pure this compound and to fully elucidate its mechanism of action, particularly its role in modulating key signaling pathways such as the Keap1-Nrf2 system. Such research will be pivotal in advancing the development of this compound as a potential therapeutic agent for diseases associated with oxidative stress.

References

Application Notes and Protocols for Lobetyolinin Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing preclinical drug interaction studies for Lobetyolinin, a polyacetylene glycoside with therapeutic potential. The protocols outlined below are based on established scientific principles and regulatory guidance for drug-drug interaction (DDI) studies.

Introduction to this compound and Drug Interactions

This compound is a natural product isolated from the roots of Codonopsis pilosula. Emerging research indicates its potential as an anticancer agent through the downregulation of glutamine metabolism by reducing the expression of the amino acid transporter ASCT2 in a p53-dependent manner.[1][2][3][4] It has also been reported to have antiarrhythmic and antioxidant properties and to activate the MAPK signaling pathway.[2][3][5] As this compound progresses through the drug development pipeline, a thorough understanding of its potential to interact with other drugs is critical for ensuring patient safety and therapeutic efficacy.

Drug-drug interactions can alter the pharmacokinetics (absorption, distribution, metabolism, and excretion) or pharmacodynamics of a drug, leading to potential toxicity or loss of efficacy. This document provides detailed protocols for in vitro and in vivo studies to evaluate the DDI potential of this compound.

In Vitro Drug Interaction Studies

In vitro studies are essential for identifying potential interactions early in drug development. They provide mechanistic insights and help determine if further clinical DDI studies are required.

Cytochrome P450 (CYP) Inhibition and Induction Studies

CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Recent studies on related polyacetylenes from Codonopsis Radix have indicated that the aglycone, lobetyol, is metabolized by CYP2C19, 1A1, 2C9, and 1A2.[6] Therefore, it is crucial to investigate whether this compound or its metabolites can inhibit or induce these and other major CYP isoforms.

2.1.1. CYP Inhibition Assay Protocol

This protocol aims to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.

Materials:

  • Human liver microsomes (pooled)

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • CYP-specific substrates and their corresponding metabolites (see Table 1)

  • NADPH regenerating system

  • This compound

  • Positive control inhibitors (see Table 1)

  • Incubation buffer (e.g., potassium phosphate buffer)

  • LC-MS/MS system

Experimental Workflow:

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes/Recombinant CYPs inc_mix Pre-incubate Microsomes/CYPs with this compound/Inhibitor prep_mics->inc_mix prep_subs Prepare CYP-specific Substrates & Inhibitors prep_subs->inc_mix prep_lob Prepare this compound dilutions prep_lob->inc_mix inc_start Initiate reaction with NADPH inc_mix->inc_start inc_stop Stop reaction (e.g., with acetonitrile) inc_start->inc_stop analysis_lcms Quantify metabolite formation by LC-MS/MS inc_stop->analysis_lcms analysis_ic50 Calculate IC50 values analysis_lcms->analysis_ic50 cluster_culture Cell Culture & Treatment cluster_mrna mRNA Analysis cluster_activity Enzyme Activity Analysis cluster_data Data Analysis culture_cells Culture human hepatocytes treat_cells Treat with this compound/Inducers for 48-72h culture_cells->treat_cells isolate_rna Isolate total RNA treat_cells->isolate_rna incubate_substrate Incubate with CYP-specific substrates treat_cells->incubate_substrate run_qpcr Perform qRT-PCR for CYP mRNA isolate_rna->run_qpcr calc_fold Calculate fold induction (mRNA & activity) run_qpcr->calc_fold analyze_metabolite Quantify metabolite formation (LC-MS/MS) incubate_substrate->analyze_metabolite analyze_metabolite->calc_fold cluster_groups Study Groups cluster_procedure Procedure cluster_analysis Analysis group1 Group 1: this compound alone dose Administer drugs group1->dose group2 Group 2: Known Inhibitor/Inducer alone group2->dose group3 Group 3: this compound + Known Inhibitor/Inducer group3->dose group4 Group 4: Probe Drug alone group4->dose group5 Group 5: this compound + Probe Drug group5->dose acclimate Acclimatize animals acclimate->dose collect_blood Collect blood samples at time points dose->collect_blood process_plasma Process to obtain plasma collect_blood->process_plasma lcms_analysis Analyze plasma concentrations (LC-MS/MS) process_plasma->lcms_analysis pk_params Calculate PK parameters (AUC, Cmax, T1/2) lcms_analysis->pk_params stat_analysis Perform statistical analysis pk_params->stat_analysis This compound This compound p53 p53 This compound->p53 modulates MAPK MAPK Pathway This compound->MAPK activates ASCT2 ASCT2 p53->ASCT2 downregulates expression Glutamine_Metabolism Glutamine_Metabolism ASCT2->Glutamine_Metabolism inhibits Apoptosis Apoptosis/Tumor Growth Inhibition Glutamine_Metabolism->Apoptosis leads to Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Cell_Cycle->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lobetyolinin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Lobetyolinin in in vivo experiments. Due to the limited availability of specific in vivo data for this compound, this document leverages data from the closely related and more extensively studied compound, Lobetyolin, to provide foundational guidance. Researchers should consider this information as a starting point for their own dose-finding and optimization studies.

Frequently Asked Questions (FAQs)

Q1: What is the structural and functional difference between this compound and Lobetyolin?

This compound and Lobetyolin are both polyacetylene glycosides isolated from plants such as Codonopsis pilosula. Structurally, they are glycosylated forms of the parent compound, lobetyol. Lobetyolin is a mono-glucosylated form, while this compound is the bis-glucosylated form.[1][2] Both compounds are investigated for a variety of therapeutic effects, including anti-tumor, anti-inflammatory, and antioxidant activities.

Q2: What are the primary known biological activities and mechanisms of action for these compounds?

Lobetyolin has been shown to exhibit anti-cancer properties by down-regulating glutamine metabolism, which is crucial for cancer cell proliferation.[1][3] It achieves this by reducing the mRNA and protein expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[1][2][3][4] This action can lead to drug-induced apoptosis and inhibition of tumor growth.[1][3][4] Additionally, the mechanism is thought to involve the p53 signaling pathway.[4][5] While the precise mechanisms of this compound are less characterized, its structural similarity to Lobetyolin suggests it may have comparable biological activities.

Q3: How should I dissolve this compound for in vivo administration?

This compound, like many natural products, may have limited water solubility. For in vitro studies, Dimethyl sulfoxide (DMSO) is commonly used.[4] For in vivo experiments, a common practice for water-insoluble compounds is to first dissolve them in a minimal amount of an organic solvent like ethanol or DMSO and then mix this solution with a suitable vehicle such as olive oil, lard, or other acylglycerols.[6][7] It is critical to perform preliminary vehicle toxicity studies and to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals. A typical preparation might involve dissolving the compound in ethanol, mixing it with a lipid carrier, and then evaporating the ethanol.[6][7]

Dosage and Administration Guide

Q4: What is a recommended starting dose for this compound in an in vivo study?

Direct dosage recommendations for this compound are not well-documented. However, studies using Lobetyolin in mouse models can provide a reference range. Intraperitoneal (i.p.) injections are a common administration route. Researchers should always perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for their specific animal model and experimental conditions.

Table 1: Summary of Reported In Vivo Dosages for Lobetyolin

Compound Animal Model Dosage Administration Route Observed Effect Reference
Lobetyolin Mice 10, 20, and 40 mg/kg/day Intraperitoneal Significant reduction in tumor volume [8]
Lobetyolin Mice 10 mg/kg/day Subcutaneous Not specified [8]
Lobetyolin Mice 10 mM Intraperitoneal Reduced inflammatory cytokines (IL-6, TNF-α, IL-1β) [8]

| Lobetyolin | Mice | 100 mg/kg | Not specified | Antimalarial activity with 68.21% chemosuppression |[9] |

Q5: What are the potential challenges with oral administration?

Oral administration of Lobetyolin has been shown to result in low bioavailability. A study in rats demonstrated that the bioavailability of pure Lobetyolin was only 3.90%.[9][10] This suggests that the compound may be poorly absorbed from the gut or undergo extensive first-pass metabolism in the liver.[9][10] When designing experiments with oral gavage, researchers must account for this low bioavailability, which may necessitate significantly higher doses compared to parenteral routes like intraperitoneal injection.

Pharmacokinetics and Troubleshooting

Q6: My in vivo experiment shows low efficacy. What are the potential pharmacokinetic reasons?

Low efficacy in vivo, despite promising in vitro results, can often be attributed to pharmacokinetic challenges. For Lobetyolin, the following points are critical:

  • Low Bioavailability: As mentioned, oral bioavailability is poor (3.90% for pure Lobetyolin in rats).[9][10] If administering orally, consider alternative routes or formulation strategies to enhance absorption.

  • Metabolism: Lobetyolin and this compound are extensively metabolized in vivo, primarily through oxidation, glucuronidation, and glutathione conjugation.[5] This rapid metabolism can lead to a short half-life and reduced exposure of the target tissues to the active compound.

  • Excretion: Bile is reported as the main route of excretion for these compounds.[5]

Table 2: Pharmacokinetic Parameters of Lobetyolin in Rats (Oral Administration)

Parameter Pure Lobetyolin Lobetyolin from CP Extract* Unit Reference
Tmax (Time to max concentration) No significant difference No significant difference h [10]
Cmax (Max concentration) No significant difference No significant difference ng/mL [10]
t1/2 (Elimination half-life) Statistically different Statistically different h [10]
AUC (Area under the curve) Statistically different Statistically different ng·h/mL [10]
Bioavailability 3.90 6.97 % [9][10]

*CP Extract: Codonopsis pilosula extract. The presence of other compounds in the extract appears to improve the bioavailability of Lobetyolin.[10]

Experimental Protocols & Workflows

Protocol: Evaluating the Anti-Tumor Efficacy of Lobetyolin(in) in a Xenograft Mouse Model

This protocol is a generalized methodology based on common practices reported in the literature for similar compounds.[2][8]

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies.[5] Allow mice to acclimate for at least one week before the experiment.

  • Cell Culture and Implantation: Culture a relevant human cancer cell line (e.g., gastric cancer MKN-45 or colon cancer HCT-116).[2][5] Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.[8]

  • Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups (n=6-8 per group).

  • Drug Preparation:

    • Vehicle Control: Prepare the vehicle solution (e.g., saline with 0.5% DMSO and 1% Tween 80).

    • Lobetyolin(in) Solution: Prepare the dosing solution fresh daily. For a 20 mg/kg dose in a 20g mouse (0.4 mg/mouse), dissolve the required amount of Lobetyolin(in) in the vehicle. Ensure complete dissolution.

  • Administration: Administer the prepared solutions via intraperitoneal (i.p.) injection once daily for a period of 14-21 days.[8]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor animal health daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Collect blood and major organs for further analysis (e.g., histology, biomarker analysis by Western blot or qPCR for targets like ASCT2).[8]

G General Workflow for In Vivo Dosing and Efficacy Studies cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_acclimation Animal Acclimation tumor_implant Tumor Implantation animal_acclimation->tumor_implant cell_culture Tumor Cell Culture cell_culture->tumor_implant drug_prep Dosing Solution Preparation treatment Daily Dosing (i.p. or oral) drug_prep->treatment randomization Randomization into Treatment Groups tumor_implant->randomization randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Euthanasia & Tissue Collection monitoring->endpoint tumor_analysis Tumor Weight & Volume Analysis endpoint->tumor_analysis biomarker_analysis Biomarker Analysis (e.g., Western, qPCR) endpoint->biomarker_analysis data_analysis Statistical Analysis & Reporting tumor_analysis->data_analysis biomarker_analysis->data_analysis

Workflow for in vivo efficacy studies.

Signaling Pathways

Q7: What is the proposed molecular signaling pathway for Lobetyolin's anti-cancer effect?

The anti-cancer activity of Lobetyolin is linked to its ability to disrupt glutamine metabolism, a pathway often upregulated in cancer cells to support rapid growth.[1][2] The key molecular event is the downregulation of the ASCT2 amino acid transporter, which reduces glutamine uptake. This process is also associated with the p53 tumor suppressor pathway.[4][5]

G Proposed Signaling Pathway of Lobetyolin in Cancer Cells lobetyolin Lobetyolin asct2 ASCT2 Transporter (mRNA & Protein) lobetyolin->asct2 inhibits expression p53 p53 Pathway lobetyolin->p53 modulates glutamine_uptake Glutamine Uptake asct2->glutamine_uptake facilitates metabolism Glutamine Metabolism glutamine_uptake->metabolism fuels proliferation Tumor Cell Proliferation & Growth metabolism->proliferation supports apoptosis Apoptosis p53->proliferation inhibits p53->apoptosis promotes

References

Technical Support Center: Lobetyolinin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lobetyolinin extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of isolating this promising polyacetylene glycoside. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and related polyacetylenes.

Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent challenge in natural product extraction. Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Extraction Method and Solvent Choice: The efficiency of extraction is highly dependent on the method and solvent used. Polar solvents like methanol and ethanol are generally effective for extracting glycosides like this compound.[1] For instance, a reflux technique using methanol has been shown to be efficient for isolating similar compounds.[2][3] Advanced methods like supercritical CO2 extraction with an ethanol co-solvent can also offer higher yields compared to some traditional methods.[4]

  • Extraction Time and Temperature: Prolonged extraction times do not always equate to higher yields and can sometimes lead to degradation.[5] Similarly, while higher temperatures can increase solubility and mass transfer rates, excessive heat can degrade thermally sensitive compounds like polyacetylenes.[6][7] It is crucial to optimize the balance between time and temperature for your specific method.

  • Plant Material Quality: The concentration of this compound can vary significantly depending on the plant part used (leaves may contain higher levels than roots), the geographical origin, and the harvesting time of the Codonopsis pilosula.[8]

  • Incomplete Cell Lysis: Ensure the plant material is finely ground to increase the surface area for solvent penetration and facilitate the release of intracellular contents.

Q2: I am observing significant degradation of my extracted this compound. How can I prevent this?

A2: Polyacetylenes, including this compound, are known to be unstable and susceptible to degradation.[2] Key factors that contribute to degradation are exposure to light, heat, and oxygen.

  • Light Protection: Conduct all extraction and purification steps in low-light conditions or by using amber-colored glassware to prevent photodegradation.[1]

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a low temperature to remove the solvent. For long-term storage, keep the extract at -20°C or -80°C.[1]

  • Oxygen Exclusion: The presence of oxygen can lead to the oxidation of polyacetylenes.[1] Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[1]

  • pH Management: Avoid highly acidic or alkaline conditions during extraction, as they can catalyze the degradation of the glycosidic bond or the polyacetylene chain. Neutral or slightly acidic conditions are generally preferred.[1]

Q3: My final product contains a high level of impurities. What purification strategies are most effective for this compound?

A3: Crude extracts often contain a complex mixture of compounds. Column chromatography is a standard and effective method for purifying this compound.

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase. However, if your compound is unstable on silica, you might consider using a deactivated silica gel or alternative adsorbents like alumina or Florisil.[9]

  • Solvent System Optimization: The choice of the mobile phase is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Test different solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions for separating this compound from other components before running the column.

  • Loading Technique: For compounds with poor solubility in the initial mobile phase, a dry-loading technique can be beneficial. This involves pre-adsorbing the sample onto a small amount of silica gel before loading it onto the column.[10]

Q4: Which extraction method is the best for this compound?

A4: The "best" method depends on your specific requirements, such as yield, purity, processing time, and environmental considerations.

  • Conventional Solvent Extraction (Maceration, Reflux, Soxhlet): These are well-established methods. Reflux with methanol has been shown to be effective.[2][3] However, they can be time-consuming and may require large volumes of organic solvents.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[11][12][13]

  • Supercritical CO2 (SC-CO2) Extraction: This is a "green" technology that uses supercritical carbon dioxide, often with a co-solvent like ethanol, as the extraction fluid.[4] It can offer high selectivity and yield, and the solvent is easily removed.[4][14]

Data on Extraction Methods and Yields

The following tables summarize quantitative data from various studies to help you compare different extraction methods and conditions.

Table 1: Comparison of this compound/Oleoresin Yield with Different Extraction Methods

Extraction MethodPlant MaterialKey ParametersYieldReference
Supercritical CO2 ExtractionCodonopsis pilosula30 MPa, 60°C, 100 min, Ethanol co-solvent0.0786 mg/g[4]
Supercritical CO2 ExtractionCoreopsis tinctoria Nutt.27.5 MPa, 45°C, 3 h3.163% (oleoresin)[14]
Soxhlet ExtractionSpearmint70% Ethanol257.67 mg/g (crude extract)[15]
Supercritical CO2 ExtractionSpearmint60°C, 200 bar, 60 min60.57 mg/g (crude extract)[15]

Table 2: Effect of Temperature on Extraction Yield

Extraction MethodPlant MaterialTemperature (°C)Effect on YieldReference
Pressurized Liquid ExtractionFucus vesiculosus120 - 200Yield increased with temperature, max at 190°C[6]
Supercritical Fluid ExtractionOlive leaves40 - 80Decreasing temperature from 80 to 40°C enhanced yield[5]
Solvent ExtractionRed Grape Skin50 - 100Water at 100°C gave the highest dry extract yield[16]

Experimental Protocols

Here are detailed methodologies for key this compound extraction techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and may require optimization for your specific sample.

  • Sample Preparation: Dry the Codonopsis pilosula plant material (roots or leaves) at a low temperature (e.g., 40-50°C) and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent. A mixture of methanol and water (e.g., 50-100% methanol) is a good starting point.[17] The solid-to-liquid ratio should be optimized, for example, 1:10 to 1:20 g/mL.[17]

    • Place the vessel in an ultrasonic bath.

    • Set the extraction parameters:

      • Temperature: 10-60°C[17]

      • Time: 10-60 minutes[11][13]

      • Ultrasonic Power/Amplitude: 30-90%[17]

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a low temperature (≤ 40°C) to obtain the crude extract.

  • Purification: Proceed with purification of the crude extract using column chromatography.

Protocol 2: Supercritical CO2 (SC-CO2) Extraction of this compound

This method requires specialized equipment. The following is a representative protocol.

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Load the ground plant material into the extraction vessel of the SC-CO2 system.

    • Set the extraction parameters based on optimization studies. Example parameters are:

      • Pressure: 30 MPa[4]

      • Temperature: 60°C[4]

      • CO2 flow rate: 2 L/min[4]

      • Co-solvent: Ethanol at a flow rate of 1 mL/min[4]

      • Extraction time: 100 minutes[4]

  • Fraction Collection: The extract is collected in a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Purification: The collected crude extract can be further purified using column chromatography.

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow raw_material Raw Plant Material (Codonopsis pilosula) grinding Drying & Grinding raw_material->grinding powder Plant Powder grinding->powder extraction Extraction (e.g., UAE, SC-CO2) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation crude_extract->concentration purification Column Chromatography concentration->purification fractions Fraction Collection purification->fractions analysis Analysis (TLC, HPLC) fractions->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for this compound extraction.

Troubleshooting Logic for Low Extraction Yield

troubleshooting_low_yield start Low this compound Yield q1 Is the plant material finely powdered? start->q1 s1 Grind material to a fine powder (40-60 mesh) q1->s1 No q2 Is the extraction solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use polar solvents like Methanol or Ethanol q2->s2 No q3 Are extraction time and temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Optimize time and temperature to prevent degradation q3->s3 No q4 Is there evidence of degradation? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Protect from light, heat, and oxygen. Control pH. q4->s4 Yes end_node Yield Improved q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Enhancing the Bioavailability of Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for Lobetyolinin, this guide extensively utilizes information available for its close structural analog, Lobetyolin. This compound and Lobetyolin are di- and mono-glucosides of lobetyol, respectively[1]. The principles, protocols, and troubleshooting advice provided herein are based on established methods for enhancing the bioavailability of poorly soluble natural glycosides and the specific findings related to Lobetyolin. Researchers should consider this information as a strong foundational starting point for the development and optimization of their own experimental protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound are twofold. Firstly, as a polyacetylene glycoside, it is presumed to have low aqueous solubility, which is a rate-limiting step for absorption in the gastrointestinal tract[2][3]. Secondly, studies on related compounds, including Lobetyolin and Lobetyol, have shown that they undergo extensive first-pass metabolism. These metabolic transformations, which mainly involve oxidation, glucuronidation, and glutathione conjugation, can significantly reduce the amount of active compound reaching systemic circulation[4][5]. A study on Lobetyolin reported an oral bioavailability of only 3.90% in rats when administered as a pure compound[2][6].

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

A2: For poorly soluble compounds like this compound, several formulation strategies can be effective. Lipid-based formulations are particularly promising as they can improve the solubilization of lipophilic drugs and facilitate lymphatic absorption, thereby bypassing first-pass metabolism[1]. Nanotechnology-based approaches, such as the formulation of Solid Lipid Nanoparticles (SLNs), can enhance solubility and stability, leading to better absorption[7]. Other potential strategies include the use of solid dispersions and micronization to increase the surface area for dissolution.

Q3: Are there any known drug interaction pathways I should be aware of when designing my experiments?

A3: While specific drug interaction studies on this compound are scarce, research on the metabolic pathways of the related compound Lobetyol indicates the involvement of cytochrome P450 enzymes, specifically CYP2C19, 1A1, 2C9, and 1A2[5]. Therefore, co-administration of this compound with inhibitors or inducers of these enzymes could potentially alter its pharmacokinetic profile. It is advisable to consider these potential interactions during preclinical study design.

Q4: What is the primary mechanism of action for this compound's reported anticancer effects?

A4: Based on studies of the closely related compound Lobetyolin, the anticancer activity is linked to the inhibition of glutamine metabolism in cancer cells[1]. Lobetyolin has been shown to down-regulate the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), an effect that appears to be governed by the p53 tumor suppressor protein and involves the AKT/GSK3β/c-Myc signaling pathway. This disruption of glutamine uptake leads to cancer cell apoptosis[1].

Troubleshooting Guides

Issue 1: Low and variable drug loading in Solid Lipid Nanoparticle (SLN) formulations.

  • Question: We are trying to encapsulate this compound in SLNs using a hot homogenization method, but the encapsulation efficiency is low and inconsistent. What could be the cause?

  • Answer: This is a common issue when working with crystalline compounds in lipid matrices. Here are a few troubleshooting steps:

    • Lipid Solubility: Ensure that this compound has good solubility in the molten lipid you are using. You may need to screen several different solid lipids (e.g., tristearin, glyceryl monostearate, stearic acid) to find one that can dissolve a sufficient amount of your compound at the working temperature.

    • Lipid:Drug Ratio: Systematically vary the ratio of lipid to this compound. An excessively high drug concentration relative to the lipid can lead to drug expulsion upon cooling and crystallization.

    • Surfactant Concentration: The type and concentration of the surfactant are critical for stabilizing the nanoparticles and preventing drug leakage. Experiment with different surfactants (e.g., Tween 80, Poloxamer 188) and their concentrations to optimize the formulation.

    • Cooling Rate: The rate at which the hot nanoemulsion is cooled can affect the lipid crystallization and drug entrapment. Rapid cooling (e.g., using an ice bath) is generally preferred as it can lead to less ordered lipid crystals, leaving more space for the drug molecules.

Issue 2: Inconsistent results in Caco-2 cell permeability assays.

  • Question: Our Caco-2 permeability assay for a new this compound formulation is giving highly variable results. How can we improve the reliability of this experiment?

  • Answer: Variability in Caco-2 assays often stems from the cell culture conditions and experimental setup. Consider the following:

    • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is paramount. Regularly measure the transepithelial electrical resistance (TEER) of your monolayers to ensure they are confluent and have formed tight junctions before starting the transport experiment. A TEER value of ≥250 Ω cm² is generally considered acceptable[8].

    • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump compounds back into the apical (lumenal) side, reducing the apparent permeability from apical to basolateral. To determine if this compound is a P-gp substrate, you can perform the permeability assay in the presence of a known P-gp inhibitor, such as verapamil[8].

    • Compound Solubility in Buffer: Ensure that your this compound formulation is completely dissolved and stable in the transport buffer at the tested concentration. Precipitation of the compound during the assay will lead to inaccurate permeability measurements.

    • Standardization: Use a consistent cell passage number, seeding density, and culture duration (typically 21 days) for all experiments to ensure the cell monolayers have comparable characteristics.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Lobetyolin in Rats Following Oral Administration

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)Bioavailability (%)Reference
Lobetyolin (pure)1060.1 ± 33.11.0 ± 0.6212.4 ± 172.9253.8 ± 192.62.2 ± 1.1-[9]
Lobetyolin (pure)5079.2 ± 20.30.58 ± 0.20231.1 ± 72.4240.3 ± 75.82.04 ± 0.613.90[6]
C. pilosula Extract50 (Lobetyolin equiv.)73.6 ± 16.50.67 ± 0.29415.7 ± 98.6430.2 ± 103.23.12 ± 0.856.97[6]

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a standard method for preparing SLNs for poorly water-soluble drugs and can be adapted for this compound[10][11].

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Weigh the desired amount of a solid lipid (e.g., tristearin) and this compound. Place them in a beaker and heat to approximately 5-10°C above the melting point of the lipid (e.g., 80°C for tristearin) with continuous stirring until a clear, uniform molten liquid is formed.

    • Aqueous Phase: In a separate beaker, dissolve a surfactant (e.g., Tween 80, 2% w/v) in distilled water. Heat this aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the molten lipid phase under high-speed stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes)[10]. This will form a coarse oil-in-water emulsion. Maintain the temperature throughout this step.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). For optimal results, perform 3-5 homogenization cycles at a pressure of 500-1500 bar[12]. The HPH instrument should be pre-heated to the same working temperature to prevent premature solidification of the lipid.

  • Cooling and SLN Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The rapid cooling facilitates the precipitation of the lipid as solid nanoparticles, encapsulating the drug.

  • Characterization:

    • The resulting SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol describes a standard procedure to evaluate the intestinal permeability of a drug or formulation[13][14].

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium. Seed the cells onto semipermeable filter supports (e.g., Transwell® inserts) at an appropriate density.

    • Maintain the cell cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥250 Ω cm²)[8].

  • Transport Experiment:

    • Wash the cell monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the test solution containing the this compound formulation to the apical (AP) chamber (to measure absorption) or the basolateral (BL) chamber (to measure efflux). Add fresh transport buffer to the opposite chamber (the receiver).

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS[15].

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (μg/mL).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol is based on published studies for Lobetyolin and can be adapted for new this compound formulations[6][9].

  • Animal Acclimatization and Dosing:

    • Use adult male Sprague-Dawley or Wistar rats. Acclimatize the animals for at least one week before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the this compound formulation orally via gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • For analysis, perform a protein precipitation extraction. To a plasma sample (e.g., 50 µL), add an internal standard and a precipitating agent like cold methanol or acetonitrile.

    • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method[15][16].

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and t₁/₂.

Visualizations

Lobetyolinin_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm ASCT2 ASCT2 (Glutamine Transporter) Glutamine_in Glutamine (in) ASCT2->Glutamine_in AKT AKT GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits cMyc->ASCT2 promotes transcription p53 p53 p53->ASCT2 inhibits Apoptosis Apoptosis This compound This compound This compound->AKT inhibits This compound->p53 activates Glutamine_in->Apoptosis inhibition of glutamine metabolism leads to Glutamine_out Glutamine (out) Glutamine_out->ASCT2

Caption: Proposed signaling pathway for this compound's anticancer effects.

SLN_Preparation_Workflow A 1. Prepare Lipid & Aqueous Phases - Dissolve this compound in molten lipid - Dissolve surfactant in water - Heat both to ~80°C B 2. Create Pre-emulsion - Add aqueous phase to lipid phase - Homogenize at high speed (e.g., 10,000 rpm) A->B C 3. High-Pressure Homogenization - Process pre-emulsion through HPH - 3-5 cycles at 500-1500 bar B->C D 4. Cool to Form SLNs - Disperse hot nanoemulsion in ice bath - Gentle stirring until room temperature C->D E 5. Characterization - Particle Size, PDI - Zeta Potential - Encapsulation Efficiency D->E

Caption: Experimental workflow for preparing this compound-loaded SLNs.

Bioavailability_Study_Workflow cluster_0 In-Life Phase cluster_1 Bioanalysis Phase A 1. Animal Dosing - Fast rats overnight - Administer formulation via oral gavage B 2. Serial Blood Sampling - Collect blood at specified time points (e.g., 0-24 hours) A->B C 3. Plasma Preparation - Centrifuge blood to separate plasma - Store plasma at -80°C B->C D 4. Sample Extraction - Protein precipitation with organic solvent C->D E 5. LC-MS/MS Analysis - Quantify this compound concentration D->E F 6. Pharmacokinetic Analysis - Calculate Cmax, Tmax, AUC, etc. E->F

Caption: Workflow for an in vivo bioavailability study in rats.

References

Technical Support Center: Refining HPLC Methods for Lobetyolinin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Lobetyolinin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound separation?

A1: A common starting point for separating this compound is using a reversed-phase HPLC (RP-HPLC) method. A C18 column is the most frequently used stationary phase. The mobile phase typically consists of a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid or acetic acid to improve peak shape.[1][2] Detection is commonly performed using a UV detector at a wavelength of approximately 267-268 nm.[1][2]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing in HPLC is a common issue that can arise from several factors. For a compound like this compound, potential causes include interactions with active sites on the column packing (silanol groups), column overload, or issues with the mobile phase.[3]

  • Silanol Interactions: Acidic silanol groups on the silica backbone of the C18 column can interact with polar functional groups on this compound, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) to the mobile phase.[1][2] The acid protonates the silanol groups, reducing their interaction with the analyte. Using a high-purity silica column can also minimize this effect.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]

    • Solution: Reduce the amount of sample injected onto the column.[3] Dilute your sample and reinject.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column.

    • Solution: Ensure the mobile phase pH is consistent and appropriate for the analysis. For reversed-phase columns, operate within a pH range of 2-8 to avoid damaging the stationary phase.[3]

Q3: I am observing inconsistent retention times for this compound between runs. What should I check?

A3: Fluctuations in retention time can compromise the reliability of your method. The most common culprits are related to the mobile phase composition, the pump, or the column temperature.[4][5]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.[5]

    • Solution: Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Degas the mobile phase to remove dissolved air, which can cause pump problems.[4]

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate and, consequently, variable retention times.[4][6]

    • Solution: Check for any leaks in the system, especially around pump fittings.[4] If you suspect a check valve issue, consult your instrument manual for cleaning or replacement procedures.

  • Column Temperature: The temperature of the column can affect retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.[4]

Troubleshooting Guide

Problem: Poor Resolution Between this compound and Other Components
Possible Cause Suggested Solution Citation
Inadequate Mobile Phase Composition Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.[7]
Incorrect Column Chemistry If optimizing the mobile phase is insufficient, consider a column with a different selectivity (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column).[4]
Suboptimal Flow Rate Decrease the flow rate. This can lead to more efficient separation, although it will increase the run time.[6]
Elevated Column Temperature Lowering the column temperature can sometimes improve the resolution of certain compounds, although it may also increase backpressure.[8]
Problem: Broad Peaks for this compound
Possible Cause Suggested Solution Citation
Contaminated Guard Column or Column Replace the guard column. If the problem persists, the analytical column may need to be flushed with a strong solvent or replaced.[4]
Large Injection Volume or Unsuitable Solvent Reduce the injection volume. Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[9]
Excessive Tubing Length/Diameter Minimize the length and internal diameter of the tubing between the column and the detector to reduce extra-column band broadening.[6]
Leak in the System Check all fittings for leaks, particularly between the column and the detector.[4]

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a synthesis of commonly used methods for the analysis of this compound in plant extracts.[1][2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or DAD detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.5% acetic acid.[2]

    • Solvent B: Acetonitrile.

  • Elution Program: An isocratic elution with a mobile phase composition of Acetonitrile:Water (20:80, v/v) can be used.[2] Alternatively, a gradient elution may provide better separation for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 268 nm.[2]

  • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh the powdered sample (e.g., from Codonopsis root).

    • Extract with a suitable solvent (e.g., methanol) using ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

Table 1: Published HPLC Methods for this compound and Related Compounds
Compound(s) Column Mobile Phase Flow Rate Detection Reference
LobetyolinMetaChem RP-18 (250 mm × 4.6 mm, 5 µm)Acetonitrile-Water (22:78)Not SpecifiedUV at 267 nm[1]
Lobetyolin, Lobetyol, Tangshenoside IAgilent SB-C18 (50 mm × 2.1 mm, 1.8 µm)Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol0.3 mL/minESI-MS[1]
LobetyolinSupelco Discovery C18 (250 mm x 4.6 mm, 5 µm)Acetonitrile-0.5% acetic acid in water (20:80)Not SpecifiedUV at 268 nm[2]
This compound, Lobetyolin, LobetyolNot SpecifiedNot SpecifiedNot SpecifiedUHPLC-Q/TOF-MS[10]

Visualizations

Experimental and Troubleshooting Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Troubleshooting SamplePrep Sample Preparation (Extraction, Filtration) HPLC_Run HPLC Analysis (C18 Column, UV Detection) SamplePrep->HPLC_Run MobilePhasePrep Mobile Phase Preparation (Accurate Mixing, Degassing) MobilePhasePrep->HPLC_Run DataAcquisition Data Acquisition HPLC_Run->DataAcquisition GoodResults Acceptable Results (Good Peak Shape & Resolution) DataAcquisition->GoodResults No Issues BadResults Poor Results (Tailing, Broadening, etc.) DataAcquisition->BadResults Issues Detected? Troubleshoot Troubleshoot Method BadResults->Troubleshoot Troubleshoot->MobilePhasePrep Check Mobile Phase Troubleshoot->HPLC_Run Adjust Parameters (Flow, Temp, etc.)

Caption: General workflow for HPLC analysis and troubleshooting.

Logical Diagram for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting Start Start: Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceSample Reduce sample concentration/ injection volume CheckOverload->ReduceSample Yes CheckMobilePhase Is the mobile phase pH appropriate? Does it contain an acid modifier? CheckOverload->CheckMobilePhase No End Problem Resolved ReduceSample->End AdjustMobilePhase Add 0.1% Formic Acid or 0.5% Acetic Acid to mobile phase CheckMobilePhase->AdjustMobilePhase No CheckColumn Is the column old or contaminated? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase->End FlushColumn Flush or replace the column CheckColumn->FlushColumn Yes CheckColumn->End No FlushColumn->End

Caption: Decision tree for troubleshooting peak tailing issues.

References

Addressing off-target effects of Lobetyolinin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address and mitigate the potential off-target effects of Lobetyolinin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for this compound?

A1: The primary anticancer mechanism of this compound (LBT) is the downregulation of glutamine metabolism.[1][2][3][4] It achieves this by reducing both the mRNA and protein expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2).[1][2][3] This action is dependent on the tumor suppressor protein p53.[1][2][4]

Q2: I am observing activation of the MAPK pathway in my experiment. Is this a known effect of this compound?

A2: Yes, in some cancer cell lines, such as MKN45 human gastric cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the activation of the MAPK pathway.[1][2] This can be considered a potential off-target or parallel effect, depending on your primary research question.

Q3: My results indicate a reduction in oxidative stress. Is this an expected off-target effect?

A3: Yes, this compound and its parent compound, lobetyol, are known to have antioxidant properties.[1][4] this compound has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in the production of uric acid and reactive oxygen species.[1][4] This is a distinct off-target effect from its primary role in glutamine metabolism.

Q4: Could this compound be interacting with other compounds in my experiment or cell culture medium?

A4: It is possible. This compound and related polyacetylenes undergo extensive metabolism in vivo through oxidation, glucuronidation, and glutathione conjugation.[5] These processes involve several cytochrome P450 enzymes (CYP2C19, 1A1, 2C9, and 1A2).[5] If your experimental system (e.g., primary cells, in vivo models) has active CYP enzymes, or if you are co-administering other drugs, there is a potential for metabolic interactions.

Q5: Are there other potential off-target proteins I should be aware of due to structural similarities of this compound to other compounds?

A5: While not directly demonstrated for this compound, structurally related polyacetylenes are known to interact with other proteins.[2] These potential off-target candidates include Heat shock protein 90 (Hsp90), Aldehyde dehydrogenase-2 (ALDH2), and the efflux transporter BCRP/ABCG2.[2] If your experimental observations are inconsistent with ASCT2 downregulation, investigating these potential interactions may be warranted.

Troubleshooting Guides

Problem: I'm observing high cytotoxicity at concentrations expected to specifically inhibit glutamine metabolism.

  • Question: Why is this compound more cytotoxic than expected in my cell line?

  • Answer: There are several possibilities:

    • Concentration: Small molecule inhibitors can become less specific and engage more off-targets at higher concentrations. It is recommended to use the lowest concentration possible that elicits the desired on-target effect and to perform dose-response experiments to identify an optimal window.[6] In general, inhibitors effective only at concentrations greater than 10 μM are more likely to have non-specific effects.[6]

    • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to one of this compound's off-target effects (e.g., MAPK pathway modulation, inhibition of xanthine oxidase).

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Always run a vehicle-only control.[6]

Problem: My experimental results are inconsistent or difficult to reproduce.

  • Question: How can I confirm that my observed phenotype is a direct result of this compound's on-target activity?

  • Answer: To ensure the specificity of your results, a multi-pronged approach involving rigorous controls is essential:

    • Dose-Dependence: A true on-target effect should show a clear dose-dependent relationship.[6]

    • Negative Controls: If available, use a structurally similar but inactive analog of this compound. This helps to rule out effects caused by the chemical scaffold itself rather than specific target engagement.[6]

    • Rescue Experiments: If possible, perform a rescue experiment. For example, if this compound's effect is due to glutamine uptake inhibition, supplementing the media with a downstream metabolite might rescue the phenotype.

Data Presentation

Table 1: Summary of this compound's On-Target and Potential Off-Target Activities

Target/ActivityClassificationCellular ProcessEffective Concentration RangeReference
ASCT2 (SLC1A5) On-Target Glutamine Transport10-40 µM (in vitro)[1][2]
p53 PathwayOn-Target (Upstream) Gene RegulationNot specified[1][2][4]
MAPK PathwayOff-Target / ParallelCell Cycle, ApoptosisNot specified[1][2]
Xanthine Oxidase (XO)Off-TargetOxidative StressNot specified[1][4]
CardioprotectionOff-TargetAnti-arrhythmicNot specified[1][2]
Hsp90, ALDH2, BCRPPotential Off-TargetProtein Folding, Metabolism, EffluxNot specified[2]

Experimental Protocols

Protocol 1: Validating On-Target ASCT2 Downregulation via RT-qPCR
  • Cell Seeding: Plate your cells of interest at a density that will ensure they are in a logarithmic growth phase at the time of harvest (typically 60-80% confluency).

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix using a SYBR Green master mix.

    • Add primers for the ASCT2 gene (SLC1A5) and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of ASCT2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in ASCT2 mRNA confirms on-target activity.

Protocol 2: Orthogonal Control using siRNA against ASCT2
  • siRNA Transfection:

    • Seed cells to be 30-50% confluent on the day of transfection.

    • Transfect cells with a validated siRNA targeting ASCT2 (SLC1A5) and a non-targeting scramble siRNA control using a suitable lipid-based transfection reagent, following the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Phenotypic Assay: Perform the same functional assay where you observed the phenotype with this compound (e.g., cell proliferation assay, apoptosis assay).

  • Validation of Knockdown: In parallel, harvest cells from a replicate plate to confirm ASCT2 knockdown at the mRNA (Protocol 1) and/or protein (Western Blot) level.

  • Analysis: Compare the phenotype of the ASCT2 siRNA-treated cells to the scramble control and the this compound-treated cells. If the phenotype is similar, it strongly supports that the effect is mediated by ASCT2 inhibition.

Mandatory Visualizations

Lobetyolinin_Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways LBT This compound p53 p53 LBT->p53 Modulates MAPK MAPK Pathway LBT->MAPK Activates XO Xanthine Oxidase LBT->XO Inhibits ASCT2 ASCT2 (SLC1A5) Expression p53->ASCT2 downregulates Gln_Metabolism Glutamine Metabolism ASCT2->Gln_Metabolism Apoptosis_On Apoptosis Gln_Metabolism->Apoptosis_On Apoptosis_Off Apoptosis MAPK->Apoptosis_Off ROS ROS Production XO->ROS

Caption: On-target and potential off-target signaling pathways of this compound.

Troubleshooting_Workflow start Unexpected Result Observed (e.g., high toxicity, inconsistent data) q1 Is the effect dose-dependent? start->q1 a1_no Result may be an artifact or non-specific effect. Re-evaluate. q1->a1_no No q2 Does an orthogonal control (e.g., ASCT2 siRNA) mimic the phenotype? q1->q2 Yes a2_yes Phenotype is likely ON-TARGET. (Mediated by ASCT2) q2->a2_yes Yes q3 Investigate potential OFF-TARGET effects. q2->q3 No q4 Check for known off-targets: MAPK, XO, etc. q3->q4 q5 Consider cytotoxicity assay and solvent controls. q3->q5

Caption: Workflow for troubleshooting unexpected experimental results with this compound.

Control_Experiment_Logic cluster_input Phenotype Observed Phenotype LBT This compound Treatment LBT->Phenotype Causes Vehicle Vehicle Control Vehicle->Phenotype Does NOT Cause Orthogonal Orthogonal Control (e.g., ASCT2 siRNA) Orthogonal->Phenotype Recapitulates Inactive Inactive Analog Control Inactive->Phenotype Does NOT Cause

Caption: Logical relationships for designing robust control experiments.

References

Technical Support Center: Optimizing Cell Culture Conditions for Lobetyolinin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments with Lobetyolinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyacetylene glycoside, and its analogue Lobetyolin (LBT) is primarily isolated from the roots of Codonopsis pilosula.[1][2][3] In cancer research, Lobetyolin has been shown to induce apoptosis (programmed cell death) by down-regulating glutamine metabolism.[1][2][3] It achieves this by reducing the mRNA and protein expression of the amino acid transporter ASCT2.[1][2][3] This inhibitory effect on glutamine uptake is often dependent on the p53 tumor suppressor protein and can involve the modulation of the AKT/GSK3β/c-Myc signaling pathway.[4][5]

Q2: In which cancer cell lines has this compound or its analogues shown efficacy?

A2: The anticancer effects of this compound and its related compounds have been observed in several cancer cell lines, including:

  • Gastric cancer cells (MKN-45 and MKN-28).[4][5]

  • Colon cancer cells (HCT-116).[6]

  • Prostate cancer cells (PC-3).[7]

  • Lung cancer cells (MSTO-211H and NCI-H292).[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[7] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a 50 mg/mL stock solution can be prepared.[7][8] To enhance solubility, you can warm the tube at 37°C and use an ultrasonic bath for a short period.[7] The stock solution should be stored at -20°C and protected from light.[7] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the typical working concentrations and incubation times for this compound treatment?

A4: The effective concentration and incubation time of this compound can vary depending on the cell line and the specific assay. Based on published studies, a common concentration range is 10-40 µM for a 24-hour incubation period.[3][6] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Troubleshooting Guide

Issue 1: Unexpectedly high or low cell viability in the MTT assay.

  • Possible Cause 1: Incorrect this compound concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Test a wide range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal range for your experiments.[6]

  • Possible Cause 2: Issues with the MTT assay itself.

    • Solution: Ensure that the formazan crystals are fully dissolved before reading the absorbance.[9] Also, check for interference from serum or phenol red in the culture medium by including appropriate background controls (medium with MTT but no cells).[9]

  • Possible Cause 3: Cell seeding density is not optimal.

    • Solution: The relationship between cell number and the signal produced in a viability assay is linear only within a certain range. It is important to establish this linear range for your cell type to ensure accurate quantification of proliferation. Plate a serial dilution of your cells and perform the MTT assay to determine the optimal seeding density.

Issue 2: Difficulty in dissolving this compound.

  • Possible Cause: Poor quality or hydrated DMSO.

    • Solution: Use fresh, anhydrous, cell culture-grade DMSO. Moisture-absorbing DMSO can reduce the solubility of compounds.[8]

  • Possible Cause: Precipitation in culture medium.

    • Solution: When diluting the DMSO stock solution into your aqueous culture medium, do so by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion. Avoid adding aqueous solutions directly to the concentrated DMSO stock.

Issue 3: Inconsistent results in apoptosis assays.

  • Possible Cause: Sub-optimal treatment conditions.

    • Solution: The induction of apoptosis is both time- and dose-dependent. Optimize the concentration of this compound and the incubation time to capture the desired apoptotic events. A time-course experiment (e.g., 12, 24, 48 hours) can be very informative.

  • Possible Cause: Incorrect staining procedure.

    • Solution: For Annexin V-FITC/PI staining, ensure that the cells are handled gently to avoid mechanical damage that could lead to false-positive PI staining. Wash the cells with cold PBS and use the appropriate binding buffer as per the manufacturer's protocol.[6]

Quantitative Data Summary

Table 1: Effective Concentrations of Lobetyolin in Different Cancer Cell Lines

Cell LineAssayConcentration RangeIncubation TimeObserved EffectReference
HCT-116 (Colon Cancer)MTT Assay10, 20, 40 µM24 hoursSignificant suppression of cell proliferation[6]
MKN-45 (Gastric Cancer)MTT AssayNot specifiedNot specifiedInhibition of cell growth[3]
MKN-28 (Gastric Cancer)MTT AssayConcentration-dependent24 hoursSuppressed proliferative capacity[4][5]
PC-3 (Prostate Cancer)Cell ViabilityIC50 of 5.73 µMNot specifiedImpaired proliferation[7]
MSTO-211H (Lung Cancer)CytotoxicityIC50 of 11.7 µMNot specifiedMild cytotoxic potency[3]
NCI-H292 (Lung Cancer)CytotoxicityIC50 of 9.6 µMNot specifiedMild cytotoxic potency[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 1, 5, 10, 20, 40, 80 µM) and a vehicle control (medium with the same percentage of DMSO).[6]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.[6]

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the optimized incubation time.

  • Cell Harvesting: Gently harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 500 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.[4][6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of ASCT2 and Signaling Proteins
  • Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ASCT2, p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[4]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Lobetyolinin_Signaling_Pathway This compound This compound ASCT2 ASCT2 Transporter This compound->ASCT2 inhibits AKT AKT This compound->AKT modulates p53 p53 This compound->p53 modulates Glutamine Glutamine Uptake ASCT2->Glutamine mediates Metabolism Glutamine Metabolism Glutamine->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis inhibition leads to GSK3b GSK3β AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc inhibits cMyc->ASCT2 promotes expression p53->ASCT2 downregulates

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Treat Cells with this compound (and Vehicle Control) A->C B Seed Cells in Appropriate Culture Vessel B->C D Incubate for Optimized Time Period C->D E Perform Downstream Assays D->E F Cell Viability (MTT Assay) E->F G Apoptosis (Annexin V/PI Staining) E->G H Protein Expression (Western Blot) E->H

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Flowchart Start Inconsistent/Unexpected Results Q1 Are you using fresh, anhydrous DMSO? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you optimized the concentration and incubation time? A1_Yes->Q2 Sol1 Prepare fresh stock solution with high- quality DMSO. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the cell seeding density optimized? A2_Yes->Q3 Sol2 Perform dose-response and time-course experiments. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review Assay-Specific Troubleshooting A3_Yes->End Sol3 Determine the linear range of your cell viability assay. A3_No->Sol3

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Synthesis of Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lobetyolinin. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common challenges in the synthesis of this compound, a complex polyacetylene glycoside. The synthesis is conceptually broken down into two major stages: the construction of the polyacetylene aglycone, Lobetyol, and its subsequent glycosylation to yield this compound.

Part 1: Synthesis of the Polyacetylene Aglycone (Lobetyol)

Question 1: I am experiencing low yields during the coupling reactions to form the polyacetylene backbone of Lobetyol. What are the common causes and how can I improve the yield?

Answer:

Low yields in polyacetylene synthesis, particularly in coupling reactions like the Cadiot-Chodkiewicz or similar cross-coupling reactions, are a frequent challenge. Several factors can contribute to this issue:

  • Instability of Polyynes: Polyacetylene chains are inherently unstable and can be prone to decomposition or polymerization, especially when exposed to air, light, or heat.[1] It is crucial to work under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.

  • Catalyst Activity: The efficiency of palladium and copper catalysts used in coupling reactions is critical. Ensure your catalyst is not deactivated. Using freshly opened or properly stored catalysts is recommended. The choice of ligands for the metal catalyst can also significantly impact the reaction outcome.

  • Protecting Groups: The choice and stability of protecting groups on hydroxyl functionalities are paramount.[2][3] Incomplete protection or premature deprotection can lead to unwanted side reactions. For hydroxyl groups, silyl ethers like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are commonly employed due to their stability under coupling conditions and their selective removal later in the synthesis.

  • Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can all influence the yield. Optimization of these parameters is often necessary for a specific substrate.

Troubleshooting Workflow for Low Coupling Yields

Caption: Troubleshooting workflow for low yields in polyacetylene coupling reactions.

Question 2: I am observing the formation of significant amounts of homocoupled byproducts instead of the desired cross-coupled product. How can I minimize this?

Answer:

The formation of homocoupled products is a common side reaction in cross-coupling methodologies. To favor the desired cross-coupling reaction, consider the following strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the two coupling partners. A slow addition of one of the components can help maintain a low concentration of that reactant, thereby disfavoring its homocoupling.

  • Choice of Catalyst and Ligands: The ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands may improve selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling to a greater extent than the rate of cross-coupling, thus improving the product ratio.

ParameterRecommendation for Minimizing Homocoupling
Stoichiometry Slow addition of the more reactive coupling partner.
Catalyst System Screen different palladium/copper catalyst systems and ligands.
Temperature Attempt the reaction at a lower temperature.

Table 1: Strategies to Minimize Homocoupling Byproducts.

Part 2: Glycosylation of Lobetyol to form this compound

Question 3: The glycosylation of my protected Lobetyol aglycone is resulting in a low yield of the desired β-glycoside. What factors influence the yield and stereoselectivity of this reaction?

Answer:

Glycosylation is a notoriously challenging transformation, and achieving high yield and stereoselectivity, particularly for the formation of a β-glycosidic linkage with a complex alcohol like Lobetyol, requires careful optimization.

  • Glycosyl Donor: The choice of the glycosyl donor is critical. Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The reactivity of the donor must be matched with the nucleophilicity of the acceptor (the Lobetyol aglycone).

  • Promoter/Activator: The promoter used to activate the glycosyl donor plays a key role in the reaction's success. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common promoter for glycosyl trichloroacetimidates. The nature and amount of the promoter can significantly affect the yield and stereochemistry.

  • Protecting Groups on the Glycosyl Donor: The protecting groups on the sugar moiety have a profound effect on the stereochemical outcome. A participating group (e.g., an acetyl or benzoyl group) at the C2 position of the glucose donor will typically favor the formation of the 1,2-trans product, which in the case of glucose, is the desired β-glycoside. This is due to the formation of a cyclic intermediate that blocks the α-face from nucleophilic attack.

  • Solvent Effects: The solvent can influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation. Nitrile solvents like acetonitrile can sometimes favor the formation of β-glycosides.

  • Steric Hindrance: The steric bulk around the hydroxyl group of the Lobetyol aglycone can hinder the approach of the glycosyl donor, leading to lower yields. It may be necessary to use a less sterically demanding protecting group on the aglycone if this is a significant issue.

Logical Relationship for Achieving Stereoselective Glycosylation

G cluster_0 Factors Influencing Glycosylation cluster_1 Desired Outcome A Glycosyl Donor (e.g., Trichloroacetimidate) F High Yield of β-Lobetyolinin A->F B Promoter (e.g., TMSOTf) B->F C C2-Participating Group (e.g., Acetyl) C->F Directs β-selectivity D Solvent (e.g., Acetonitrile) D->F E Acceptor Nucleophilicity (Lobetyol derivative) E->F

Caption: Key factors influencing the yield and stereoselectivity of this compound synthesis.

Question 4: I am struggling with the purification of the final this compound product. It seems to be unstable on silica gel. What are some alternative purification strategies?

Answer:

The purification of polyacetylene glycosides can indeed be challenging due to their potential instability on acidic stationary phases like silica gel.

  • Neutralized Silica Gel: If silica gel chromatography is to be used, it is advisable to use silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system. This can help to prevent the decomposition of the acid-sensitive polyacetylene and glycosidic bond.

  • Alternative Stationary Phases: Consider using alternative stationary phases for chromatography, such as alumina (neutral or basic), or C18-functionalized silica for reverse-phase chromatography.

  • Size Exclusion Chromatography (SEC): For removing high molecular weight impurities or for separating compounds with significant size differences, size exclusion chromatography can be a mild and effective technique.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative HPLC, particularly with a C18 reverse-phase column, is often the method of choice. A variety of solvent systems, such as acetonitrile/water or methanol/water, can be employed.

Purification MethodAdvantagesPotential Issues
Neutralized Silica Gel Chromatography Readily available, cost-effective.May still cause some degradation.
Reverse-Phase Chromatography (C18) Good for polar compounds, mild conditions.May require specialized equipment (prep-HPLC).
Alumina Chromatography Can be used in basic or neutral form.Can have different selectivity compared to silica.
Size Exclusion Chromatography Very mild, separates by size.Lower resolution for similar-sized molecules.

Table 2: Comparison of Purification Methods for this compound.

Experimental Protocols

Protocol 1: Cadiot-Chodkiewicz Coupling

This protocol describes a general procedure for the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.

  • To a solution of the 1-haloalkyne (1.0 eq) in a suitable solvent (e.g., THF or methanol, degassed) under an argon atmosphere, add the copper(I) catalyst (e.g., CuI, 0.05 eq) and a suitable amine base (e.g., diethylamine or butylamine, 2.0 eq).

  • To this mixture, add a solution of the terminal alkyne (1.2 eq) in the same solvent dropwise over a period of 1-2 hours at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stereoselective Glycosylation using a Trichloroacetimidate Donor

This protocol outlines a general method for the β-glycosylation of an alcohol using a glucose-derived trichloroacetimidate donor with a participating group at the C2 position.

  • To a solution of the protected Lobetyol aglycone (the acceptor, 1.2 eq) and the glycosyl trichloroacetimidate donor (1.0 eq) in anhydrous dichloromethane under an argon atmosphere at -40 °C, add activated molecular sieves (4 Å).

  • Stir the mixture for 30 minutes.

  • Add a solution of the promoter, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq), in anhydrous dichloromethane dropwise.

  • Allow the reaction to stir at -40 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the addition of triethylamine.

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on neutralized silica gel to afford the protected this compound.

Disclaimer: These protocols are generalized and may require significant optimization for the specific synthesis of this compound. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Troubleshooting Inconsistent Results in Lobetyolinin Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Lobetyolinin assays. The information is designed to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I seeing significant batch-to-batch variation in my this compound quantification?

Inconsistent quantification of this compound across different batches of plant material or extracts is a common challenge. This variability can often be attributed to the natural diversity of phytochemical content in medicinal plants.

Troubleshooting Guide:

Potential Cause Recommended Solution
Raw Material Variability Source certified and standardized Codonopsis Radix material whenever possible. Document the species, geographical origin, and harvest time for each batch.[1]
Inconsistent Extraction Standardize the extraction protocol. Key parameters to control include solvent type (e.g., ethanol, methanol), solvent-to-solid ratio, extraction time, and temperature.[1]
Sample Storage and Handling Store extracts and isolated compounds in airtight, light-protected containers at low temperatures (-20°C or below) to prevent degradation. Many bioactive compounds are sensitive to light, heat, moisture, and oxygen.[1][2]
FAQ 2: My this compound peak in HPLC/LC-MS is showing tailing or splitting. What could be the cause?

Poor peak shape in chromatographic assays can lead to inaccurate quantification. This issue often points to problems with the analytical column, mobile phase, or sample preparation.

Troubleshooting Guide:

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
FAQ 3: I'm observing lower-than-expected bioactivity in my cell-based assays. Could the this compound be degrading?

This compound, like other polyacetylenes, can be susceptible to degradation, which would reduce its biological activity.

Troubleshooting Guide:

Potential Cause Recommended Solution
Instability in Assay Medium Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. Consider preparing fresh solutions for each experiment.
Solvent Effects High concentrations of solvents like DMSO can be toxic to cells and may interfere with the assay. Ensure the final solvent concentration is within a tolerable range for your cell line (typically <0.5%).[3]
Metabolic Conversion Be aware that this compound can be metabolized by cells into other compounds, which may have different activities.[4][5] Consider shorter incubation times or the use of metabolic inhibitors to investigate this.
FAQ 4: My results are not reproducible between experiments performed on different days. What should I check?

Inter-day variability can be frustrating. A systematic approach to identifying the source of the inconsistency is crucial.

Troubleshooting Workflow:

G A Inconsistent Inter-Day Results B Check Instrument Performance (Calibration, System Suitability) A->B Is the instrument performing as expected? C Review Reagent Preparation (Freshness, Correct Concentrations) A->C Were all reagents prepared correctly and consistently? D Verify Standard Curve (Linearity, R² value) A->D Is the standard curve reliable? E Examine Environmental Factors (Temperature, Humidity) A->E Are environmental conditions stable? F Consistent Results Achieved B->F C->F D->F E->F

Caption: Troubleshooting workflow for inter-day variability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a general guideline based on methods used for Lobetyolin and related compounds from Codonopsis Radix.[6][7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and water are commonly used. A typical gradient might be Acetonitrile:Water (22:78).[6] Isocratic elution can also be employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 267 nm.[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

Sample Preparation for HPLC Analysis
  • Plant Material: Accurately weigh and grind the dried Codonopsis Radix to a fine powder.

  • Extraction: Extract the powder with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux.

  • Filtration: Filter the extract through a 0.45 µm membrane filter before injection.

Signaling Pathway

Lobetyolin, a related compound, has been shown to induce apoptosis by downregulating glutamine metabolism through the p53/ASCT2 signaling pathway.[3][8][9][10] It is plausible that this compound may interact with similar pathways.

G This compound This compound p53 p53 This compound->p53 modulates ASCT2_mRNA ASCT2 mRNA & Protein Expression p53->ASCT2_mRNA downregulates Glutamine_Metabolism Glutamine Metabolism ASCT2_mRNA->Glutamine_Metabolism reduces Apoptosis Apoptosis Glutamine_Metabolism->Apoptosis induces Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of Lobetyolin, which can serve as a starting point for developing and troubleshooting this compound assays.

ParameterValueReference
Linear Range (LC-MS/MS) 1.0–500 ng/mL[11]
Precision (%RSD) <15%[11]
Accuracy (%RE) Within ±15%[11]
Recovery 87.0% to 95.6%[11]
Content in Radix Codonopsis 0.035–1.314 mg/g[6]

References

Strategies for Enhancing Lobetyolinin Detection Sensitivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Lobetyolinin, achieving high sensitivity in detection is crucial for accurate quantification and understanding its pharmacological effects. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound detection?

A1: The most prevalent methods for the detection and quantification of this compound and related polyacetylene glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4] UPLC-MS/MS is generally favored for its higher sensitivity and selectivity.

Q2: What is the structural difference between Lobetyolin and this compound?

A2: this compound is a diglycoside of lobetyol, meaning it has two sugar molecules attached, while lobetyolin is a monoglycoside with only one sugar molecule. This structural difference impacts their polarity and, consequently, their chromatographic behavior and mass spectrometric fragmentation.

Q3: How can I improve the sensitivity of my this compound detection using LC-MS/MS?

A3: To enhance sensitivity in LC-MS/MS analysis, consider the following:

  • Optimize Ionization Source Parameters: Fine-tune the capillary voltage, source temperature, and gas flow rates to maximize the generation of the desired precursor ion.

  • Select Appropriate Adducts: Sodium adducts ([M+Na]+) often provide a more stable and abundant precursor ion for polyacetylene glycosides compared to protonated molecules ([M+H]+).[1][5]

  • Optimize Collision Energy: Perform a collision energy ramp to determine the optimal energy for generating the most abundant and specific product ions.

  • Use a High-Efficiency Column: A column with smaller particle size (e.g., sub-2 µm) can improve peak shape and signal-to-noise ratio.

  • Employ Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples, reducing matrix effects and improving sensitivity.

Q4: Are there any known stability issues with this compound?

A4: Polyacetylene compounds can be susceptible to degradation under certain conditions. It is advisable to protect samples from light and elevated temperatures. For long-term storage, keeping samples at -80°C is recommended.[6] Studies on the related compound lobetyol have shown it to have good metabolic stability in liver microsomes.[3][4] However, the stability of this compound in various biological matrices should be experimentally verified.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization of this compound. 2. Inefficient fragmentation in the mass spectrometer. 3. Matrix suppression effects from co-eluting compounds. 4. Degradation of the analyte during sample preparation or storage.1. Optimize ESI source parameters. Test for and select the most abundant adduct ion (e.g., [M+Na]+).[1][5] 2. Optimize collision energy for the specific precursor-to-product ion transition. 3. Improve sample clean-up using SPE. Modify the chromatographic gradient to better separate this compound from interfering matrix components. 4. Ensure samples are processed and stored under appropriate conditions (e.g., protected from light, low temperature).
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload. 3. Presence of a void at the column inlet. 4. Inappropriate mobile phase pH.1. Use a column with a highly inert stationary phase or end-capping. Add a small amount of a competing base to the mobile phase. 2. Reduce the injection volume or dilute the sample.[7] 3. Replace the column. Use a guard column to protect the analytical column.[7] 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. Instability of the analyte in the prepared samples.1. Standardize and automate the sample preparation workflow where possible. Use an internal standard. 2. Perform regular system suitability tests to monitor instrument performance. 3. Analyze samples as soon as possible after preparation or store them under validated stable conditions.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the mobile phase or LC system.1. Optimize the autosampler wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Use high-purity solvents and additives. Regularly flush the LC system.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Lobetyolin and related compounds from various studies to provide a benchmark for expected sensitivity. Data for this compound is limited, highlighting the need for further method development for this specific compound.

AnalyteMethodMatrixLODLOQReference
LobetyolinUPLC-MS/MSRat Plasma-1.0 ng/mL[1]
LobetyolinUPLC-MS/MSRat Plasma-0.46 ng/mL
LobetyolinHPLC-UVCodonopsis Radix7.2 ng (on column)-
LuteolinHPLC-DADYinzhihuang preparations0.0015 µg0.0051 µg[8]
LuteolinHPLC-MS/MSCephalaria species0.7 ppb3.5 ppb[8]

Experimental Protocols

Detailed Protocol for UPLC-MS/MS Detection of Lobetyolin in Rat Plasma

This protocol is adapted from a validated method for the pharmacokinetic study of Lobetyolin.[1]

1. Sample Preparation:

  • To 50 µL of rat plasma, add 25 µL of internal standard (IS) working solution (e.g., Syringin at 50 ng/mL).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to an HPLC vial.

  • Inject 3 µL into the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: Thermo ODS C18 (50 mm × 2.1 mm, 5 µm)

  • Mobile Phase: 0.1% aqueous formic acid and methanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Run Time: 2 minutes

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Vaporizer Temperature: 400 °C

  • Sheath Gas Pressure: 50 arbitrary units

  • Auxiliary Gas Pressure: 10 arbitrary units

  • Collision Gas: Argon at 1.5 mTorr

  • MRM Transitions:

    • Lobetyolin: m/z 419.3 [M+Na]+ → 203.1

    • Syringin (IS): m/z 394.9 [M+Na]+ → 231.9

  • Collision Energy:

    • Lobetyolin: 25 eV

    • Syringin (IS): 27 eV

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Plasma add_is Add 25 µL IS plasma->add_is add_meoh Add 200 µL Cold Methanol add_is->add_meoh vortex Vortex 3 min add_meoh->vortex centrifuge Centrifuge 10,000 rpm, 5 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 3 µL supernatant->injection uplc UPLC Separation injection->uplc msms MS/MS Detection uplc->msms data Data Acquisition msms->data

Caption: UPLC-MS/MS Experimental Workflow for Lobetyolin Detection.

troubleshooting_logic start Low Signal Intensity check_ionization Check Ionization Source Parameters start->check_ionization check_fragmentation Optimize Collision Energy start->check_fragmentation check_matrix Investigate Matrix Effects start->check_matrix end Sensitivity Improved check_ionization->end check_fragmentation->end improve_cleanup Improve Sample Clean-up (SPE) check_matrix->improve_cleanup modify_hplc Modify HPLC Gradient check_matrix->modify_hplc improve_cleanup->end modify_hplc->end

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Technical Support Center: Optimizing Parameters for Lobetyolinin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Lobetyolinin.

Frequently Asked Questions (FAQs)

Q1: What is the typical ionization behavior of this compound in mass spectrometry?

A1: Based on studies of structurally similar polyacetylene glycosides like Lobetyolin, this compound is expected to ionize efficiently using electrospray ionization (ESI). In positive ion mode, it readily forms adducts, particularly with sodium ([M+Na]⁺).[1][2][3][4]

Q2: What are the recommended precursor and product ions for MRM/SRM analysis of this compound?

Q3: What are the general starting parameters for an LC-MS/MS method for this compound?

A3: A good starting point for developing an LC-MS/MS method for this compound can be adapted from established methods for Lobetyolin.[1][2][4] A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water with a formic acid modifier is a common choice.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

  • Possible Cause: Inefficient ionization or incorrect ESI source parameters.

  • Troubleshooting Steps:

    • Confirm Ionization Mode: Ensure the mass spectrometer is operating in positive ion mode to detect the [M+Na]⁺ adduct.

    • Optimize Source Parameters: Systematically adjust the capillary voltage, nebulizer pressure, and drying gas flow rate and temperature to maximize the signal of the precursor ion.[5][6] A design of experiments (DOE) approach can be efficient in finding the optimal settings.[5]

    • Check for Sodium Adduct Formation: Ensure sufficient sodium ions are present in the mobile phase or sample to promote the formation of the [M+Na]⁺ adduct. A small amount of sodium formate or sodium acetate can be added to the mobile phase if necessary.

    • Sample Preparation: Evaluate the sample extraction and preparation method to ensure this compound is not being lost or degraded.

    • Instrument Maintenance: Check for leaks in the LC or MS system and ensure routine maintenance, such as cleaning the ion source, has been performed.[7][8]

Issue 2: High Background Noise or Matrix Effects

  • Possible Cause: Co-eluting matrix components suppressing the ionization of this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering compounds.[9]

    • Optimize Sample Preparation: Employ a more selective sample preparation technique, such as solid-phase extraction (SPE), to remove matrix components.

    • Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects. If one is not available, a structurally similar compound can be used.[1]

    • Post-Column Infusion: To diagnose ion suppression, perform a post-column infusion experiment to identify regions of the chromatogram where suppression occurs.[9]

Issue 3: In-source Fragmentation

  • Possible Cause: The electrospray ionization source conditions are too harsh, causing this compound to fragment before entering the mass analyzer.

  • Troubleshooting Steps:

    • Reduce Source Energy: Lower the in-source collision energy (if applicable on your instrument) and other source voltages.[10][11]

    • Optimize Temperatures: Decrease the vaporizer and ion transfer tube temperatures to reduce thermal degradation.[10]

    • Gentle Ionization: Ensure that the overall source conditions are optimized for generating intact precursor ions rather than fragments.[11]

Experimental Protocols & Data

Table 1: LC-MS/MS Parameters for the Analysis of Lobetyolin (Adaptable for this compound)
ParameterValueReference
LC System
ColumnThermo ODS C18[1][2]
Mobile Phase0.1% aqueous formic acid-methanol (50:50, v/v)[1][2]
Flow Rate0.4 mL/min[1][2]
Elution ModeIsocratic[1][2]
MS System
Ionization ModePositive ESI[1][2]
Monitored Transitionm/z 419.3 [M+Na]⁺ → m/z 203.1[1][2]
Internal StandardSyringin (m/z 394.9 [M+Na]⁺ → m/z 231.9)[1]
Detailed Method for Product Ion Scan (To be performed for this compound)
  • Prepare a standard solution of this compound in an appropriate solvent (e.g., methanol).

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to positive ESI mode and perform a full scan to identify the [M+Na]⁺ precursor ion of this compound.

  • Select the identified precursor ion for fragmentation.

  • Perform a product ion scan by ramping the collision energy to observe the fragmentation pattern and identify the most abundant and stable product ions.

  • Use the identified precursor and product ions to set up the MRM/SRM method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS MS Detection (+ESI, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow Start Low Signal Intensity? CheckIonization Check Ionization Mode (+ESI) Start->CheckIonization Yes OptimizeSource Optimize Source Parameters CheckIonization->OptimizeSource CheckAdducts Ensure Na+ Adduct Formation OptimizeSource->CheckAdducts ImproveSamplePrep Improve Sample Preparation CheckAdducts->ImproveSamplePrep CheckLeaks Check for System Leaks ImproveSamplePrep->CheckLeaks Resolved Signal Restored CheckLeaks->Resolved

Caption: Troubleshooting low signal intensity.

metabolic_pathways This compound This compound Oxidation Oxidation This compound->Oxidation Glucuronidation Glucuronidation This compound->Glucuronidation Glutathione Glutathione Conjugation This compound->Glutathione

Caption: Known metabolic pathways of this compound.[12][13]

References

Addressing batch-to-batch variability of Lobetyolinin extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in Lobetyolinin extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a polyacetylene compound.[1] It is primarily extracted from the roots of plants belonging to the Codonopsis genus, most notably Codonopsis pilosula (Dangshen), a perennial flowering plant used in traditional medicine.[2][3]

Q2: What are the main causes of batch-to-batch variability in this compound extracts?

A2: Batch-to-batch variability in botanical extracts like those containing this compound is a common issue stemming from several factors:

  • Raw Material Variation: The chemical composition of the source plant can be influenced by genetics, geographical location, climate, soil quality, and harvest time.[4]

  • Processing and Storage: The methods used for drying, processing, and storing the plant material can significantly impact the stability and concentration of bioactive compounds.[4]

  • Extraction Method: The choice of extraction technique (e.g., maceration, reflux, supercritical fluid extraction) and parameters such as solvent, temperature, and duration can lead to different yields and purity of this compound.[2][5][6]

Q3: How does the choice of extraction solvent affect the yield of this compound?

A3: The polarity of the solvent plays a crucial role in the extraction efficiency of this compound. While specific comparative studies on a wide range of solvents for this compound are limited, studies on similar compounds in Codonopsis species suggest that alcoholic solvents like ethanol and methanol are effective. For instance, a 100% ethanolic extract has been shown to yield a high content of this compound.[7] The optimal solvent concentration for extracting polyphenols from Codonopsis pilosula was found to be 55% ethanol.[5]

Q4: What are the recommended analytical methods for quantifying this compound and assessing extract consistency?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the quantification of this compound and for creating a chemical "fingerprint" of the extract to ensure batch-to-batch consistency.[1][8] More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed characterization.[1]

Troubleshooting Guides

Guide 1: Inconsistent this compound Yield in Extracts

Issue: Significant variation in the concentration of this compound between different extraction batches.

Potential Cause Troubleshooting Step
Inconsistent Raw Material 1. Source Codonopsis pilosula roots from a single, reputable supplier with clear specifications for harvest time and location. 2. Perform macroscopic and microscopic identification of the raw material to ensure authenticity. 3. Establish a standardized protocol for drying and storing the raw material to prevent degradation of active compounds.
Variable Extraction Parameters 1. Strictly control the particle size of the ground plant material. 2. Precisely measure the solvent-to-material ratio for each extraction. 3. Maintain a constant extraction temperature and duration as defined in your validated protocol. 4. If using different equipment, validate the extraction process on each to ensure comparable results.
Solvent Quality and Composition 1. Use HPLC-grade solvents to avoid impurities that may interfere with extraction. 2. If using a solvent mixture (e.g., ethanol-water), prepare it fresh for each batch to ensure accurate concentration.
Guide 2: HPLC Analysis Issues for this compound Quantification

Issue: Problems encountered during the HPLC analysis of this compound extracts, such as poor peak shape, shifting retention times, or an unstable baseline.

Symptom Potential Cause Troubleshooting Step
Peak Tailing 1. Column degradation. 2. Active silanol interactions. 3. Insufficiently buffered mobile phase.1. Flush the column with a strong solvent; if the problem persists, replace the column. 2. Use a high-purity silica-based column. 3. Ensure the mobile phase pH is appropriate to suppress silanol ionization.[9]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Changes in flow rate.1. Prepare fresh mobile phase and ensure proper mixing.[10] 2. Use a column oven to maintain a stable temperature.[10] 3. Check the pump for leaks and ensure a consistent flow rate.[10]
Noisy or Drifting Baseline 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Detector lamp nearing the end of its life.1. Degas the mobile phase and purge the pump.[10] 2. Flush the system with a strong, clean solvent.[10] 3. Replace the detector lamp if necessary.
Split Peaks 1. Clogged column inlet frit. 2. Sample solvent incompatible with the mobile phase.1. Back-flush the column or replace the inlet frit. 2. Dissolve the sample in the mobile phase whenever possible.

Data Presentation: Impact of Extraction Parameters on Yield

Table 1: Comparison of Supercritical Fluid Extraction (SFE) and Traditional Extraction Methods for this compound

Extraction Method Parameters This compound Yield (mg/g of raw material) Reference
Supercritical Fluid Extraction (SFE)30 MPa pressure, 60°C, 100 min extraction time, with ethanol as a co-solvent.0.0786[11]
Traditional Method (unspecified)Not specifiedLower than SFE[11]

Table 2: Optimization of Ethanol Extraction for Codonopsis pilosula Root

Parameter Optimized Value Resulting Antioxidant Activity (mg AAE/g) Reference
Particle Size0.25 – 0.5 mm3.45 ± 0.071[5]
Ethanol Concentration55%3.45 ± 0.071[5]
Solvent:Material Ratio36:13.45 ± 0.071[5]
Extraction Temperature59°C3.45 ± 0.071[5]
Extraction Duration60 min3.45 ± 0.071[5]

Experimental Protocols

Protocol 1: Reflux Extraction of this compound

This protocol is based on general principles for the extraction of bioactive compounds from medicinal plants.

  • Preparation of Plant Material:

    • Dry the roots of Codonopsis pilosula at 50-60°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered plant material and place it in a 250 mL round-bottom flask.

    • Add 100 mL of 95% ethanol to the flask.

    • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2 hours.

  • Filtration and Concentration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of 95% ethanol.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Drying and Storage:

    • Dry the concentrated extract in a vacuum oven to obtain a solid residue.

    • Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: HPLC Quantification of this compound

This protocol is adapted from established methods for the analysis of this compound.[1][8]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100 series or equivalent with a DAD detector.

    • Column: Zorbax XDB RP-C18 (4.6 × 250 mm, 5 µm).[8]

    • Mobile Phase: Acetonitrile and water with a linear gradient elution from 10% to 40% acetonitrile in 25 minutes, then to 100% acetonitrile in the next 10 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20°C.[8]

    • Detection Wavelength: 267 nm.[1][8]

    • Injection Volume: 10 µL.[8]

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.

    • Vortex the solution for 1 minute and then sonicate for 10 minutes.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Perform a system suitability test by injecting the standard solution multiple times to check for repeatability, peak symmetry, and theoretical plates.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis raw_material Raw Codonopsis pilosula Roots drying Drying (50-60°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Solvent Extraction (e.g., Reflux with Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying_extract Drying of Extract concentration->drying_extract dissolution Dissolve Extract in Methanol drying_extract->dissolution hplc HPLC Analysis dissolution->hplc quantification Quantification of This compound hplc->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound Extract ikk IKK Complex This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression lobetyolinin_mapk This compound Extract p38 p38 lobetyolinin_mapk->p38 Modulates Phosphorylation jnk JNK lobetyolinin_mapk->jnk Modulates Phosphorylation apoptosis Apoptosis p38->apoptosis jnk->apoptosis

Caption: Potential signaling pathways modulated by this compound extracts.

References

Technical Support Center: Optimizing Lobetyolinin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Lobetyolinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your purification experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound using common chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I seeing peak tailing for my this compound peak in reverse-phase HPLC?

A: Peak tailing in HPLC for polar compounds like this compound, a polyacetylene glycoside, is a common issue. It can be caused by several factors:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups in this compound and acidic residual silanol groups on the silica-based column packing. This leads to some molecules being retained longer, causing the peak to tail.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the column bed can create active sites that cause tailing.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a basic modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) (0.1-0.5%) to the mobile phase to neutralize the acidic silanol groups.

    • Adjust pH: Ensure the mobile phase pH is in a range where this compound is not ionized, typically by using a buffer.

  • Reduce Sample Concentration: Try diluting your sample to see if the peak shape improves.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

  • Clean the Column: Flush the column with a strong solvent to remove any contaminants.

Q2: My recovery of this compound is low after HPLC purification. What are the possible reasons and solutions?

A: Low recovery can be frustrating. Here are some potential causes and how to address them:

  • Compound Precipitation: this compound may precipitate on the column if the mobile phase is not a good solvent for it.

  • Irreversible Adsorption: The compound might be irreversibly binding to active sites on the column.

  • Degradation: this compound may be unstable under the chromatographic conditions (e.g., pH, temperature).

  • Co-elution with Impurities: If this compound co-elutes with an impurity, it may appear that the recovery is low when in fact the peak is not pure.

Troubleshooting Steps:

  • Optimize Mobile Phase: Ensure your mobile phase has sufficient organic solvent to keep this compound dissolved throughout the run.

  • Passivate the Column: Before injecting your sample, inject a blank with a high concentration of a competing compound to block active sites.

  • Investigate Stability: Assess the stability of this compound in the mobile phase under the analytical conditions. Consider adjusting pH or temperature.[1]

  • Improve Resolution: Modify the mobile phase composition or gradient to achieve better separation from impurities.

Macroporous Resin Chromatography

Q1: The adsorption of this compound onto the macroporous resin is poor. How can I improve it?

A: Poor adsorption can be due to a mismatch between the polarity of the resin and the compound, or suboptimal loading conditions.

Troubleshooting Steps:

  • Resin Selection: this compound is a moderately polar glycoside. A resin with appropriate polarity, such as a polystyrene-divinylbenzene or polyacrylic ester-based resin, should be chosen. The selection should be based on a balance of adsorption and desorption characteristics.[2][3]

  • Optimize Sample pH: The pH of the sample solution can influence the polarity of this compound. Experiment with adjusting the pH to enhance its affinity for the resin.

  • Control Flow Rate: A slower flow rate during sample loading allows for more contact time between the compound and the resin, which can improve adsorption.

  • Sample Concentration: Ensure the concentration of this compound in the loading solution is within the optimal range for the chosen resin's capacity.

Q2: I am experiencing low desorption/recovery of this compound from the macroporous resin. What should I do?

A: Low recovery is often due to an inappropriate elution solvent or procedure.

Troubleshooting Steps:

  • Optimize Elution Solvent: The polarity of the elution solvent is critical. For moderately polar compounds like this compound, a gradient of ethanol in water is often effective. Test different ethanol concentrations (e.g., 30%, 50%, 70%) to find the optimal strength for desorption.[2]

  • Adjust Elution Flow Rate: A slower flow rate during elution can improve the recovery by allowing sufficient time for the compound to desorb from the resin.

  • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely recover the bound this compound.

  • Consider Temperature: In some cases, increasing the temperature during elution can improve desorption efficiency.

Silica Gel Column Chromatography

Q1: My this compound is streaking on the silica gel column. How can I fix this?

A: Streaking, or tailing, on a silica gel column is often due to the strong interaction of polar compounds with the acidic silica surface.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A common solvent system for polar compounds is dichloromethane/methanol.[4]

    • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[5]

  • Use Deactivated Silica: Consider using silica gel that has been treated to reduce the number of active silanol groups.

  • Dry Loading: If your sample has poor solubility in the initial mobile phase, use the dry loading method. Pre-adsorb your sample onto a small amount of silica gel, and then load the dried powder onto the top of your column.[6]

Q2: The separation of this compound from impurities on the silica gel column is poor.

A: Poor separation can result from an improperly chosen solvent system or a poorly packed column.

Troubleshooting Steps:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that provides good separation between this compound and the impurities. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4.

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor resolution.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution where you gradually increase the polarity of the mobile phase during the chromatography run.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity and recovery I can expect for this compound purification?

A: The achievable purity and recovery depend on the starting material and the purification method used. With optimized multi-step purification processes involving macroporous resin and preparative HPLC, it is possible to achieve purities of >98%. Recovery rates can vary, but with careful optimization, recoveries of over 80% are often attainable.

Q2: How can I assess the purity of my purified this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound.[7] Purity is typically determined by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for further confirmation of identity and purity.

Q3: What are the storage conditions for purified this compound?

A: this compound is a polyacetylene compound and may be sensitive to light, heat, and oxygen. It is recommended to store purified this compound as a solid in a tightly sealed container, protected from light, and at a low temperature (-20°C is common). If in solution, it should be stored at -80°C for long-term stability and protected from light.[8]

Q4: Can I use normal-phase chromatography for this compound purification?

A: Yes, normal-phase chromatography using silica gel can be used. However, due to the polar nature of this compound (a glycoside), it will have a strong affinity for the polar stationary phase. This often requires a relatively polar mobile phase for elution, which can sometimes lead to challenges with peak shape and resolution. Reverse-phase HPLC is generally the more common and often more effective method for purifying such compounds.

Data Presentation

Table 1: Comparison of Chromatographic Methods for this compound Purification

FeatureHigh-Performance Liquid Chromatography (HPLC)Macroporous Resin ChromatographySilica Gel Column Chromatography
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Adsorption based on polarity and molecular size.Adsorption based on polarity.
Resolution High to Very HighLow to MediumMedium
Loading Capacity Low to Medium (Preparative HPLC)HighMedium to High
Typical Purity >98% (with optimization)Enrichment (purity increase of ~4-20 fold)[9][10]Variable, depends on optimization
Typical Recovery >80% (with optimization)75-95%[10]Variable, can be lower due to irreversible adsorption
Primary Use High-resolution analysis and final purification.Initial enrichment and removal of major impurities.Initial to intermediate purification.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column MetaChem RP-18 (250 mm × 4.6 mm, 5 µm)[7]Supelco Discovery C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (22:78, v/v)[7]Acetonitrile:0.5% Acetic Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 267 nm[7]UV at 268 nm
Column Temp. 30°CNot specified

Experimental Protocols

Protocol 1: Purification of this compound using Macroporous Resin Chromatography
  • Resin Selection and Pre-treatment: Select a suitable macroporous resin (e.g., D101, HPD100). Pre-soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.

  • Column Packing: Pack a glass column with the pre-treated resin. Equilibrate the column by passing deionized water through it until the effluent is neutral.

  • Sample Preparation: Dissolve the crude extract containing this compound in deionized water. Adjust the pH if necessary (e.g., to pH 5). Filter the solution to remove any particulate matter.

  • Sample Loading: Load the prepared sample solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Washing: After loading, wash the column with deionized water to remove unbound, highly polar impurities.

  • Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions at each step.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound.

  • Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure to obtain the enriched extract.

Protocol 2: Final Purification of this compound by Preparative HPLC
  • System Preparation: Use a preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18).

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water, 22:78) using HPLC-grade solvents. Degas the mobile phase before use.[7]

  • Sample Preparation: Dissolve the enriched extract from the macroporous resin step in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Optimize the separation conditions on an analytical HPLC system first to determine the best mobile phase composition and gradient for separating this compound from remaining impurities.

  • Purification Run (Preparative Scale): Equilibrate the preparative column with the mobile phase. Inject the prepared sample.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV detector signal.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure this compound powder.

Visualizations

experimental_workflow start Crude Extract of Codonopsis pilosula mrc Macroporous Resin Chromatography start->mrc wash Wash with Water (Remove Polar Impurities) mrc->wash elute Elute with Ethanol Gradient (Collect Fractions) wash->elute hplc_prep Preparative HPLC (C18 Column) elute->hplc_prep analysis Purity Analysis (Analytical HPLC) hplc_prep->analysis lyophilize Lyophilization analysis->lyophilize end Pure this compound (>98%) lyophilize->end troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions issue HPLC Issue: Peak Tailing or Low Recovery cause1 Secondary Interactions (Silanol Groups) issue->cause1 cause2 Column Overload issue->cause2 cause3 Inappropriate Mobile Phase issue->cause3 cause4 Compound Degradation issue->cause4 sol1 Add Mobile Phase Modifier (e.g., TEA) cause1->sol1 sol2 Reduce Sample Concentration cause2->sol2 sol3 Optimize Mobile Phase (pH, Solvent Strength) cause3->sol3 sol4 Check Compound Stability cause4->sol4

References

Validation & Comparative

Unveiling the Anticancer Potential of Lobetyolinin: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies validates the potent anticancer effects of Lobetyolinin, a natural compound, across a spectrum of cancer cell lines. This guide synthesizes key findings, presenting a comparative analysis of its efficacy and a detailed look into its molecular mechanisms of action. The data presented herein is intended to inform and guide researchers, scientists, and drug development professionals in the exploration of this compound as a potential therapeutic agent.

Quantitative Analysis of this compound's Cytotoxicity

This compound has demonstrated significant dose-dependent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies, highlighting its differential efficacy.

Cell LineCancer TypeIC50 (µM)Reference
MKN-45Gastric Cancer27.74[1]
MKN-28Gastric Cancer19.31[1]
PC-3Prostate Cancer5.73[2]
HCT-116Colon Cancer>10, <40*[3]
MDA-MB-231Breast CancerNot explicitly stated
MDA-MB-468Breast CancerNot explicitly stated

*In HCT-116 cells, this compound showed significant suppression of cell viability at concentrations of 10, 20, and 40 µM in a concentration-dependent manner, though a specific IC50 value was not provided in the reviewed literature.[3]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) through the disruption of cancer cell metabolism and the modulation of key signaling pathways.

A central mechanism is the inhibition of glutamine metabolism . This compound downregulates the expression of the amino acid transporter ASCT2, which is crucial for the uptake of glutamine, an essential nutrient for rapidly proliferating cancer cells.[4] This glutamine deprivation leads to a cascade of events, including metabolic stress and, ultimately, apoptosis.

Two key signaling pathways have been identified as being significantly modulated by this compound:

  • The p53 Signaling Pathway: In colon cancer cells (HCT-116), this compound's induction of apoptosis by inhibiting ASCT2-mediated glutamine metabolism has been shown to be governed by the tumor suppressor protein p53.[3][5]

  • The AKT/GSK3β/c-Myc Signaling Pathway: In gastric and breast cancer cells, this compound has been found to suppress the AKT/GSK3β signaling pathway.[1] This leads to a decrease in the expression of c-Myc, a transcription factor that promotes the expression of ASCT2. By inhibiting this pathway, this compound effectively cuts off the cancer cells' glutamine supply.

The culmination of these actions is the activation of the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like cleaved caspase-3 and cleaved PARP, and the downregulation of anti-apoptotic proteins.[3][6]

Visualizing the Molecular Interactions

To better understand the complex interplay of molecules involved in this compound's anticancer effects, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G Experimental Workflow for Validating this compound's Anticancer Effects cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Proliferation Assays cluster_2 Apoptosis Assays cluster_3 Mechanism of Action Analysis cell_lines Cancer Cell Lines (e.g., MKN-45, HCT-116, PC-3) treatment This compound Treatment (Varying Concentrations) cell_lines->treatment mtt_assay MTT Assay treatment->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining) treatment->flow_cytometry western_blot_apoptosis Western Blot (Caspases, PARP) treatment->western_blot_apoptosis western_blot_pathway Western Blot (ASCT2, AKT, p53, c-Myc) treatment->western_blot_pathway ic50 IC50 Determination mtt_assay->ic50

Caption: A general experimental workflow for investigating the anticancer effects of this compound.

G This compound's Modulation of the p53 & AKT/GSK3β/c-Myc Signaling Pathways cluster_akt AKT/GSK3β/c-Myc Pathway cluster_p53 p53 Pathway This compound This compound akt AKT This compound->akt inhibits p53 p53 This compound->p53 activates gsk3b GSK3β akt->gsk3b inhibits cmyc c-Myc gsk3b->cmyc inhibits asct2 ASCT2 cmyc->asct2 promotes p53->asct2 inhibits glutamine Glutamine Uptake asct2->glutamine apoptosis Apoptosis glutamine->apoptosis deprivation leads to

Caption: Signaling pathways modulated by this compound leading to apoptosis in cancer cells.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments cited in the validation of this compound's anticancer effects.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) and incubate for a specified period (e.g., 3, 6, 12, 18, 24 hours). A control group with no treatment should be included.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using RIPA lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., ASCT2, cleaved caspase-3, PARP, AKT, p53, c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Flow Cytometry for Apoptosis Analysis (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Collection: Collect the cells after treatment with this compound.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

The collective evidence strongly supports the anticancer properties of this compound across various cancer cell lines. Its ability to induce apoptosis by targeting glutamine metabolism through the p53 and AKT/GSK3β/c-Myc signaling pathways makes it a promising candidate for further preclinical and clinical investigation. The provided data and protocols offer a solid foundation for future research aimed at harnessing the therapeutic potential of this natural compound in the fight against cancer.

References

A Comparative Analysis of Lobetyolinin from Diverse Codonopsis Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of Lobetyolinin, a polyacetylene glycoside found in various species of Codonopsis. This document summarizes the current scientific knowledge on the quantitative distribution of this compound across different Codonopsis species and outlines the methodologies for its extraction and analysis. Due to the limited research specifically focused on the biological activities and signaling pathways of isolated this compound, this guide also presents data on the closely related compound, Lobetyolin, to provide a valuable point of reference.

Introduction to this compound

This compound is a polyacetylene glycoside, a class of natural products known for their diverse biological activities. It is structurally characterized by a C14 polyacetylene aglycone, Lobetyol, linked to a β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside, also known as isomaltose. Its chemical structure is closely related to Lobetyolin, which possesses a single glucose moiety. These compounds are significant constituents of the roots of Codonopsis species, plants with a long history of use in traditional medicine, particularly in Asia. The genus Codonopsis encompasses over 40 species, with C. pilosula, C. tangshen, and C. lanceolata being among the most well-known.[1][2]

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different Codonopsis species and even within the same species due to factors such as geographic origin, cultivation practices, and processing methods. A key comparative study by He et al. (2014) provides quantitative data on this compound content in the roots of three medicinally important Codonopsis species.

Codonopsis SpeciesThis compound Content (mg/g)
Codonopsis pilosula0.038 - 0.283
Codonopsis pilosula var. modesta0.052 - 0.312
Codonopsis tangshen0.076 - 0.455

Data summarized from He et al. (2014).

As the table indicates, Codonopsis tangshen generally exhibits a higher concentration of this compound compared to C. pilosula and its variety, modesta. While this compound has been identified in other species such as Codonopsis clematidea and Codonopsis lanceolata, quantitative data for these species in the reviewed literature is not yet available.

Experimental Protocols

Extraction of this compound

A widely used method for the extraction of polyacetylenes, including this compound, from Codonopsis root material is ultrasound-assisted extraction with methanol.

Protocol:

  • Sample Preparation: Air-dried roots of the Codonopsis species are pulverized into a fine powder.

  • Extraction: A precise amount of the powdered sample (e.g., 1.0 g) is weighed and placed in a conical flask with a stopper. A measured volume of methanol (e.g., 50 mL) is added to the flask.

  • Ultrasonication: The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes) at room temperature.

  • Filtration and Evaporation: The extract is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

  • Reconstitution: The dried extract is reconstituted in a known volume of methanol for subsequent HPLC analysis.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and reliable method for the simultaneous quantification of this compound and other polyacetylenes in Codonopsis extracts.

HPLC Conditions (based on He et al., 2014):

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) water and (B) acetonitrile.

    • Gradient Program: The specific gradient will depend on the column and system but generally starts with a higher proportion of water and gradually increases the proportion of acetonitrile to elute compounds of increasing hydrophobicity. A typical program might start at 20% B, increasing to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm is suitable for the detection of polyacetylenes.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with that of a calibration curve constructed using a certified reference standard of this compound.

Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activities of isolated this compound is limited in the current scientific literature, the known effects of the closely related compound Lobetyolin and Codonopsis extracts provide valuable insights into its potential therapeutic properties.

Polyacetylene glycosides from Codonopsis are generally reported to possess anti-inflammatory, antioxidant, and anticancer properties.

Reference: Anticancer Activity of Lobetyolin

Lobetyolin has been shown to exert anticancer effects by inhibiting glutamine metabolism in cancer cells. This is achieved through the downregulation of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is often overexpressed in cancer cells to meet their high demand for glutamine. The proposed signaling pathway involves the tumor suppressor protein p53.

Below is a diagram illustrating the proposed signaling pathway for Lobetyolin's anticancer activity.

Lobetyolin_Signaling_Pathway Lobetyolin Lobetyolin p53 p53 Lobetyolin->p53 modulates ASCT2_mRNA ASCT2 mRNA p53->ASCT2_mRNA downregulates Apoptosis Apoptosis p53->Apoptosis induces ASCT2_Protein ASCT2 Protein ASCT2_mRNA->ASCT2_Protein translation Glutamine_Uptake Glutamine Uptake ASCT2_Protein->Glutamine_Uptake mediates Cell_Proliferation Cancer Cell Proliferation Glutamine_Uptake->Cell_Proliferation promotes

Caption: Proposed signaling pathway for the anticancer activity of Lobetyolin.

The following diagram outlines a general experimental workflow for the comparative analysis of this compound.

Experimental_Workflow Start Plant Material (Different Codonopsis Species) Extraction Ultrasound-Assisted Methanol Extraction Start->Extraction HPLC HPLC-DAD Analysis Extraction->HPLC Bioactivity Biological Activity Assays (e.g., Cytotoxicity, Anti-inflammatory) Extraction->Bioactivity Quantification Quantification of This compound HPLC->Quantification Comparison Comparative Analysis Quantification->Comparison Bioactivity->Comparison

Caption: Experimental workflow for comparative analysis of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a characteristic polyacetylene in several medicinally important Codonopsis species, with its concentration varying among them. While robust analytical methods for its quantification exist, further research is needed to fully elucidate the specific biological activities and mechanisms of action of isolated this compound. Comparative studies on a wider range of Codonopsis species are also warranted to establish a more comprehensive understanding of the distribution of this compound. Investigating whether this compound shares similar signaling pathways with Lobetyolin, such as the p53-ASCT2 axis, would be a valuable area for future research and could further underscore the therapeutic potential of Codonopsis-derived natural products.

References

Cross-Validation of Analytical Methods for Lobetyolinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Lobetyolinin, a polyacetylene glycoside found in Codonopsis species, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of two common analytical techniques for the quantification of this compound and its close analog Lobetyolin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While direct cross-validation studies for this compound are not extensively published, this guide compiles and compares validation data from separate studies to offer a comprehensive overview of each method's performance.

Quantitative Data Summary

The following tables summarize the key performance parameters for HPLC-UV and LC-MS/MS methods for the analysis of Lobetyolin, which serves as a proxy for this compound due to their structural similarity and the greater availability of validation data.

Table 1: Performance Characteristics of HPLC-UV for Lobetyolin Analysis

Validation ParameterReported Performance
Linearity (r²)> 0.999
Limit of Detection (LOD)Not explicitly stated in reviewed sources
Limit of Quantification (LOQ)Not explicitly stated in reviewed sources
Precision (%RSD)< 1.15% (Reproducibility)
Accuracy (Recovery)97.2% to 101.6%[1]
Wavelength267 nm[2]

Table 2: Performance Characteristics of LC-MS/MS for Lobetyolin Analysis

Validation ParameterReported Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)~0.15 ng/mL
Limit of Quantification (LOQ)0.46 ng/mL[3]
Precision (%RSD)Intra-day: 0.02% - 14.4%; Inter-day: -13.9% to -1.36% (as accuracy)[3]
Accuracy (Recovery)72.5% to 89.1%[3]
Matrix Effect81.6% to 107.8%[3]

Experimental Protocols

Below are detailed methodologies for the HPLC-UV and LC-MS/MS analysis of Lobetyolin/Lobetyolinin, based on published literature.

HPLC-UV Method for Lobetyolin

This method is suitable for the quantification of Lobetyolin in plant materials.

a. Sample Preparation (from Codonopsis root):

  • Pulverize dried plant material to a fine powder.

  • Accurately weigh 1g of the powder.

  • Add 25 mL of methanol and weigh the mixture.

  • Sonicate for 45 minutes.

  • Cool to room temperature and replenish the lost weight with methanol.

  • Filter the extract through a 0.45 µm membrane filter prior to injection.[1]

b. Chromatographic Conditions:

  • Instrument: Agilent 1100 series HPLC system or equivalent.[1]

  • Column: Zorbax XDB RP-C18 column (4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile and water.

  • Gradient Elution: 10% to 40% acetonitrile in 25 minutes, then to 100% acetonitrile in the next 10 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.[1]

  • Detection Wavelength: 267 nm.[1][2]

LC-MS/MS Method for Lobetyolin in Rat Plasma

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies in biological matrices.[4]

a. Sample Preparation (from rat plasma):

  • To 50 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., Syringin).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 3 µL into the LC-MS/MS system.[4]

b. Chromatographic Conditions:

  • Instrument: Ultimate 3000 HPLC system coupled with a Thermo Scientific Quantum Access triple quadrupole mass spectrometer or equivalent.[4]

  • Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm).[4]

  • Mobile Phase: 0.1% aqueous formic acid and methanol (50:50, v/v).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 35°C.[4]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI).[4]

  • Monitored Transitions (SRM):

    • Lobetyolin: m/z 419.3 [M+Na]+ → m/z 203.1.[4]

    • Internal Standard (Syringin): m/z 394.9 [M+Na]+ → m/z 231.9.[4]

  • Capillary Voltage: 3.0 kV.[4]

  • Vaporizer Temperature: 400°C.[4]

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow start Start: Define Analytical Methods (e.g., HPLC-UV and LC-MS/MS) prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) start->prep_qc analysis1 Analyze QC Samples with Method 1 (e.g., HPLC-UV) prep_qc->analysis1 analysis2 Analyze QC Samples with Method 2 (e.g., LC-MS/MS) prep_qc->analysis2 data_comp Compare Results from Both Methods analysis1->data_comp analysis2->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman plot, % difference) data_comp->stat_analysis acceptance Acceptance Criteria Met? (e.g., ≤20% difference for ≥67% of samples) stat_analysis->acceptance valid Methods are Cross-Validated acceptance->valid Yes invalid Investigate Discrepancies and Re-evaluate acceptance->invalid No This compound Metabolic Pathway This compound This compound oxidation Oxidation (CYP450 Enzymes) This compound->oxidation Phase I glucuronidation Glucuronidation (UGT Enzymes) This compound->glucuronidation Phase II glutathione Glutathione Conjugation (GST Enzymes) This compound->glutathione Phase II metabolite1 Oxidized Metabolites oxidation->metabolite1 metabolite2 Glucuronide Conjugates glucuronidation->metabolite2 metabolite3 Glutathione Conjugates glutathione->metabolite3 Lobetyolin Signaling Pathway cluster_pathway AKT/GSK3β/c-Myc Pathway lobetyolin Lobetyolin akt AKT lobetyolin->akt apoptosis Apoptosis lobetyolin->apoptosis gsk3b GSK3β akt->gsk3b akt->gsk3b cmyc c-Myc gsk3b->cmyc gsk3b->cmyc asct2 ASCT2 cmyc->asct2   transcription cmyc->asct2 proliferation Cell Proliferation & Survival asct2->proliferation

References

Lobetyolinin in Focus: A Comparative Guide to Polyacetylene Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lobetyolinin and its close structural analog Lobetyolin against other polyacetylene glycosides, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to Polyacetylene Glycosides

Polyacetylene glycosides are a class of naturally occurring compounds characterized by a long carbon chain with multiple acetylene (triple) bonds and one or more sugar moieties.[1][2] These compounds are found in various plant families, notably the Campanulaceae, to which the genus Codonopsis (source of this compound and Lobetyolin) belongs.[3][4] Polyacetylene glycosides have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7]

This compound and its mono-glucoside form, Lobetyolin, are prominent polyacetylene glycosides isolated from Codonopsis pilosula, a herb widely used in traditional medicine.[3][8] This guide will delve into the available experimental data to compare the efficacy of this compound and its analogs with other known polyacetylene glycosides.

Comparative Analysis of Biological Activities

This section presents a comparative overview of the anticancer, anti-inflammatory, and neuroprotective activities of this compound (and its analog Lobetyolin) versus other polyacetylene glycosides. The data is summarized in the following tables for easy comparison.

Anticancer Activity

The anticancer potential of Lobetyolin has been investigated against various cancer cell lines. Its mechanism of action primarily involves the inhibition of glutamine metabolism, a critical pathway for cancer cell proliferation.[8][9][10] Lobetyolin has been shown to down-regulate the amino acid transporter ASCT2, leading to apoptosis in cancer cells.[3][11]

Table 1: Comparison of Anticancer Activity of Polyacetylene Glycosides (IC50 values in µM)

CompoundCell LineAnticancer Activity (IC50 in µM)Reference
Lobetyolin PC-3 (Prostate Cancer)5.7[3]
Lobetyol PC-3 (Prostate Cancer)12.7[3]
Isolobetyol PC-3 (Prostate Cancer)6.8[3]
Panaxytriol Gastric Cancer Cell LinesActivity Reported[8]
4,6,12-tetradecatriene-8,10-diyne-1,3,14-triol Gastric Cancer Cell LinesActivity Reported[8]

Note: Data for this compound is limited; Lobetyolin is presented as a close structural analog. A lower IC50 value indicates higher potency.

Anti-inflammatory Activity

Several polyacetylene glycosides exhibit anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of inflammatory pathways such as NF-κB.[12][13]

Table 2: Comparison of Anti-inflammatory Activity of Polyacetylene Glycosides (IC50 values in µM)

CompoundAssayAnti-inflammatory Activity (IC50 in µM)Reference
Codonopilodiynoside II NO Production Inhibition (RAW 264.7 cells)35.49 ± 0.09[3]
Compound 11 (from C. pilosula) NO Production Inhibition (RAW 264.7 cells)48.72 ± 0.15[3]
Compound 25 (from C. pilosula) NO Production Inhibition (RAW 264.7 cells)51.85 ± 0.11[3]
Coreosides A-D COX-2 Inhibition0.088 - 0.22[14]
Bidensyneosides A1, A2, B, C NO Production InhibitionActivity Reported[8]

Note: Specific IC50 values for this compound's anti-inflammatory activity were not available in the searched literature.

Neuroprotective Activity

The neuroprotective potential of polyacetylene glycosides is an emerging area of research. Some compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Table 3: Comparison of Neuroprotective Activity of Polyacetylene Glycosides (EC50 values in µM)

CompoundCell LineAssayNeuroprotective Activity (EC50 in µM)Reference
Alkamides from Achillea alpina SH-SY5Y6-OHDA-induced cell death3.16–24.75[6]

Note: Specific EC50 values for this compound's neuroprotective activity were not available in the searched literature. The data presented is for other polyacetylene-related compounds to provide context.

Mechanisms of Action: Signaling Pathways

The biological activities of this compound and related polyacetylene glycosides are mediated through the modulation of specific signaling pathways.

Anticancer Mechanism of Lobetyolin

Lobetyolin exerts its anticancer effects by targeting glutamine metabolism, which is crucial for the rapid proliferation of cancer cells. This is achieved through a p53-dependent mechanism that leads to the downregulation of the ASCT2 amino acid transporter.

Anticancer Mechanism of Lobetyolin Lobetyolin Lobetyolin p53 p53 Lobetyolin->p53 Activates ASCT2 ASCT2 (SLC1A5) Amino Acid Transporter p53->ASCT2 Downregulates Apoptosis Apoptosis p53->Apoptosis Induces Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Glutamine_Metabolism Glutamine Metabolism Glutamine_Uptake->Glutamine_Metabolism Cell_Proliferation Cancer Cell Proliferation Glutamine_Uptake->Cell_Proliferation Glutamine_Metabolism->Cell_Proliferation Supports Anti-inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_mediators Pro-inflammatory Mediators LPS LPS NF-kB_Pathway NF-κB Pathway LPS->NF-kB_Pathway Activates JAK_STAT_Pathway JAK/STAT Pathway LPS->JAK_STAT_Pathway Activates NO NO NF-kB_Pathway->NO TNF-a TNF-α NF-kB_Pathway->TNF-a ILs Interleukins JAK_STAT_Pathway->ILs Polyacetylene_Glycosides Polyacetylene Glycosides (e.g., this compound) Polyacetylene_Glycosides->NF-kB_Pathway Inhibits Polyacetylene_Glycosides->JAK_STAT_Pathway Inhibits MTT Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_measure Measurement A Seed cells in a 96-well plate B Add test compounds (e.g., this compound) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

References

Lobetyolinin: A Comparative Analysis of its Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has garnered significant interest in oncological research. Emerging evidence suggests its potential as a selective anti-cancer agent. This guide provides a comparative analysis of this compound's effects on cancer cells versus normal cells, supported by experimental data and detailed methodologies.

Comparative Efficacy: Cancer vs. Normal Cells

A critical aspect of any potential chemotherapeutic agent is its selectivity towards cancer cells while minimizing toxicity to healthy tissues. Studies have shown that this compound exhibits a favorable selectivity profile.

A key study directly compared the cytotoxic effects of this compound on human colon carcinoma cells (HCT-116) and a normal human colon cell line (NCM460). The results demonstrated that concentrations of this compound that significantly inhibited the proliferation of HCT-116 cancer cells had no significant impact on the viability of the normal NCM460 cells[1][2]. This suggests a therapeutic window for this compound, targeting cancerous cells with minimal collateral damage to normal cells.

While data on a broader range of normal cell lines is still emerging, the existing evidence points towards a cancer-cell-specific action of this compound.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The following table summarizes the cytotoxic activity of this compound and its aglycone, Lobetyol, across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound HCT-116Colon Cancer~20-40 (effective concentration)[1][2]
This compound MKN-45Gastric Cancer27.74[3]
This compound MKN-28Gastric Cancer19.31[3]
This compound MDA-MB-231Breast CancerNot specified[4]
This compound MDA-MB-468Breast CancerNot specified[4]
Lobetyol PC-3Prostate Cancer12.7[5]
Lobetyol MSTO-211HLung Cancer11.7[5]
Lobetyol NCI-H292Lung Cancer9.6[5]

Note: The study on HCT-116 cells used effective concentrations of 10, 20, and 40 µM, which showed significant anti-proliferative effects without specifying an exact IC50 value.

Mechanisms of Action: A Tale of Two Cell Types

The selective action of this compound against cancer cells appears to be rooted in the unique metabolic dependencies of tumor cells.

In Cancer Cells: Targeting Glutamine Metabolism

Cancer cells are often characterized by a high rate of proliferation, which demands an increased uptake of nutrients, particularly glutamine. This compound exploits this dependency by targeting the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine that is frequently overexpressed in cancer cells.[6][7]

The proposed mechanism involves the following steps:

  • Downregulation of ASCT2 : this compound significantly reduces both the mRNA and protein expression of ASCT2 in cancer cells.[6][7]

  • Inhibition of Glutamine Uptake : The reduction in ASCT2 leads to decreased glutamine uptake by the cancer cells.[8][9]

  • Metabolic Starvation : Deprived of a crucial nutrient, the cancer cells experience metabolic stress.

  • Induction of Apoptosis : This metabolic crisis triggers programmed cell death (apoptosis) in the cancer cells.[10][11]

This targeted approach disrupts the fuel supply of rapidly dividing cancer cells, leading to their demise.

Signaling Pathways in Cancer Cells

This compound's anti-cancer effects are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

  • AKT/GSK3β/c-Myc Pathway : this compound has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a decrease in the stability and expression of the oncoprotein c-Myc.[3][8][12] c-Myc is a known transcription factor for ASCT2, so its downregulation further contributes to the inhibition of glutamine metabolism.[4][12]

  • MAPK Pathway : The related compound, Lobetyol, has been observed to induce cell cycle arrest and apoptosis in gastric cancer cells through the activation of the MAPK signaling pathway.[13][14][15]

G cluster_0 This compound's Anti-Cancer Mechanism This compound This compound AKT AKT This compound->AKT Apoptosis Apoptosis This compound->Apoptosis GSK3b GSK3b AKT->GSK3b cMyc cMyc GSK3b->cMyc ASCT2 ASCT2 cMyc->ASCT2 Glutamine Glutamine ASCT2->Glutamine uptake Metabolism Metabolism Glutamine->Metabolism Proliferation Proliferation Metabolism->Proliferation Metabolism->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

In Normal Cells: A State of Indifference

Normal, healthy cells typically have a lower demand for glutamine compared to their cancerous counterparts and do not overexpress ASCT2. Consequently, the primary mechanism of action of this compound is not as impactful on these cells. Their metabolic machinery is not as reliant on the high-flux glutamine pathway that this compound disrupts, leading to the observed selective cytotoxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature to assess the effects of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

G cluster_1 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate (4 hours) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding : Seed cells (e.g., HCT-116, NCM460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment : Treat cells with this compound as described for the MTT assay.

  • Cell Harvesting : After incubation, harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining : Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Cell Cycle Analysis using Propidium Iodide

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting : Treat and harvest cells as described above.

  • Fixation : Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining : Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins (e.g., ASCT2, p-AKT, c-Myc).

Protocol:

  • Protein Extraction : Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification : Determine the protein concentration using a BCA assay.

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant promise as a selective anti-cancer agent. Its ability to preferentially target the metabolic vulnerabilities of cancer cells, specifically their reliance on glutamine, while sparing normal cells, is a highly desirable characteristic for a therapeutic candidate. The primary mechanism of action involves the downregulation of the ASCT2 glutamine transporter, leading to metabolic stress and apoptosis in cancer cells. Further research, particularly clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Validating the Molecular Targets of Lobetyolinin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of Lobetyolinin, a polyacetylene glycoside with demonstrated anti-cancer properties. We objectively compare its performance with alternative therapies and provide supporting experimental data to validate its mechanism of action.

Executive Summary

This compound primarily exerts its anti-cancer effects by targeting the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter of glutamine. By downregulating ASCT2, this compound disrupts glutamine metabolism in cancer cells, leading to apoptosis. This mechanism is intricately linked to the p53 and AKT/GSK3β/c-Myc signaling pathways. This guide presents a comparative analysis of this compound with other ASCT2 inhibitors, offering insights into its potential as a therapeutic agent.

Comparative Analysis of ASCT2 Inhibitors

The following table summarizes the in vitro efficacy of this compound and two alternative ASCT2 inhibitors, V-9302 and L-γ-glutamyl-p-nitroanilide (GPNA), against various cancer cell lines.

CompoundTarget(s)Cell LineAssayEndpointResultReference
This compound ASCT2 MKN-45 (Gastric Cancer)MTT AssayIC5027.74 µM[1][2]
MKN-28 (Gastric Cancer)MTT AssayIC5019.31 µM[1][2]
HCT116 (Colon Cancer)Western Blot, RT-qPCRASCT2 ExpressionDose-dependent decrease[3][4][5]
HCT116 (Colon Cancer)Annexin V/PI AssayApoptosisIncreased apoptosis[3][4][5]
V-9302 ASCT2, SNAT2, LAT1HEK-293Glutamine Uptake AssayIC509.6 µM[6][7][8]
HCT116 (Colon Cancer)Cell Viability AssayEC508.9 µM[6]
HT-29 (Colon Cancer)Cell Viability AssayEC509.4 µM[6]
GPNA ASCT2, GGT, System LHCT116 (Colon Cancer)Not specifiedIC50Not specified
PC-3 (Prostate Cancer)Cell Growth AssayGrowth InhibitionSignificant

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MKN-45, MKN-28) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for ASCT2 Expression
  • Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against ASCT2 (e.g., Abcam, ab237704; Cell Signaling Technology, #5345).[9][10]

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for ASCT2 mRNA Expression
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

  • qPCR Reaction: The qPCR is performed using a SYBR Green qPCR master mix and specific primers for human ASCT2. An example of primer sequences for human ASCT2 (SLC1A5) could be:

    • Forward Primer: 5'-CGGTCGACCATATCTCCTTG-3'

    • Reverse Primer: 5'-ATTCAGGTGGTGGAGAATGC-3'

  • Data Analysis: The relative expression of ASCT2 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Collection: Cells are treated with the desired compound for the specified time, then harvested by trypsinization.

  • Staining: Cells are washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Molecular Mechanisms

The anti-cancer activity of this compound is mediated through the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.

AKT/GSK3β/c-Myc Signaling Pathway

This compound has been shown to inhibit the phosphorylation of AKT and GSK3β, leading to a decrease in the stability and expression of the oncoprotein c-Myc.[1][2][11] Since c-Myc is a known transcriptional activator of the ASCT2 gene (SLC1A5), its downregulation by this compound results in reduced ASCT2 expression. This, in turn, limits the uptake of glutamine, a critical nutrient for cancer cell proliferation.

G This compound This compound AKT p-AKT(Ser473) This compound->AKT inhibits GSK3b p-GSK3β(Ser9) AKT->GSK3b inhibits cMyc c-Myc GSK3b->cMyc promotes degradation ASCT2 ASCT2 cMyc->ASCT2 activates transcription Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake Cell_Proliferation Cell Proliferation Glutamine_Uptake->Cell_Proliferation

Caption: this compound's inhibition of the AKT/GSK3β/c-Myc pathway. (Within 100 characters)

p53-Mediated Apoptosis

This compound's induction of apoptosis is also linked to the tumor suppressor protein p53.[3][4][5] The downregulation of ASCT2 and subsequent glutamine deprivation can induce cellular stress, leading to the activation of p53. Activated p53 can then promote apoptosis through the transcriptional regulation of pro-apoptotic genes like Bax and the repression of anti-apoptotic genes like Bcl-2.

G This compound This compound ASCT2 ASCT2 This compound->ASCT2 downregulates Glutamine_Deprivation Glutamine Deprivation ASCT2->Glutamine_Deprivation leads to Cellular_Stress Cellular Stress Glutamine_Deprivation->Cellular_Stress p53 p53 Cellular_Stress->p53 activates Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 represses Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: p53-mediated apoptosis induced by this compound. (Within 100 characters)

Experimental Workflow

The validation of this compound's molecular targets typically follows a structured experimental workflow.

G cluster_0 In Vitro Studies cluster_1 Data Analysis & Interpretation A Cell Culture (e.g., HCT116, MKN-45) B This compound Treatment (Dose-Response and Time-Course) A->B C Cell Viability Assay (MTT) B->C D Gene Expression Analysis (RT-qPCR for ASCT2) B->D E Protein Expression Analysis (Western Blot for ASCT2, p53, etc.) B->E F Apoptosis Assay (Annexin V/PI Staining) B->F G IC50 Calculation C->G H Quantification of mRNA and Protein Levels D->H E->H I Quantification of Apoptotic Cells F->I J Pathway Analysis G->J H->J I->J

Caption: Workflow for validating this compound's molecular targets. (Within 100 characters)

Conclusion

The experimental data strongly support the validation of ASCT2 as a primary molecular target of this compound. Its ability to downregulate ASCT2 expression, disrupt glutamine metabolism, and induce apoptosis through the modulation of the AKT/GSK3β/c-Myc and p53 signaling pathways highlights its potential as a valuable candidate for further investigation in cancer therapy. The comparative data presented in this guide offer a framework for researchers and drug development professionals to evaluate this compound's performance against other ASCT2-targeting agents.

References

A Head-to-Head Preclinical Comparison of Lobetyolinin with Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the preclinical data for Lobetyolinin, a novel polyacetylene compound, is presented in comparison to established standard-of-care therapies for gastric cancer, colon cancer, hepatocellular carcinoma, and arrhythmia. This guide synthesizes available experimental data to facilitate an informed perspective on the potential of this compound.

This compound, a naturally derived polyacetylene, has demonstrated noteworthy biological activity in preclinical investigations, positioning it as a compound of interest for further oncological and cardiological research. This document provides a comparative overview of this compound's performance against current standard-of-care drugs in relevant preclinical models. While direct head-to-head clinical studies are not yet available, this guide offers a side-by-side look at existing non-clinical data to contextualize this compound's potential therapeutic profile.

Anticancer Activity: A Focus on Proliferation Inhibition

This compound's anticancer potential has been primarily explored through its aglycone form, Lobetyolin. These studies have centered on its effects on cell viability in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for Lobetyolin and standard-of-care chemotherapeutic agents in gastric, colon, and hepatocellular carcinoma cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, such as drug exposure times.

Gastric Cancer

Standard of Care: Combination chemotherapy, often including a platinum agent (like oxaliplatin) and a fluoropyrimidine (like 5-fluorouracil), is a cornerstone of gastric cancer treatment.[1]

Drug/RegimenCell LineIC50Exposure TimeCitation
LobetyolinMKN-4527.74 µM24 h[2]
LobetyolinMKN-2819.31 µM24 h[2]
5-FluorouracilMKN-45Not specified72 h[3]
OxaliplatinMKN-450.177 µMNot specified[4]
CisplatinMKN-45Not specified8 h or 72 h[3]
Colon Cancer

Standard of Care: For colorectal cancer, combination therapies such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and CAPOX (capecitabine, oxaliplatin) are standard.[5][6]

Drug/RegimenCell LineIC50Exposure TimeCitation
LobetyolinHCT116Not specifiedNot specified[7]
5-FluorouracilHCT11610 µg/mLNot specified[8]
5-FluorouracilHCT116125 µg/ml48 h[9]
5-FluorouracilHCT11619.87 µM48 h[10]
OxaliplatinHCT1167.53 µM48 h[11]
OxaliplatinHCT116Not specifiedNot specified[12]
FOLFOX (5-FU + Oxaliplatin)HCT-11650 µM 5-FU + 1.25 µM Oxaliplatin48 h and 96 h[13]
Hepatocellular Carcinoma (HCC)

Standard of Care: For advanced HCC, targeted therapies like sorafenib and combination immunotherapy such as atezolizumab plus bevacizumab are the standard of care.[14][15]

Drug/RegimenCell LineIC50Exposure TimeCitation
LobetyolinHepG2Not specifiedNot specified
LobetyolinHuh7Not specifiedNot specified
SorafenibHepG27.10 µM72 h[16]
SorafenibHuh711.03 µM72 h[16]
SorafenibHepG2Not specified48 h[17]
SorafenibHuh7~6 µmol/L48 h[17][18]
SorafenibHepG211.34 µMNot specified[19]
SorafenibHuh71.79 µMNot specified[19]
SorafenibHepG21.5 µg/mLNot specified[5]
SorafenibHepG26.1 µM72 h[20]
SorafenibHuh72.6 µM72 h[20]

Antiarrhythmic Potential

This compound has been investigated for its antiarrhythmic properties in a zebrafish model. While detailed quantitative comparisons with standard-of-care antiarrhythmic drugs in the same model are limited, the available data suggests a potential for heart rate modulation.

Standard of Care: Treatment for arrhythmias is diverse and includes beta-blockers (e.g., propranolol) and calcium channel blockers (e.g., verapamil).[21][22]

CompoundModelEffectConcentrationCitation
This compoundTerfenadine-induced arrhythmia in zebrafishRestoration of heart rate50 µM
PropranololZebrafish embryosReduction in heart rate0.08 µg/L[2]
VerapamilZebrafish embryosDecreased heart rate50 µM[14]

Mechanisms of Action: A Visual Comparison

To provide a clearer understanding of the molecular pathways targeted by this compound and standard-of-care drugs, the following diagrams illustrate their key mechanisms of action.

Signaling Pathways in Cancer

Lobetyolin_Anticancer_Pathway cluster_lobetyolin Lobetyolin Lobetyolin Lobetyolin AKT AKT GSK3b GSK3b cMyc cMyc ASCT2 ASCT2 (Glutamine Transporter) Glutamine_Metabolism Glutamine Metabolism Apoptosis Apoptosis DUSP1 DUSP1 ERK1_2 p-ERK1/2 Cell_Death Cell Death

Standard_of_Care_Anticancer_Pathways cluster_folfox FOLFOX (5-FU + Oxaliplatin) cluster_sorafenib Sorafenib FOLFOX FOLFOX DNA_Synthesis DNA Synthesis/Replication DNA_Damage DNA Damage Apoptosis_FOLFOX Apoptosis Sorafenib Sorafenib Raf_Kinases Raf Kinases VEGFR_PDGFR VEGFR/PDGFR Proliferation Cell Proliferation Angiogenesis Angiogenesis Apoptosis_Sorafenib Apoptosis

Mechanisms in Arrhythmia Treatment

Arrhythmia_Mechanisms cluster_this compound This compound cluster_beta_blockers Beta-Blockers (e.g., Propranolol) cluster_ccb Calcium Channel Blockers (e.g., Verapamil) This compound This compound Heart_Rate_L Arrhythmic Heart Rate Normal_Rhythm_L Normal Heart Rhythm Beta_Blockers Beta_Blockers Beta_Adrenergic_Receptors β-Adrenergic Receptors Sympathetic_Activity Sympathetic Nervous System Activity Heart_Rate_BB Decreased Heart Rate CCB Calcium Channel Blockers L_type_Ca_Channels L-type Calcium Channels Calcium_Influx Calcium Influx into Cardiac Cells Heart_Rate_CCB Decreased Heart Rate & Conduction

Experimental Protocols

A generalized workflow for the preclinical evaluation of anticancer agents and a specific protocol for the zebrafish arrhythmia model are provided below.

General Workflow for In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., MKN-45, HCT116, HepG2) start->cell_culture drug_treatment Treatment with this compound or Standard-of-Care Drug (Varying Concentrations) cell_culture->drug_treatment incubation Incubation (e.g., 24, 48, 72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay data_analysis Data Analysis (Calculation of IC50 values) viability_assay->data_analysis end End data_analysis->end

Cell Viability Assay (MTT Assay) Protocol:

  • Cell Seeding: Cancer cells (e.g., MKN-45, HCT116, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Lobetyolin or the standard-of-care drug. A control group receives vehicle-only medium.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the cell viability against the drug concentration.

Zebrafish Arrhythmia Model Protocol

Zebrafish_Arrhythmia_Workflow start Start embryo_collection Zebrafish Embryo Collection (e.g., 2 days post-fertilization) start->embryo_collection arrhythmia_induction Induction of Arrhythmia (e.g., with 200 µM Verapamil for 30 min) embryo_collection->arrhythmia_induction drug_treatment Treatment with this compound or Standard-of-Care Drug arrhythmia_induction->drug_treatment observation Observation and Heart Rate Measurement under a Microscope drug_treatment->observation data_analysis Data Analysis (Comparison of Heart Rate) observation->data_analysis end End data_analysis->end

Verapamil-Induced Heart Failure Model in Zebrafish:

  • Model Induction: Zebrafish larvae at 2 days post-fertilization are treated with 200 µM verapamil for 30 minutes to induce heart failure phenotypes, such as cardiac enlargement and venous congestion.[23]

  • Drug Administration: Following induction, the zebrafish are treated with this compound or a standard-of-care antiarrhythmic drug at various concentrations.

  • Phenotypic Assessment: The zebrafish are observed under a microscope to assess cardiac function. Heart rate, cardiac output, and blood flow velocity are measured.

  • Data Analysis: The effects of the test compounds on the induced arrhythmia are quantified and compared to a control group.

Conclusion

The available preclinical data suggests that this compound and its related compounds exhibit anticancer and antiarrhythmic properties that warrant further investigation. While the in vitro antiproliferative activity of Lobetyolin appears to be in a higher micromolar range compared to some standard-of-care chemotherapeutics, its distinct mechanism of action targeting glutamine metabolism presents a novel therapeutic avenue. In the context of arrhythmia, the preliminary findings in a zebrafish model are promising but require more extensive studies to establish a clear comparative efficacy.

This guide underscores the need for direct comparative studies under standardized conditions to accurately assess the therapeutic potential of this compound relative to current standards of care. Future research should focus on head-to-head in vivo studies in relevant animal models to provide a more definitive understanding of its efficacy and safety profile.

References

Independent Verification of Lobetyolinin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside, and its more extensively studied mono-glucoside precursor, Lobetyolin, have garnered interest for their potential therapeutic applications. This guide provides an objective comparison of their performance against established alternatives in oncology, anti-inflammatory therapy, and neuroprotection. The information herein is supported by experimental data from preclinical studies to aid in the independent verification of their therapeutic potential.

Anticancer Potential: A Comparison with Standard Chemotherapies

Lobetyolin has demonstrated anticancer activity across various cancer cell lines, with a primary mechanism involving the inhibition of glutamine metabolism. It achieves this by downregulating the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is often overexpressed in cancer cells to meet their high metabolic demands.[1][2][3] This leads to apoptosis and a reduction in cell proliferation.[1][4]

Comparative Efficacy (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lobetyolin against various cancer cell lines, juxtaposed with standard chemotherapeutic agents used in the respective cancer types. It is important to note that these values are derived from separate studies and direct head-to-head comparisons may yield different results.

Compound Cancer Type Cell Line IC50 (µM) Reference
Lobetyolin Gastric CancerMKN-4527.74[5]
Gastric CancerMKN-2819.31[5]
Breast CancerMDA-MB-231~20-40 (estimated)[6]
Breast CancerMDA-MB-468~20-40 (estimated)[6]
Colon CancerHCT-116Active (specific IC50 not provided)[1][7]
Cisplatin Gastric CancerMKN-45~8.66
Doxorubicin Breast CancerMDA-MB-231~1.25 - 4.2
Oxaliplatin Colon CancerHCT-116~0.64
Signaling Pathway: Lobetyolin in Cancer

The primary anticancer mechanism of Lobetyolin involves the downregulation of the ASCT2 transporter, which is crucial for glutamine uptake in cancer cells. This disruption of glutamine metabolism leads to apoptosis. The signaling cascade is believed to be modulated by p53.[1][4]

Lobetyolin_Anticancer_Pathway Lobetyolin Lobetyolin p53 p53 Activation Lobetyolin->p53 modulates ASCT2 ASCT2 Expression (SLC1A5) p53->ASCT2 downregulates Gln_uptake Glutamine Uptake ASCT2->Gln_uptake Metabolism Cancer Cell Metabolism Gln_uptake->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis disruption leads to Dexamethasone_Anti_Inflammatory_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds NFkB NF-κB GR->NFkB inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation Donepezil_Neuroprotective_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE inhibits BDNF BDNF Donepezil->BDNF upregulates ACh Acetylcholine (ACh) AChE->ACh degrades Neuronal_Survival Neuronal Survival & Plasticity ACh->Neuronal_Survival enhances signaling TrkB TrkB Receptor BDNF->TrkB activates TrkB->Neuronal_Survival promotes

References

A Comparative Guide to the Metabolic Stability of Lobetyolinin and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of Lobetyolinin and its structurally related polyacetylene glycosides, Lobetyol and Lobetyolin. These compounds, primarily isolated from Codonopsis Radix, are recognized for their potential therapeutic properties, including antitumor, antioxidant, and anti-inflammatory activities.[1] Understanding their metabolic fate is crucial for their development as potential drug candidates. This document summarizes key experimental data on their metabolic pathways and stability, outlines relevant experimental protocols, and provides visual diagrams of the metabolic processes.

Comparative Metabolic Stability Data

CompoundKey Metabolic PathwaysNumber of Metabolites IdentifiedMetabolic Stability ProfileMajor CYP Isozymes Involved (for Lobetyol)
This compound Oxidation, Glucuronidation, Glutathione Conjugation[1]34[1]Data not explicitly available, but extensive metabolism is suggested by the number of metabolites.Not explicitly determined
Lobetyolin Oxidation, Glucuronidation, Glutathione Conjugation[1]30[1]Reported to have favorable metabolic stability in liver microsomes.[2]Not explicitly determined
Lobetyol Oxidation, Glucuronidation, Glutathione Conjugation[1]47[1]Showed good metabolic stability in liver microsomes.[1]CYP2C19, CYP1A1, CYP2C9, CYP1A2[1]

Experimental Protocols

The following protocols are representative of the methodologies used to assess the in vitro metabolic stability of natural products like this compound and its congeners.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard method to evaluate the phase I metabolic stability of a compound.

a. Materials:

  • Test compounds (this compound, etc.)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

b. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound.

c. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .

Metabolite Identification using UHPLC-Q/TOF-MS

This method is used to identify the metabolites formed during the incubation.

a. Procedure:

  • Follow the incubation procedure as described in the metabolic stability assay.

  • At the end of the incubation period, terminate the reaction and process the samples as described above.

  • Inject the supernatant into a UHPLC-Q/TOF-MS (Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) system.

  • Acquire data in both positive and negative ion modes.

  • Process the data using metabolite identification software to compare the chromatograms of the test samples with control samples (without NADPH) to identify potential metabolites based on their mass-to-charge ratio (m/z) and retention times.

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate the general metabolic pathways for polyacetylene glycosides like this compound and a typical experimental workflow for assessing metabolic stability.

Metabolic_Pathways cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent_Compound This compound / Derivative Oxidation Oxidation (Hydroxylation, etc.) Parent_Compound->Oxidation CYP450 Enzymes (e.g., CYP2C19, 1A1, 2C9, 1A2) Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Glutathione_Conjugation Glutathione Conjugation Oxidation->Glutathione_Conjugation GSTs Excretion Excretion Glucuronidation->Excretion Glutathione_Conjugation->Excretion

Caption: General metabolic pathways for this compound and its congeners.

Experimental_Workflow cluster_Incubation Incubation cluster_Analysis Sample Processing and Analysis cluster_Data Data Interpretation Compound Test Compound (e.g., this compound) Incubate Incubate at 37°C Compound->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (Acetonitrile + Internal Standard) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assessment.

References

Comparative Transcriptomics of Cells Treated with Lobetyolinin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Lobetyolinin (often studied as its mono-glucosylated form, Lobetyolin) on various cell types, primarily focusing on cancer cell lines. The information is compiled from recent studies to facilitate further research and drug development. The primary comparison presented is between this compound-treated cells and untreated control cells.

Introduction to this compound

This compound and its analogue Lobetyolin are polyacetylene glycosides isolated from Codonopsis pilosula (Dangshen), a plant used in traditional medicine.[1][2][3] Recent research has focused on their anticancer properties, demonstrating their ability to inhibit cell proliferation and induce apoptosis in various cancer models.[1][2][4] The core mechanism of action appears to be the modulation of cellular metabolism, particularly the inhibition of glutamine uptake, which is crucial for the rapid growth of cancer cells.[1][2][5][6]

Comparative Gene Expression Analysis

While comprehensive, publicly available RNA-sequencing datasets on this compound-treated mammalian cells are limited, analysis of specific gene expression via RT-qPCR in several cancer cell lines has revealed a consistent pattern of transcript modulation. These changes underscore a mechanism centered on the p53 tumor suppressor pathway and the inhibition of glutamine metabolism.

The data presented below is collated from studies on human colon cancer (HCT-116) and breast cancer (MDA-MB-231, MDA-MB-468) cell lines.

Gene SymbolGene NamePathway/FunctionCell Type(s)Observed Effect of this compoundReference(s)
SLC1A5 Solute Carrier Family 1 Member 5Glutamine Transport (ASCT2)HCT-116, Breast, GastricDown-regulated [4][5][7]
Bax BCL2 Associated X, Apoptosis RegulatorApoptosisHCT-116Up-regulated [8]
Bcl-2 B-cell lymphoma 2Anti-ApoptosisHCT-116Down-regulated [8]
CDKN1A Cyclin Dependent Kinase Inhibitor 1ACell Cycle Arrest (p21)HCT-116Up-regulated [8]
MYC MYC Proto-OncogeneTranscription FactorBreast, GastricDown-regulated (Protein)[5][7]
GLS1 GlutaminaseGlutamine MetabolismBreastDown-regulated [5]
GDH Glutamate DehydrogenaseGlutamine MetabolismBreastDown-regulated [5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by intervening in critical signaling pathways that regulate metabolism and cell survival. The two primary pathways identified are the p53-dependent inhibition of glutamine transport and the suppression of the pro-survival AKT/GSK3β/c-Myc axis.

p53-Dependent Down-regulation of ASCT2

In cancer cells with wild-type p53, such as HCT-116, this compound treatment leads to the nuclear translocation of the p53 tumor suppressor protein.[8] This activation of p53 signaling transcriptionally represses the SLC1A5 gene, which encodes the ASCT2 glutamine transporter.[1][2][8] The resulting decrease in glutamine uptake starves the cancer cells of a key nutrient, leading to cell cycle arrest and apoptosis.[8] This is further evidenced by the up-regulation of p53 target genes like Bax and p21.[8]

p53_ASCT2_Pathway cluster_outside Extracellular cluster_cell Cancer Cell Glutamine_out Glutamine ASCT2_protein ASCT2 Transporter Glutamine_in Glutamine Glutamine_out->Glutamine_in This compound This compound p53 p53 This compound->p53 Activates (Nuclear Translocation) ASCT2_mRNA SLC1A5 mRNA p53->ASCT2_mRNA Represses Transcription ASCT2_mRNA->ASCT2_protein Metabolism Anabolic Metabolism (Proliferation) Glutamine_in->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis Inhibition of

Caption: p53-dependent inhibition of ASCT2 by this compound.

Inhibition of the AKT/GSK3β/c-Myc Signaling Axis

In breast and gastric cancer cells, this compound has been shown to inhibit the phosphorylation of AKT and GSK3β.[5][7] This action prevents the stabilization of the transcription factor c-Myc, a known regulator of ASCT2.[5][7] The subsequent down-regulation of c-Myc leads to reduced ASCT2 expression, glutamine starvation, and apoptosis.[5][7] This mechanism provides an alternative route for ASCT2 suppression, which may be relevant in p53-mutant cancers.

AKT_MYC_Pathway This compound This compound AKT p-AKT This compound->AKT Inhibits GSK3b p-GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Promotes Degradation ASCT2_mRNA SLC1A5 mRNA cMyc->ASCT2_mRNA Activates Transcription Apoptosis Apoptosis ASCT2_mRNA->Apoptosis Suppression leads to

Caption: Inhibition of the AKT/GSK3β/c-Myc axis by this compound.

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomic study of this compound's effects on cancer cells, based on methodologies cited in the literature.[2][5][8]

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., HCT-116, MDA-MB-231, MKN-45) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded and allowed to adhere for 24 hours. Subsequently, the media is replaced with fresh media containing this compound at various concentrations (typically 10-40 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) before harvesting for RNA extraction.

RNA Extraction and Quality Control
  • Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • Quality Control: RNA integrity and concentration are assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8.0) is used for downstream applications.

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Adapters are ligated to the cDNA fragments to create a sequencing library (e.g., using Illumina TruSeq RNA Library Prep Kit).

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as the Illumina NovaSeq or HiSeq, to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between this compound-treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify significantly affected biological processes and signaling pathways.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A 1. Cell Culture & This compound Treatment B 2. Total RNA Extraction A->B C 3. RNA Quality Control (e.g., Bioanalyzer) B->C D 4. mRNA Enrichment & Library Preparation C->D E 5. High-Throughput Sequencing (RNA-Seq) D->E F 6. Raw Read QC (e.g., FastQC) E->F G 7. Alignment to Reference Genome F->G H 8. Gene Expression Quantification G->H I 9. Differential Expression Analysis H->I J 10. Pathway & Enrichment Analysis I->J

Caption: General workflow for a comparative transcriptomics study.

References

A Comparative Guide to the Isolation and Purification of Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyolinin, a polyacetylenic glycoside found predominantly in the roots of Codonopsis pilosula (Dangshen), has garnered significant interest for its potential therapeutic properties, including anti-arrhythmic effects.[1] Unlike many small molecules of pharmaceutical interest, the total chemical synthesis of this compound has not been extensively reported in the scientific literature, with current research indicating that the chemistry of polyyne glycosides is not yet well-developed.[2] Consequently, the primary method for obtaining this compound is through extraction and isolation from its natural sources.

This guide provides a comparative assessment of the available protocols for the isolation of this compound, with a focus on the reproducibility and efficiency of these methods. Due to the limited literature on this compound-specific extraction protocols, this guide also draws upon established methods for the closely related and co-occurring compound, Lobetyolin. The data and methodologies presented herein are compiled from scientific literature and patent filings to provide a comprehensive resource for researchers.

Comparison of Extraction and Purification Methods

The efficiency of this compound isolation is highly dependent on the initial extraction method from the plant material and the subsequent purification steps. Various techniques have been explored for the extraction of polyacetylenic glycosides from Codonopsis species, each with its own advantages and drawbacks.

Method Key Parameters Reported Yield (Lobetyolin) Purity (Lobetyolin) Advantages Disadvantages References
Enzymatic-assisted Solvent Extraction Raw Codonopsis pilosula material, Cellulase, 80% Ethanol, n-butanol7.6g from 10kg raw material (0.076%)98.2% (after chromatography and recrystallization)High purity of the final product.Multi-step process, use of various solvents.[3]
Supercritical CO2 Extraction C. pilosula (40-60 mesh), 30 MPa, 60°C, Ethanol as cosolvent0.0786 mg/gNot specified"Green" extraction method, tunable selectivity.Requires specialized equipment.[4]
Solvent Reflux Methanol or EthanolHighest amount of luteolin (a related compound) compared to other methodsNot specified for this compoundEfficient for exhaustive extraction.Can degrade thermolabile compounds.[5]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, isolation, and quantification of this compound and related compounds from Codonopsis pilosula.

Protocol 1: Enzymatic-Assisted Solvent Extraction and Purification

This protocol is adapted from a patented method for the preparation of Lobetyolin, which also yields this compound in the crude extract.[3]

1. Raw Material Preparation and Enzymolysis:

  • Pulverize 10 kg of raw Codonopsis pilosula material.

  • Add an equal volume of water and 20g of cellulase.

  • Heat the mixture to 50°C and maintain for 4 hours for enzymatic hydrolysis.

2. Solvent Extraction:

  • To the enzyme-treated mixture, add a 7-fold amount of 80% ethanol.

  • Perform reflux extraction three times, for 1 hour each time.

  • Combine the extracts and concentrate under reduced pressure to recover the ethanol.

3. Liquid-Liquid Extraction:

  • The resulting concentrated aqueous solution (approximately 3L) is subjected to extraction with an equal volume of n-butanol, repeated twice.

  • Collect the n-butanol layers and recover the solvent to yield a crude extract (approximately 52g).

4. Column Chromatography and Recrystallization:

  • Dissolve the crude extract in ethyl acetate.

  • Load the solution onto a neutral alumina column to adsorb impurities.

  • Collect the eluate and concentrate it to a smaller volume.

  • Add petroleum ether to induce crystallization upon cooling.

  • Recrystallize the obtained crystals from ethyl acetate to yield purified Lobetyolin (and co-purified this compound, which can be further separated by preparative HPLC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This method is suitable for the quantitative analysis of this compound and Lobetyolin in plant extracts.

  • Chromatographic Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a weak acid solution like 0.5% acetic acid) is typically used. For isocratic elution, a mixture like acetonitrile-water (22:78) can be employed.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 267 nm or 268 nm.[6][7]

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to construct a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the isolation of this compound and a simplified representation of its natural origin.

cluster_0 Extraction and Isolation Workflow raw_material Codonopsis pilosula (Pulverized) enzymolysis Enzymatic Hydrolysis (Cellulase) raw_material->enzymolysis solvent_extraction Solvent Extraction (e.g., 80% Ethanol) enzymolysis->solvent_extraction concentration Concentration solvent_extraction->concentration liquid_extraction Liquid-Liquid Extraction (n-butanol) concentration->liquid_extraction crude_extract Crude Extract liquid_extraction->crude_extract chromatography Column Chromatography (Alumina or Silica) crude_extract->chromatography crystallization Crystallization/ Recrystallization chromatography->crystallization purified_product Purified this compound crystallization->purified_product

Caption: A generalized workflow for the extraction and isolation of this compound from Codonopsis pilosula.

cluster_1 Natural Product Relationship codonopsis Codonopsis pilosula lobetyol Lobetyol (Aglycone) codonopsis->lobetyol Biosynthesis lobetyolin Lobetyolin (Monoglucoside) lobetyol->lobetyolin Glycosylation This compound This compound (Diglucoside) lobetyolin->this compound Glycosylation

References

A Comparative Analysis of the Antioxidant Activity of Lobetyolinin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Lobetyolinin against other well-known natural antioxidants, namely Quercetin, Luteolin, and Vitamin C. The information is compiled from various scientific sources to offer an objective overview supported by available experimental data. This document is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as antioxidant agents.

Executive Summary

This compound, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has demonstrated antioxidant properties.[1][2][3] This guide compares its activity with the potent flavonoids Quercetin and Luteolin, and the benchmark antioxidant, Vitamin C. While direct comparative studies with standardized methodologies are limited, this analysis synthesizes available data to provide a comprehensive overview. Quercetin and Luteolin generally exhibit very strong antioxidant activity, often with low IC50 values in various assays. The antioxidant capacity of extracts from Codonopsis pilosula, the source of this compound, has been shown to approach that of Vitamin C, suggesting that its active compounds, including this compound, possess significant antioxidant potential.[4] Further research is required to establish the precise comparative efficacy of purified this compound.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for the selected natural compounds from various in vitro antioxidant activity assays. It is crucial to note that these values are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

CompoundDPPH Assay (IC50)ABTS Assay (IC50)Reference(s)
This compound Data not availableData not available
Quercetin 1.84 µg/mL0.82 µg/mL[5]
Luteolin 2.10 µg/mL0.59 µg/mL[5]
Vitamin C (Ascorbic Acid) 3.03 µg/mL2.16 µg/mL[5]

Note: The antioxidant activity of Codonopsis pilosula extracts, which contain this compound, has been reported to be comparable to Vitamin C in DPPH, ABTS, and FRAP assays.[4] However, specific IC50 values for the purified compound were not found in the reviewed literature.

Experimental Protocols

The data presented above is primarily derived from two common in vitro antioxidant assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay. The general methodologies for these assays are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.

General Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • A control sample (without the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

General Protocol:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow for Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the antioxidant activity of natural compounds.

G cluster_0 Sample Preparation cluster_1 Antioxidant Assays cluster_2 Data Analysis cluster_3 Comparative Analysis A Natural Compound (e.g., this compound) B Solvent Extraction A->B C Serial Dilutions B->C D DPPH Assay C->D Incubation with Radicals/ Reagents E ABTS Assay C->E Incubation with Radicals/ Reagents F FRAP Assay C->F Incubation with Radicals/ Reagents G ORAC Assay C->G Incubation with Radicals/ Reagents H Spectrophotometric Reading D->H E->H F->H G->H I Calculation of % Inhibition H->I J Determination of IC50 Values I->J K Comparison with Standards (e.g., Quercetin, Vitamin C) J->K

A generalized workflow for assessing the antioxidant activity of natural compounds.

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses. Some polysaccharides from Codonopsis pilosula have been shown to up-regulate this pathway.[6]

G cluster_0 Cytoplasm cluster_1 Oxidative Stress cluster_2 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation (Basal State) Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2_n Nrf2 Keap1->Nrf2_n Nrf2 Dissociates and Translocates to Nucleus Cul3->Nrf2 Ubiquitination ROS ROS ROS->Keap1 Induces Conformational Change in Keap1 This compound This compound (Potential Activator) This compound->Keap1 Induces Conformational Change in Keap1 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription

The Nrf2 signaling pathway, a key regulator of the antioxidant response.

References

Safety Operating Guide

Navigating the Disposal of Lobetyolinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Recommended Disposal Protocol for Lobetyolinin

Given the absence of specific regulatory disposal information for this compound, it should be treated as a hazardous chemical waste. The following procedure outlines a safe and compliant approach to its disposal.

  • Waste Identification and Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the solvents used to dissolve this compound (e.g., Ethanol, DMSO, Pyridine, Methanol).[1][2]

    • Ensure the container is sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound."

    • Include the approximate concentration and quantity of the compound and any solvents present.

    • Note the date of waste accumulation.

  • Storage:

    • Store the waste container in a cool, well-ventilated area, away from incompatible chemicals.

    • Utilize secondary containment, such as a tray or bin, to mitigate potential spills.

  • Professional Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal service. These services are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[3]

    • Provide the disposal service with all available information on this compound, including its Safety Data Sheet (SDS) if available from the supplier.

Key Chemical Properties for Disposal Consideration

The following table summarizes key characteristics of this compound relevant to its classification and handling as a hazardous waste.

PropertyValueCitation
Physical State Solid (White to off-white)[4]
Molecular Formula C26H38O13[4]
Solubility Ethanol, DMSO, Pyridine, Methanol[1][2][4]
Storage Temperature -20°C (protect from light)[4]

Experimental Workflow for Chemical Waste Disposal

The proper disposal of a research chemical like this compound follows a logical progression from initial handling to final disposal. The diagram below illustrates this general workflow.

A Chemical Use & Waste Generation B Segregate Waste (Solid vs. Liquid, Contaminated Materials) A->B C Select Appropriate Waste Container (Compatible, Sealable) B->C D Label Container ('Hazardous Waste', Chemical Name, Dates) C->D E Store in Designated Area (Cool, Ventilated, Secondary Containment) D->E F Consult Institutional EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Proper Disposal by Licensed Facility (Incineration, Chemical Treatment) G->H

General workflow for the disposal of laboratory chemical waste.

References

Essential Safety and Logistics for Handling Lobetyolinin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Lobetyolinin, a polyacetylene compound extracted from Codonopsis pilosula.

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The following guidelines are designed to provide clear, procedural instructions for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on general laboratory safety principles for handling non-hazardous chemical compounds.

Equipment Specification Purpose
Hand Protection Nitrile glovesTo prevent direct skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or aerosols.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound, from preparation to disposal.

1. Preparation:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary equipment and reagents.

  • Put on the required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Handle this compound in a well-ventilated area.

  • Avoid generating dust or aerosols. If working with a powder form, weigh it out carefully.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name and concentration.

3. Storage:

  • According to the supplier, this compound should be stored at -20°C and protected from light.[2]

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, and also be protected from light.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

All waste materials contaminated with this compound should be handled in accordance with institutional and local regulations for chemical waste.

  • Contaminated Materials: Dispose of used gloves, weighing papers, and other contaminated disposable materials in a designated chemical waste container.

  • Unused Compound and Solutions: Unused this compound and its solutions should be disposed of as chemical waste. Do not pour down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Lobetyolinin_Handling_Workflow A Preparation - Clean workspace - Assemble materials - Don PPE B Handling & Use - Work in ventilated area - Avoid dust/aerosols - Prepare solutions carefully A->B C Storage - Store at -20°C - Protect from light B->C If storing D Emergency Procedures - Follow first aid for exposure - Manage spills appropriately B->D In case of incident E Disposal - Dispose of contaminated materials as chemical waste - Dispose of unused compound as chemical waste B->E After use F Task Completion - Clean workspace - Remove PPE E->F

Standard laboratory workflow for handling this compound.

References

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